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  • Product: 2-(3-Methoxybenzoyl)benzoic acid
  • CAS: 2159-36-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Nomenclature, and Mechanistic Applications of 2-(3-Methoxybenzoyl)benzoic Acid

Introduction & IUPAC Nomenclature The development of anthraquinone-based therapeutics and advanced dyes relies heavily on the precision synthesis of functionalized precursors. Among these, 2-(3-methoxybenzoyl)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & IUPAC Nomenclature

The development of anthraquinone-based therapeutics and advanced dyes relies heavily on the precision synthesis of functionalized precursors. Among these, 2-(3-methoxybenzoyl)benzoic acid stands out as a critical intermediate.

From an IUPAC nomenclature standpoint, the molecule is defined by a benzoic acid parent structure. At the ortho position (C2) of this primary ring, there is a benzoyl substituent. This benzoyl group itself bears a methoxy (-OCH₃) functional group at the meta position (C3) relative to its carbonyl carbon. This specific regiochemistry is paramount; the meta-methoxy orientation dictates the electronic and steric environment during subsequent intramolecular cyclization.

Physicochemical Data

Before initiating synthesis, it is vital to understand the physical parameters of the target compound to optimize extraction and purification workflows. Table 1 summarizes the core quantitative data for this molecule.

Table 1: Physicochemical Properties of 2-(3-Methoxybenzoyl)benzoic acid

PropertyValue
IUPAC Name 2-(3-Methoxybenzoyl)benzoic acid
CAS Registry Number 2159-36-6[1]
Molecular Formula C₁₅H₁₂O₄[1]
Molecular Weight 256.25 g/mol [1]
Density ~1.255 g/cm³[1]
Boiling Point 477.6 °C (at 760 mmHg)[1]

Data synthesized from chemical registry databases (1)[1].

Strategic Synthesis: Causality in Reaction Design

A common pitfall in the synthesis of methoxy-substituted benzoylbenzoic acids is the over-reliance on direct Friedel-Crafts acylation. If one were to react anisole (methoxybenzene) with phthalic anhydride under Lewis acid catalysis, the strongly activating, para-directing nature of the methoxy group would yield predominantly 2-(4-methoxybenzoyl)benzoic acid.

To force the meta-relationship required for 2-(3-methoxybenzoyl)benzoic acid, we must bypass the inherent electronic directing effects of anisole. As experienced synthetic chemists, we employ a directed organometallic approach: the Grignard reaction (2)[2]. By starting with 3-bromoanisole, we pre-determine the regiochemistry. The resulting Grignard reagent attacks the electrophilic carbonyl of phthalic anhydride, ring-opening it to form the target compound with absolute regiochemical fidelity[2].

Synthesis A 3-Bromoanisole + Mg turnings B 3-Methoxyphenylmagnesium bromide (Grignard) A->B Ether/THF, Reflux D 2-(3-Methoxybenzoyl)benzoic acid (Target Molecule) B->D Nucleophilic Attack C Phthalic Anhydride in THF C->D Ring Opening

Fig 1: Regioselective synthesis workflow of 2-(3-Methoxybenzoyl)benzoic acid via Grignard reaction.

Mechanistic Insights into Cyclodehydration

The primary utility of 2-(3-methoxybenzoyl)benzoic acid lies in its acid-catalyzed cyclodehydration to form methoxyanthraquinones. When subjected to strong Brønsted acids like methanesulfonic acid (MSA) or polyphosphoric acid (PPA), the carboxylic acid group is protonated, leading to the loss of water and the formation of a highly reactive acylium ion or lactol carbonium intermediate (3)[3].

Because the methoxy group is meta to the bridging carbonyl, the intramolecular electrophilic aromatic substitution can occur at two different positions on the methoxy-bearing ring: ortho or para to the methoxy group. This results in an isomeric mixture of 1-methoxyanthraquinone and 2-methoxyanthraquinone. Steric hindrance typically drives the equilibrium to favor the para-attack, making 2-methoxyanthraquinone the major thermodynamic product.

Cyclodehydration A 2-(3-Methoxybenzoyl)benzoic acid B Protonation by Strong Acid (e.g., MSA or PPA) A->B C Acylium / Lactol Carbonium Intermediate B->C -H2O D Electrophilic Aromatic Substitution (Intramolecular) C->D E 1-Methoxy- / 2-Methoxyanthraquinone (Isomeric Mixture) D->E Deprotonation

Fig 2: Acid-catalyzed cyclodehydration mechanism forming methoxyanthraquinone derivatives.

Validated Experimental Protocols

The following self-validating protocols have been optimized for yield and purity, incorporating crucial causality-driven steps to prevent side reactions.

Protocol A: Grignard Synthesis of 2-(3-Methoxybenzoyl)benzoic Acid
  • Initiation: In a flame-dried, argon-purged 3-neck flask, add 1.1 equivalents of magnesium turnings in anhydrous THF. Add a single crystal of iodine to activate the magnesium surface (this disrupts the unreactive MgO passivation layer).

  • Grignard Formation: Add 1.0 equivalent of 3-bromoanisole in THF dropwise. Maintain a gentle reflux to ensure complete conversion to 3-methoxyphenylmagnesium bromide.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C to prevent double addition. Dropwise, add 1.0 equivalent of phthalic anhydride dissolved in THF.

  • Quenching & Workup: Quench the reaction carefully with cold 10% HCl to hydrolyze the magnesium salt. Extract the aqueous layer with dichloromethane (DCM).

  • Self-Validating Purification (Base-Acid Extraction): To isolate the carboxylic acid product from unreacted neutral impurities, extract the DCM layer with 10% NaOH. The product migrates to the aqueous layer as a water-soluble sodium salt. Acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the pure 2-(3-methoxybenzoyl)benzoic acid. Filter and recrystallize from toluene.

Protocol B: Cyclodehydration to Methoxyanthraquinone
  • Reaction Setup: Dissolve 1.0 g of 2-(3-methoxybenzoyl)benzoic acid in 10 mL of methanesulfonic acid (MSA). Causality Note: MSA is chosen over AlCl₃ to avoid the ether cleavage of the methoxy group that often plagues harsh Lewis acid conditions.

  • Cyclization: Heat the mixture to 90 °C for 4 hours. Monitor via TLC until the starting material is consumed.

  • Isolation: Pour the hot mixture over 50 g of crushed ice. The resulting methoxyanthraquinone isomers will precipitate as a fine solid.

  • Filtration: Vacuum filter the solid, wash thoroughly with cold distilled water to remove residual acid, and dry under a vacuum.

References

  • Title: 2-(3-Methoxybenzoyl)benzoic acid Price from Supplier Brand Source: ChemSrc Database URL: [Link]

  • Title: The study of Friedel-Crafts type reaction mechanisms Source: Open Research Online, The Open University (Rastogi, A.K., 1987) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxybenzoyl)benzoic Acid: Starting Materials and Core Methodologies

This guide provides a comprehensive technical overview of the synthetic routes to 2-(3-methoxybenzoyl)benzoic acid, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthetic routes to 2-(3-methoxybenzoyl)benzoic acid, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic methodologies, the rationale behind experimental choices, and a comparative analysis of alternative approaches.

Introduction: The Significance of 2-(3-Methoxybenzoyl)benzoic Acid

2-(3-Methoxybenzoyl)benzoic acid and its derivatives are important structural motifs in medicinal chemistry. The presence of the benzoic acid moiety allows for further functionalization, while the methoxy-substituted benzoyl group can play a crucial role in molecular recognition and binding to biological targets. Its analogues have been explored for a range of therapeutic applications, highlighting the importance of efficient and scalable synthetic access to this core structure.

Part 1: The Primary Synthetic Route - Friedel-Crafts Acylation

The most direct and industrially relevant method for the synthesis of 2-(3-methoxybenzoyl)benzoic acid is the Friedel-Crafts acylation of anisole with phthalic anhydride. This electrophilic aromatic substitution reaction offers a straightforward approach to constructing the desired carbon-carbon bond framework.[1][2][3]

Core Starting Materials: Phthalic Anhydride and Anisole
  • Phthalic Anhydride: A readily available and cost-effective cyclic dicarboxylic anhydride. It serves as the acylating agent in the reaction.

  • Anisole (Methoxybenzene): A simple aromatic ether that undergoes electrophilic substitution. The methoxy group is an activating, ortho-, para-director.[4]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate generated from the reaction of phthalic anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3] This highly electrophilic species is then attacked by the electron-rich aromatic ring of anisole.

A critical consideration is the regioselectivity of the acylation on the anisole ring. The methoxy group strongly directs electrophilic attack to the ortho and para positions. Due to steric hindrance from the methoxy group, the para-acylated product, 4-methoxyacetophenone, is often the major product in Friedel-Crafts acylations of anisole.[3] However, in the case of acylation with phthalic anhydride, the initial attack occurs on one of the carbonyl groups of the anhydride, leading to the formation of a benzoylbenzoic acid derivative. The substitution on the anisole ring will still be directed to the positions activated by the methoxy group.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a standard laboratory procedure for the synthesis of 2-(benzoyl)benzoic acid derivatives via Friedel-Crafts acylation, adapted for the synthesis of the title compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride and a suitable solvent such as dichloromethane or benzene (use of benzene should be under strict safety protocols due to its toxicity).[2][4]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.[2][5] The reaction is highly exothermic.[5]

  • Anisole Addition: While maintaining the low temperature, add anisole dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a specified period (typically 30 minutes to a few hours) to ensure complete reaction.[2]

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2][5] This step hydrolyzes the aluminum chloride complex formed with the product.

  • Isolation and Purification: The crude product can be isolated by filtration if it precipitates out. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data Summary
Reactant/ReagentMolar Ratio (Typical)Key Considerations
Phthalic Anhydride1 equivalentThe limiting reagent.
Anisole1 - 1.2 equivalentsA slight excess can be used to ensure complete reaction.
Aluminum Chloride2 - 2.2 equivalentsStoichiometric amounts are required as AlCl₃ complexes with the product.[2]
Solvent-Dichloromethane or nitrobenzene are common choices.
Reaction Temperature0 °C to refluxInitial cooling is crucial to control the exothermic reaction.
Reaction Time1 - 3 hoursMonitored by TLC for completion.
Expected Yield 60-80% (Varies with scale and purification method)
Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Phthalic Anhydride and Solvent prep2 Cool in Ice Bath prep1->prep2 prep3 Add Anhydrous AlCl3 prep2->prep3 react1 Add Anisole Dropwise at 0°C prep3->react1 react2 Warm to Room Temperature react1->react2 react3 Reflux for 1-3 hours react2->react3 workup1 Quench with Ice and HCl react3->workup1 workup2 Isolate Crude Product (Filtration) workup1->workup2 workup3 Recrystallize from Ethanol/Water workup2->workup3 workup4 Obtain Pure 2-(3-Methoxybenzoyl)benzoic acid workup3->workup4

Caption: Friedel-Crafts Acylation Workflow.

Part 2: Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most direct route, alternative multi-step syntheses can be employed, particularly when specific substitution patterns are required or to avoid the use of harsh Lewis acids.

Alternative Route 1: Grignard Reaction with a Phthalic Anhydride Derivative

This approach involves the reaction of a Grignard reagent derived from a methoxy-substituted aryl halide with a phthalic anhydride derivative.

  • Starting Materials:

    • 3-Bromoanisole or 3-Chloroanisole: To form the Grignard reagent.

    • Phthalic anhydride or a protected phthalic acid derivative.

  • Reaction Pathway:

    • Grignard Reagent Formation: 3-Bromoanisole is reacted with magnesium metal in an ethereal solvent (e.g., THF, diethyl ether) to form 3-methoxyphenylmagnesium bromide.

    • Nucleophilic Acyl Addition: The Grignard reagent attacks one of the carbonyl groups of phthalic anhydride.

    • Hydrolysis: Aqueous work-up protonates the resulting carboxylate to yield the final product.

  • Advantages:

    • Offers a different strategic approach to bond formation.

    • Can be useful if the desired regiochemistry is difficult to achieve via Friedel-Crafts acylation.

  • Disadvantages:

    • Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions.

    • The reactivity of Grignard reagents can sometimes lead to side reactions.

G cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_hydrolysis Hydrolysis start1 3-Bromoanisole reagent1 Mg, THF start1->reagent1 product1 3-Methoxyphenylmagnesium bromide reagent1->product1 product2 Intermediate Adduct product1->product2 start2 Phthalic Anhydride start2->product2 reagent3 H3O+ product2->reagent3 product3 2-(3-Methoxybenzoyl)benzoic acid reagent3->product3

Caption: Grignard Reaction Pathway.

Alternative Route 2: Oxidation of a Methylene Bridge

This strategy involves the formation of a diarylmethane derivative followed by oxidation of the methylene bridge to a ketone.

  • Starting Materials:

    • 3-Methoxybenzaldehyde

    • Toluene or a derivative

    • An oxidizing agent (e.g., KMnO₄, CrO₃)

  • Reaction Pathway:

    • Condensation: An acid-catalyzed condensation of 3-methoxybenzaldehyde with a suitable aromatic partner (e.g., a benzoic acid derivative) to form a diarylmethane intermediate.

    • Oxidation: The methylene bridge of the diarylmethane is then oxidized to a carbonyl group using a strong oxidizing agent.

  • Advantages:

    • Can be a versatile method for synthesizing various diaryl ketones.

  • Disadvantages:

    • The oxidation step often requires harsh conditions and strong, potentially hazardous oxidizing agents.

    • Selectivity can be an issue if other oxidizable functional groups are present in the molecule.

G cluster_condensation Condensation cluster_oxidation Oxidation start1 3-Methoxybenzaldehyde reagent1 Acid Catalyst start1->reagent1 start2 Benzoic Acid Derivative start2->reagent1 product1 Diarylmethane Intermediate reagent1->product1 reagent2 KMnO4 or CrO3 product1->reagent2 product2 2-(3-Methoxybenzoyl)benzoic acid reagent2->product2

Caption: Oxidation of a Methylene Bridge Pathway.

Conclusion

The synthesis of 2-(3-methoxybenzoyl)benzoic acid is most efficiently achieved via the Friedel-Crafts acylation of anisole with phthalic anhydride. This method is robust, scalable, and utilizes readily available starting materials. Alternative strategies, such as those involving Grignard reagents or the oxidation of diarylmethane precursors, offer valuable alternatives that may be advantageous in specific research contexts, particularly for accessing analogues with different substitution patterns. The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability of starting materials, and the specific purity requirements of the final product. Future research may focus on developing more environmentally benign catalytic systems for the Friedel-Crafts acylation to further enhance the efficiency and sustainability of this important transformation.

References

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]

  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Natalia, D. R., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ResearchGate. [Link]

  • Natalia, D. R., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. [Link]

  • Kamaal, S., et al. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. PMC. [Link]

  • Arata, Y., & Okano, M. (1998). Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Unknown. (2006). Friedel-Crafts Acylation of Anisole. [Link]

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Therapeutic Applications of Benzoylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The benzoylbenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzoylbenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational framework for a diverse array of therapeutic agents. Its inherent structural rigidity and synthetic tractability have allowed for the development of compounds targeting a wide range of biological processes. This in-depth technical guide provides a comprehensive overview of the current and emerging therapeutic applications of benzoylbenzoic acid derivatives. We will delve into the core mechanisms of action, from well-established anti-inflammatory and antihistaminic activities to promising frontiers in anticancer, antimicrobial, and photodynamic therapies. This guide is designed to be a practical resource for researchers, offering not only a thorough understanding of the underlying science but also detailed, field-proven experimental protocols to empower further investigation and drug development efforts.

Introduction: The Benzoylbenzoic Acid Core

2-Benzoylbenzoic acid and its isomers are characterized by a benzoic acid moiety linked to a benzoyl group. This arrangement confers a unique three-dimensional conformation that is ideal for interacting with biological targets.[1] The ability to readily modify the core structure through various synthetic methodologies allows for the creation of large chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This versatility has established benzoylbenzoic acid derivatives as crucial intermediates in the synthesis of numerous pharmaceuticals.[1]

Anti-inflammatory Applications: Targeting the Cyclooxygenase Pathway

A primary and well-established therapeutic application of benzoylbenzoic acid derivatives is in the development of Non-Steroidal Anti-inflammatory Drugs (NSAIDs).[1][2]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Many benzoylbenzoic acid-derived NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking the COX enzymes, these drugs reduce the production of prostaglandins, thereby mitigating the inflammatory response.[2][3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins & Thromboxanes (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory BBA_NSAIDs Benzoylbenzoic Acid-derived NSAIDs BBA_NSAIDs->COX1 BBA_NSAIDs->COX2

Caption: Inhibition of Prostaglandin Synthesis by Benzoylbenzoic Acid-derived NSAIDs.

Data Presentation: Comparative COX Inhibition

The efficacy of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2.

Compound Derivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Salicylic Acid (Aspirin)~150~300~0.5[1]
Salicylic Acid (Diflunisal)~50~100~0.5[1]
Non-Benzoic Acid NSAID (Indomethacin)-26.3-[1]
Non-Benzoic Acid NSAID (Celecoxib)-->100 (Highly Selective)[1]
Note: IC50 values can vary between studies due to different experimental conditions. A lower IC50 value indicates greater potency.
Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines a compound's ability to inhibit purified COX-1 and COX-2 enzymes.[1]

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (benzoylbenzoic acid derivatives)

  • Reference inhibitors (e.g., Aspirin, Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare various concentrations of test compounds and reference inhibitors.

  • In a 96-well plate, add the reaction buffer, co-factors, and either the test compound or a reference inhibitor.

  • Add the COX-1 or COX-2 enzyme to each well and pre-incubate to facilitate inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and incubate at 37°C for a specified time.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an EIA kit.

  • Calculate the percentage of COX inhibition for each compound concentration relative to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.[1]

Antihistaminic Properties: Targeting the H1 Receptor

Certain benzoylbenzoic acid derivatives form the core structure of widely used antihistamine drugs, such as Cetirizine and Levocetirizine, for the treatment of allergic reactions.[3]

Mechanism of Action: H1 Receptor Antagonism

These derivatives act as H1 receptor antagonists, also known as H1 blockers.[4] They work by blocking the action of histamine at the H1 receptor, which helps to alleviate allergic symptoms.[4] Most H1-antihistamines function as inverse agonists at the histamine H1-receptor.[4]

H1_Antihistamine_Action Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Activates BBA_Antihistamine Benzoylbenzoic Acid-derived Antihistamine BBA_Antihistamine->H1_Receptor Blocks

Caption: Mechanism of H1 Receptor Antagonism by Benzoylbenzoic Acid Derivatives.

Experimental Protocol: In Vivo Histamine-Induced Cutaneous Vascular Permeability Assay

This in vivo model is used to assess the antihistaminic activity of test compounds.[5]

Materials:

  • Test animals (e.g., rats, guinea pigs)

  • Histamine solution

  • Evans blue dye

  • Test compound (benzoylbenzoic acid derivative)

  • Saline solution

Procedure:

  • Administer the test compound to the animals.

  • After a specified period, inject Evans blue dye intravenously.

  • Inject histamine intradermally at a specific site.

  • After a set time, sacrifice the animals and excise the skin at the injection site.

  • Extract the Evans blue dye from the skin tissue using a suitable solvent.

  • Quantify the amount of dye extravasation spectrophotometrically.

  • A reduction in dye extravasation in the treated group compared to the control group indicates inhibition of histamine-induced vascular permeability.[5]

Anticancer Potential: Diverse Mechanisms of Action

Recent research has highlighted the potential of benzoylbenzoic acid derivatives as anticancer agents, acting through various mechanisms.[6]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Some naturally occurring benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs).[7][8] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, ultimately retarding cancer cell growth.[7][8] For example, 2,5-dihydroxybenzoic acid (DHBA) has been identified as a potent HDAC inhibitor that induces cancer cell growth inhibition through the generation of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[7]

Mechanism of Action: VEGFR-2 Inhibition

Other synthetic benzoylbenzoic acid derivatives have demonstrated anticancer activity by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to a reduction in cancerous cells.[9]

Anticancer_Mechanisms cluster_HDAC HDAC Inhibition cluster_VEGFR2 VEGFR-2 Inhibition HDAC HDAC Gene_Expression Oncogene Expression HDAC->Gene_Expression Promotes Apoptosis_HDAC Apoptosis Gene_Expression->Apoptosis_HDAC Inhibits BBA_HDACi Benzoylbenzoic Acid Derivative (e.g., DHBA) BBA_HDACi->HDAC BBA_HDACi->Apoptosis_HDAC Induces VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports BBA_VEGFR2i Benzoylbenzoic Acid Derivative BBA_VEGFR2i->VEGFR2

Caption: Dual Anticancer Mechanisms of Benzoylbenzoic Acid Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell viability.[10]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cell lines (e.g., HEK293)

  • Test compounds (benzoylbenzoic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium and supplements

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the MTT-containing medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[10]

Antimicrobial Activity: A Renewed Area of Interest

Benzoylbenzoic acid derivatives have also demonstrated promising antimicrobial properties.[7]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

A series of benzyl and benzoyl benzoic acid derivatives have been shown to possess antimicrobial activity by inhibiting the interaction between the bacterial RNA polymerase (RNAP) and its sigma (σ) factor.[7] This interaction is crucial for the initiation of transcription in bacteria. By disrupting the formation of the RNAP holoenzyme, these compounds effectively inhibit bacterial transcription and growth.[7]

Antimicrobial_Action RNAP_core RNAP Core Enzyme RNAP_holoenzyme RNAP Holoenzyme RNAP_core->RNAP_holoenzyme Sigma_Factor Sigma (σ) Factor Sigma_Factor->RNAP_holoenzyme Transcription Bacterial Transcription RNAP_holoenzyme->Transcription Initiates BBA_Antimicrobial Benzoylbenzoic Acid Derivative BBA_Antimicrobial->Sigma_Factor Inhibits binding to RNAP

Caption: Inhibition of Bacterial Transcription by Benzoylbenzoic Acid Derivatives.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is typically expressed as the Minimum Inhibitory Concentration (MIC).

Bacterial StrainGram StainMIC (µg/mL) of a representative benzoyl benzoic acid derivativePositive Control (e.g., Vancomycin) MIC (µg/mL)
Staphylococcus epidermidisGram-positive0.5[7]0.5[7]
Staphylococcus aureusGram-positive--
Streptococcus pneumoniaeGram-positive--
Note: MIC values are specific to the tested compound and bacterial strain.
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • Test compounds (benzoylbenzoic acid derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth with the highest concentration of the compound, no inoculum).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Photodynamic Therapy (PDT): A Light-Activated Approach

Certain benzoylbenzoic acid derivatives can function as photosensitizers in Photodynamic Therapy (PDT), a promising treatment modality for cancer and other diseases.[1][3]

Mechanism of Action: Generation of Reactive Oxygen Species (ROS)

In PDT, a photosensitizer is administered and accumulates in the target tissue.[13] Upon irradiation with light of a specific wavelength, the photosensitizer is excited to a triplet state.[14] It then transfers its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[13][14] These ROS cause oxidative damage to cellular components, leading to cell death.[13][14]

PDT_Mechanism BBA_PS Benzoylbenzoic Acid Photosensitizer (Ground State) BBA_PS_excited Excited Triplet State BBA_PS->BBA_PS_excited Absorption Light Light (UV/Visible) Light->BBA_PS Oxygen Molecular Oxygen (³O₂) BBA_PS_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂) Oxygen->ROS Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Induces

Caption: Mechanism of Photodynamic Therapy using Benzoylbenzoic Acid Photosensitizers.

Experimental Protocol: In Vitro Phototoxicity Assay

This assay evaluates the phototoxic potential of a photosensitizer in cell culture.[15]

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Test compound (benzoylbenzoic acid derivative photosensitizer)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Light source with a specific wavelength (e.g., PDT laser)

  • Cytotoxicity measuring solution (e.g., based on lactate dehydrogenase release)

  • 24-well cell culture plates

Procedure:

  • Seed cells in 24-well plates and allow them to attach.

  • Incubate the cells with the photosensitizer for a specific duration in the dark.

  • Wash the cells with PBS to remove the extracellular photosensitizer.

  • Irradiate the cells with a light source at a specific wavelength and for various durations.

  • Incubate the cells for 24 hours in the dark.

  • Measure cell cytotoxicity using a suitable assay (e.g., by measuring the release of lactate dehydrogenase).

  • A dose-dependent increase in cell death in the light-exposed, photosensitizer-treated groups compared to controls indicates phototoxicity.[15]

Conclusion and Future Directions

The benzoylbenzoic acid scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its versatility allows for the fine-tuning of pharmacological properties to target a wide range of diseases. While its role in anti-inflammatory and antihistaminic drugs is well-established, the emerging applications in oncology, infectious diseases, and photodynamic therapy are particularly exciting. Future research should focus on elucidating the structure-activity relationships for these newer applications, optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, and exploring novel drug delivery systems to enhance their therapeutic efficacy and minimize potential side effects. The comprehensive experimental protocols provided in this guide offer a solid foundation for researchers to advance these promising avenues of investigation.

References

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC. (URL: [Link])

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (URL: [Link])

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams - Public Health Toxicology. (URL: [Link])

  • In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells - JoVE. (URL: [Link])

  • Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC) - PubMed. (URL: [Link])

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (URL: [Link])

  • Blood-brain barrier in vitro models as tools in drug discovery: assessment of the transport ranking of antihistaminic drugs - PubMed. (URL: [Link])

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (URL: [Link])

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (URL: [Link])

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • An In Vitro Approach to Photodynamic Therapy - PMC. (URL: [Link])

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (URL: [Link])

  • In vitro human COX-1/COX-2 enzymatic inhibitory activities and COX... - ResearchGate. (URL: [Link])

  • In vivo and in vitro effects of antihistamines on mast cell mediator release: a potentially important property in the treatment of allergic disease - PubMed. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, azatadine, mequitazine, terfenadine) - PubMed. (URL: [Link])

  • (PDF) ANTIHISTAMINIC ACTIVITY MODELS - ResearchGate. (URL: [Link])

  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (URL: [Link])

  • Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed. (URL: [Link])

  • Recent Advances in Clinically Used and Trialed Photosensitizers for Antitumor Photodynamic Therapy | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC. (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (URL: [Link])

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (URL: [Link])

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (URL: [Link])

  • New Photosensitizers for Photodynamic Therapy - DASH. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (URL: [Link])

  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - ResearchGate. (URL: [Link])

  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC. (URL: [Link])

  • Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC. (URL: [Link])

  • Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC. (URL: [Link])

  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives - Nanotechnology Perceptions. (URL: [Link])

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - MDPI. (URL: [Link])

  • H1 antagonist - Wikipedia. (URL: [Link])

  • Dye Sensitizers for Photodynamic Therapy - MDPI. (URL: [Link])

  • A New Drug-Screening Procedure for Photosensitizing Agents Used in Photodynamic Therapy for CNV | IOVS. (URL: [Link])

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  • Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC. (URL: [Link])

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Protocols & Analytical Methods

Method

Synthesis of 2-(3-Methoxybenzoyl)benzoic Acid: An Application Note and Protocol

Introduction 2-(3-Methoxybenzoyl)benzoic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Methoxybenzoyl)benzoic acid is a valuable intermediate in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a building block in medicinal chemistry. Its structure, featuring a benzophenone core with a carboxylic acid and a methoxy group, allows for diverse chemical modifications. This document provides a detailed, field-proven protocol for the synthesis of 2-(3-Methoxybenzoyl)benzoic acid via a Friedel-Crafts acylation reaction. The causality behind experimental choices, a self-validating protocol, and comprehensive characterization are central to this guide, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of anisole with phthalic anhydride in the presence of a Lewis acid catalyst, aluminum chloride.

Reaction_Scheme cluster_reactants Reactants cluster_product Product anisole Anisole catalyst AlCl₃ (Lewis Acid) phthalic_anhydride Phthalic Anhydride product 2-(3-Methoxybenzoyl)benzoic acid catalyst->product Friedel-Crafts Acylation solvent Dichloromethane (DCM)

Caption: Overall reaction for the synthesis of 2-(3-Methoxybenzoyl)benzoic acid.

Experimental Protocol

This protocol details the synthesis of 2-(3-Methoxybenzoyl)benzoic acid from phthalic anhydride and anisole.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Phthalic AnhydrideC₈H₄O₃148.1214.8 g0.10
AnisoleC₇H₈O108.1410.8 g (11.0 mL)0.10
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g0.22
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
2 M Hydrochloric AcidHCl36.46200 mL-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
EthanolC₂H₅OH46.07For recrystallization-
WaterH₂O18.02For recrystallization-
Procedure
  • Reaction Setup:

    • All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent moisture from inactivating the aluminum chloride catalyst.

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add phthalic anhydride (14.8 g, 0.10 mol) and dichloromethane (100 mL).

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Catalyst and Reactant:

    • While stirring, slowly and portion-wise add anhydrous aluminum chloride (29.3 g, 0.22 mol) to the cooled suspension. The addition is exothermic and should be done carefully to maintain the temperature below 10 °C.

    • Once the addition is complete, add anisole (10.8 g, 0.10 mol) dissolved in 50 mL of dichloromethane to the dropping funnel.

    • Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture again in an ice-water bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a fume hood as it liberates HCl gas.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with 2 M hydrochloric acid (100 mL), followed by water (100 mL), and finally with brine (100 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

Reaction Mechanism and Rationale

The synthesis of 2-(3-methoxybenzoyl)benzoic acid is a classic example of a Friedel-Crafts acylation, a type of electrophilic aromatic substitution.[1][2]

Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation PA Phthalic Anhydride AlCl3 AlCl₃ Acylium_Ion Acylium Ion Intermediate AlCl3->Acylium_Ion Anisole Anisole Acylium_Ion->Anisole Electrophilic Attack Sigma_Complex σ-complex (Arenium Ion) Anisole->Sigma_Complex Product 2-(3-Methoxybenzoyl)benzoic acid Sigma_Complex->Product

Caption: Mechanism of the Friedel-Crafts acylation.

Step 1: Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates with one of the carbonyl oxygens of phthalic anhydride, making the corresponding carbonyl carbon highly electrophilic and facilitating the formation of an acylium ion intermediate.[2] A stoichiometric amount of AlCl₃ is required because the product, a ketone, can also form a complex with the Lewis acid.[1]

Step 2: Electrophilic Attack: The electron-rich anisole ring, activated by the electron-donating methoxy group, acts as a nucleophile and attacks the electrophilic acylium ion. The methoxy group is an ortho, para-director; however, steric hindrance at the ortho position favors acylation at the para position. The formation of the meta-substituted benzoyl benzoic acid is a minor product. This attack temporarily disrupts the aromaticity of the anisole ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, 2-(3-methoxybenzoyl)benzoic acid.

Characterization and Quality Control

Predicted ¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • 10.0-12.0 (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad and may exchange with D₂O.

  • 7.1-8.2 (m, 8H): Aromatic protons. The protons on the benzoic acid ring and the methoxybenzoyl ring will appear in this region as a series of complex multiplets.

  • 3.85 (s, 3H): Methoxy group protons (-OCH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • ~195: Ketone carbonyl carbon (C=O).

  • ~170: Carboxylic acid carbonyl carbon (-COOH).

  • ~160: Aromatic carbon attached to the methoxy group.

  • 115-140: Other aromatic carbons.

  • ~55: Methoxy carbon (-OCH₃).

FTIR (KBr, cm⁻¹):

  • 2500-3300 (broad): O-H stretch of the carboxylic acid.

  • ~1700: C=O stretch of the carboxylic acid.

  • ~1650: C=O stretch of the ketone.

  • ~1600, 1580, 1480: C=C stretching vibrations of the aromatic rings.

  • ~1250, 1030: C-O stretching of the methoxy group and the ether linkage.

Mass Spectrometry (EI):

  • M⁺: The molecular ion peak is expected at m/z = 256.07.

  • Fragmentation: Expect to see fragments corresponding to the loss of -OH (m/z = 239), -COOH (m/z = 211), and cleavage around the ketone functionality.

Safety Precautions

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.[3][4]

  • Anisole: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated area, away from ignition sources.

  • Dichloromethane (DCM): Volatile and suspected of causing cancer. Handle in a fume hood with appropriate PPE.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with care and appropriate PPE.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Aditya Birla Chemicals. (n.d.). Material Safety Data Sheet: Aluminium Chloride, Anhydrous.
  • Lab Alley. (2025, July 2). Safety Data Sheet: Aluminum Chloride. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution ¹H NMR Analysis of 2-(3-Methoxybenzoyl)benzoic acid

Executive Summary & Chemical Context The compound 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6)[1] is a critical benzophenone derivative frequently utilized as an intermediate in the synthesis of complex pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6)[1] is a critical benzophenone derivative frequently utilized as an intermediate in the synthesis of complex pharmaceuticals and photoactive materials. Accurate structural verification is paramount, as the regiochemistry of the methoxy group (ortho, meta, or para) drastically alters downstream reactivity.

This application note provides a comprehensive, self-validating protocol for the ¹H NMR acquisition and spectral interpretation of this compound. By leveraging empirical additivity rules, anisotropic deshielding models, and rigorous acquisition parameters, this guide ensures unambiguous structural confirmation.

Experimental Protocol: Self-Validating ¹H NMR Acquisition

To achieve research-grade spectral data, the acquisition protocol must be designed as a self-validating system. This means the experimental parameters inherently prevent artifacts, ensuring that integration values and multiplet structures can be trusted absolutely.

Sample Preparation
  • Solvent Selection: Weigh exactly 15.0 mg of 2-(3-Methoxybenzoyl)benzoic acid into a clean glass vial. Dissolve in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Insight: DMSO-d6 is chosen over CDCl₃ because its strong hydrogen-bonding capability disrupts carboxylic acid dimers, allowing the -COOH proton to appear as a distinct, albeit broad, singlet rather than being lost to exchange or extreme broadening ().

  • Filtration: Transfer the solution into a standard 5 mm NMR tube through a glass wool plug or a 0.22 µm PTFE syringe filter to remove particulate matter, which causes localized magnetic field inhomogeneities.

Instrument Setup & Tuning
  • Probe Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically for the ¹H frequency to maximize the signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6. Perform rigorous gradient shimming (Z1-Z5).

    • Self-Validation Check: The residual solvent pentet of DMSO-d6 at 2.50 ppm () must have a linewidth at half-height (FWHM) of < 1.0 Hz. If it exceeds this, re-shim.

Acquisition Parameters
  • Pulse Sequence: Standard 30° pulse sequence (zg30).

  • Relaxation Delay (D1): Set D1 = 5.0 seconds.

    • Causality Insight: Sterically hindered aromatic protons and quaternary-adjacent protons exhibit long longitudinal relaxation times ( T1​ ). A standard 1-second delay leads to incomplete magnetization recovery. Setting D1 > 5× T1​ guarantees >99% recovery, ensuring the integration ratio is strictly quantitative ().

  • Number of Scans (NS): 16 to 32 scans, depending on the desired SNR.

Processing Workflow
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) prior to Fourier Transform (FT).

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure the baseline is perfectly flat, which is a strict prerequisite for accurate integration.

Workflow Prep Sample Prep 15 mg in DMSO-d6 Shim Lock & Shim Optimize Z/Z2 Prep->Shim Acq Acquisition zg30, D1=5s, NS=16 Shim->Acq Proc Processing Zero-fill, FT, Phase Acq->Proc Val Self-Validation Integrals & J-Coupling Proc->Val

Workflow for high-resolution 1H NMR acquisition and processing.

Quantitative Data & Spectral Assignment

The ¹H NMR spectrum of 2-(3-Methoxybenzoyl)benzoic acid (C₁₅H₁₂O₄) contains 12 protons. The internal integration logic dictates that the methoxy group must integrate to exactly 3.00, the aromatic region to 8.00, and the acid proton to 1.00.

Table 1: ¹H NMR Assignments in DMSO-d6 (400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment Logic
-COOH 13.10br s1H-Highly deshielded by electronegative oxygen; broad due to exchange.
H-6 7.98dd1H7.8, 1.3Ortho to COOH. Strongly deshielded by the coplanar acid carbonyl.
H-5 7.71td1H7.6, 1.4Meta to COOH, para to ketone carbonyl.
H-4 7.62td1H7.6, 1.3Para to COOH, meta to ketone carbonyl.
H-5' 7.45t1H7.9Meta to both the methoxy and the ketone carbonyl groups.
H-3 7.40dd1H7.6, 1.3Ortho to ketone carbonyl.
H-6' 7.22dt1H7.6, 1.2Ortho to ketone, para to methoxy (resonance shielding dominates).
H-2' 7.18dd1H2.6, 1.4Ortho to ketone, ortho to methoxy. Exhibits only meta/para coupling.
H-4' 7.15ddd1H8.2, 2.6, 1.0Para to ketone, ortho to methoxy.
-OCH₃ 3.78s3H-Deshielded aliphatic singlet typical of an aryl ether.

Mechanistic Causality of Chemical Shifts

To establish absolute trustworthiness in the spectral interpretation, we must look beyond empirical matching and understand the physical causality governing the chemical shifts.

Steric Clash and Anisotropic Deshielding

In the benzoic acid ring (Ring A), one might expect H-3 (ortho to the ketone) to be as deshielded as H-6 (ortho to the carboxylic acid). However, H-6 appears significantly further downfield (7.98 ppm vs 7.40 ppm).

  • The Causality: The bulky 3-methoxybenzoyl group creates a severe steric clash with the ortho-carboxylic acid group. To relieve this steric strain, the benzophenone core twists out of planarity. Consequently, the anisotropic deshielding cone of the ketone carbonyl is directed away from H-3. Conversely, the smaller -COOH group remains relatively coplanar with Ring A, placing H-6 directly in its strong deshielding zone.

Electronic Push-Pull on the Methoxy Ring

The 3-methoxybenzoyl ring (Ring B) is subjected to competing electronic effects: the electron-withdrawing ketone (meta-directing, overall deshielding) and the electron-donating methoxy group (ortho/para-directing, overall shielding via resonance).

  • The Causality: The methoxy oxygen donates lone-pair electron density into the aromatic π -system. This resonance effect heavily shields the positions ortho and para to it. Therefore, H-2', H-4', and H-6' all collapse into the upfield aromatic region (7.15 - 7.25 ppm). H-5', being meta to both the methoxy and the ketone, is unaffected by resonance shielding and remains downfield at 7.45 ppm.

Logic A 1H NMR Spectrum B Aliphatic Region (3.8 ppm) A->B C Aromatic Region (7.1 - 8.0 ppm) A->C D Exchangeable (13.1 ppm) A->D E -OCH3 Singlet (3H) B->E F Multiplet Analysis (8H) C->F G -COOH Broad Singlet (1H) D->G H Validated Structure E->H F->H G->H

Structural assignment logic for 2-(3-Methoxybenzoyl)benzoic acid.

Self-Validating Closure

Before finalizing the structural confirmation, the analyst must perform a J-Coupling Network Closure . This is the ultimate self-validation step:

  • If H-6 is assigned as a doublet of doublets with J=7.8 Hz (ortho coupling) and 1.3 Hz (meta coupling), its primary coupling partner (H-5) must exhibit a matching 7.8 Hz coupling constant in its triplet-of-doublets structure.

  • The narrow 2.6 Hz coupling observed in H-2' perfectly matches the meta-coupling extracted from the complex multiplet of H-4', proving their relative 1,3-relationship on the methoxy-substituted ring.

By ensuring the integration sums to exactly 12 protons and all J-couplings form closed reciprocal pairs, the protocol mathematically proves the identity of 2-(3-Methoxybenzoyl)benzoic acid without the immediate need for 2D NMR (though COSY/HMBC can be used for secondary confirmation).

References

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (American Chemical Society) URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry Source: Elsevier URL:[Link]

Sources

Method

Application Note: Preparative HPLC Purification of 2-(3-Methoxybenzoyl)benzoic Acid

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application Type: Method Development & Preparative Chromatography Protocol Introduction & Mechanistic Rationale 2-(3-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Application Type: Method Development & Preparative Chromatography Protocol

Introduction & Mechanistic Rationale

2-(3-Methoxybenzoyl)benzoic acid is a critical intermediate in the synthesis of various pharmaceutical agents and photoinitiators. Following synthesis (e.g., via Friedel-Crafts acylation), the crude mixture often contains unreacted starting materials, positional isomers, and degradation products. High-Performance Liquid Chromatography (HPLC) is a reliable and authoritative method for determining the purity and isolating the target benzoylbenzoic acid derivative[1].

The Causality of Chromatographic Behavior

The purification of 2-(3-Methoxybenzoyl)benzoic acid presents specific chromatographic challenges due to its structural features:

  • Carboxylic Acid Moiety (pKa ~4.0): In neutral or basic mobile phases, the carboxylic acid ionizes into its carboxylate form. This dual state (ionized vs. non-ionized) leads to split peaks, peak broadening, and severe tailing[2].

  • Residual Silanol Interactions: Unreacted silanol groups (-Si-OH) on standard silica-based C18 columns interact strongly with the polar functional groups of benzoic acid derivatives, further exacerbating peak tailing[2].

The Solution: To ensure the analyte is in a single, non-ionized (protonated) form, the mobile phase pH must be maintained at least 1.5 to 2.0 units below the analyte's pKa[2]. By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered to ~2.0. This suppresses ionization, increases the molecule's hydrophobicity, and masks residual silanols on the stationary phase, resulting in sharp, symmetrical peaks[3].

Logical Framework: pH and Peak Shape Causality

The following diagram illustrates the mechanistic relationship between mobile phase pH, analyte ionization, and the resulting chromatographic peak shape.

pHAffect A 2-(3-Methoxybenzoyl) benzoic acid (pKa ~4.0) B Mobile Phase pH > 5.0 (Neutral/Basic) A->B C Mobile Phase pH < 2.5 (0.1% TFA) A->C D Ionized Form (COO-) Weak Hydrophobic Interaction B->D E Protonated Form (COOH) Strong Hydrophobic Interaction C->E F Peak Tailing & Poor Resolution D->F G Sharp Peaks & High Resolution E->G

Caption: Mechanistic causality between mobile phase pH, analyte ionization state, and HPLC peak resolution.

Materials and Chromatographic Conditions

To establish a self-validating system, use an end-capped C18 column. Modern, high-purity, end-capped columns have fewer accessible silanol groups and are specifically designed to reduce tailing for polar and ionizable compounds[2].

Table 1: Standardized Analytical & Preparative Conditions
ParameterAnalytical ScalePreparative ScaleRationale
Column End-capped C18 (150 x 4.6 mm, 5 µm)End-capped C18 (250 x 21.2 mm, 5 µm)End-capping minimizes secondary silanol interactions[2].
Mobile Phase A 0.1% TFA in HPLC-grade H₂O0.1% TFA in HPLC-grade H₂OLowers pH to ~2.0 to protonate the carboxylic acid[3].
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)ACN provides optimal selectivity for aromatic compounds.
Flow Rate 1.0 mL/min20.0 mL/minScaled geometrically based on column cross-sectional area.
Column Temp. 30 °CAmbientStabilizes retention times and reduces backpressure.
Detection UV at 254 nm and 280 nmUV at 254 nmTargets the conjugated aromatic ring systems.

Step-by-Step Experimental Protocol

Sample Preparation (Solubility Optimization)

The solubility of benzoic acid derivatives is highly pH-dependent; in acidic conditions, they exist in their less soluble, protonated form[2].

  • Weigh the crude 2-(3-Methoxybenzoyl)benzoic acid.

  • Dissolve the sample in a 50:50 (v/v) mixture of Acetonitrile and Water. Do not use 100% strong solvent (e.g., pure ACN), as injecting a sample in a solvent significantly stronger than the mobile phase can cause peak fronting and band broadening[2].

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

System Validation (Self-Validating Step)

Before injecting the crude sample, the system must be validated to ensure reliability.

  • Blank Injection: Inject the sample diluent (50:50 ACN:H₂O) to confirm a stable baseline and the absence of ghost peaks.

  • Standard Injection: Inject a high-purity reference standard of 2-(3-Methoxybenzoyl)benzoic acid. Calculate the asymmetry factor ( As​ ). An As​ between 0.9 and 1.2 confirms that the mobile phase pH is successfully suppressing silanol interactions[2].

Gradient Elution Execution

Execute the purification using the gradient outlined in Table 2. A gradient is preferred over isocratic elution to efficiently wash out highly hydrophobic impurities (e.g., unreacted methoxybenzene derivatives).

Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.07030Initial Hold & Equilibration
2.07030Loading Phase
15.02080Linear Gradient (Target Elution)
18.0595Column Wash (Remove hydrophobic impurities)
20.07030Re-equilibration

Purification Workflow Visualization

PurificationWorkflow A 1. Sample Preparation Dissolve in 50:50 ACN:H2O Filter through 0.22 µm PTFE B 2. System Validation Blank & Standard Injection Confirm Asymmetry Factor (0.9-1.2) A->B C 3. Crude Injection Load onto Preparative C18 Column B->C D 4. Gradient Elution 30% to 80% ACN over 13 mins Monitor UV at 254 nm C->D E 5. Fraction Collection Trigger collection on target peak (~12-14 min retention time) D->E F 6. Post-Purification Lyophilization / TFA Removal E->F

Caption: Step-by-step workflow for the preparative HPLC purification of the benzoylbenzoic acid derivative.

Post-Purification Processing & Troubleshooting

Fraction Pooling and TFA Removal

Fractions corresponding to the target peak are pooled. A critical consideration for downstream applications is the presence of TFA. If the purified 2-(3-Methoxybenzoyl)benzoic acid is to be analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS), residual TFA will cause severe ion suppression[4].

Solution:

  • Lyophilization: Freeze-dry the pooled fractions under high vacuum. TFA is volatile and will co-evaporate with the water and acetonitrile.

  • Alternative Modifier: If TFA suppression persists, the purification can be re-run using 0.1% Formic Acid (HCOOH) instead of TFA. Note that while HCOOH allows for proper mass detection, the chromatographic resolution may be slightly inferior to TFA[4].

Troubleshooting Guide
Table 3: Common Chromatographic Issues and Interventions
SymptomMechanistic CauseCorrective Action
Peak Tailing Secondary interactions with residual silanols or incomplete analyte protonation[2].Verify mobile phase pH is < 2.5. Ensure the use of a high-purity, end-capped C18 column[2].
Peak Fronting Column overload or sample solvent is too strong (e.g., 100% ACN)[2].Decrease injection volume/concentration. Dilute sample in initial mobile phase conditions (e.g., 30% ACN)[2].
System Overpressure Precipitation of the analyte on the column frit due to poor solubility in aqueous conditions[2].Ensure the sample is fully dissolved and filtered. Reduce injection volume.

References

  • Helix Chromatography. "HPLC Methods for analysis of Benzoic acid." Helix Chromatography Applications. Available at: [Link]

  • ResearchGate Community. "How do you get rid of TFA from HPLC purified sample?" ResearchGate Q&A. Available at:[Link]

Sources

Application

Recrystallization procedure for 2-(3-Methoxybenzoyl)benzoic acid

Application Note: Optimized Recrystallization Protocol for 2-(3-Methoxybenzoyl)benzoic acid Introduction & Rationale 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6)[1] is a highly valuable synthetic intermediate utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Recrystallization Protocol for 2-(3-Methoxybenzoyl)benzoic acid

Introduction & Rationale

2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6)[1] is a highly valuable synthetic intermediate utilized in the preparation of substituted anthraquinones, functionalized fluorophores, and active pharmaceutical ingredients. Crude mixtures of this compound—typically synthesized via Grignard addition to phthalic anhydride or Friedel-Crafts acylation—often contain unreacted starting materials, regioisomers, and colored polymeric byproducts. Achieving high purity through a meticulously designed recrystallization process is essential for the success of downstream reactions.

Solvent Selection Strategy: The Hydrate vs. Anhydrous Dilemma

The selection of a recrystallization solvent for benzoylbenzoic acid derivatives is not merely about manipulating solubility; it is about controlling the crystal lattice structure.

  • The Problem with Hydrates: Benzoylbenzoic acids have a strong propensity to incorporate water into their crystal lattice, forming monohydrates when crystallized from aqueous solvent mixtures like ethanol/water[2]. The monohydrate form exhibits a significantly depressed melting point compared to the anhydrous form (e.g., dropping from ~128 °C to ~94.5 °C for the unsubstituted analog)[2]. More critically, if the compound is destined for a subsequent acid-catalyzed cyclodehydration (e.g., using methanesulfonic acid or polyphosphoric acid[3]), the water of hydration will violently quench or dilute the Lewis/Brønsted acid catalyst, drastically reducing the yield of the target anthraquinone.

  • The Causality of the Solution: To ensure the isolation of the anhydrous form, an anhydrous, non-polar to slightly polar solvent system must be used. Historically, benzene/ligroin mixtures were used[2], but due to toxicity concerns, a binary mixture of Toluene and n-Heptane is the modern standard. Toluene provides excellent solubility at its boiling point and disrupts intermolecular hydrogen bonding, while heptane acts as a highly effective anti-solvent to force nucleation and maximize crystalline recovery upon cooling.

Quantitative Data: Solvent Performance Profile

The following table summarizes the expected performance and thermodynamic outcomes of various solvent systems for the recrystallization of 2-(3-Methoxybenzoyl)benzoic acid.

Solvent SystemBoiling Point (°C)Solubility at RefluxSolubility at 0 °CExpected Yield (%)Crystal Form Isolated
Toluene / n-Heptane (1:1) 98 - 110HighVery Low85 - 90%Anhydrous
Ethyl Acetate / Hexane77HighLow75 - 85%Anhydrous
Glacial Acetic Acid118Very HighModerate65 - 75%Anhydrous
Ethanol / Water (7:3)~80HighModerate70 - 80%Monohydrate

Experimental Protocol: Toluene/Heptane Recrystallization

Self-Validating System: This protocol incorporates a hot filtration step to remove insoluble polymers and an anti-solvent "cloud-point" technique. The cloud point provides a visual self-validation of saturation before cooling begins, guaranteeing optimal nucleation without premature crashing out of impurities.

Materials Required:

  • Crude 2-(3-Methoxybenzoyl)benzoic acid

  • Toluene (Reagent Grade, Anhydrous)

  • n-Heptane (Reagent Grade)

  • Activated Carbon (Decolorizing charcoal)

  • Celite (Diatomaceous earth)

Step-by-Step Methodology:

  • Initial Dissolution: Transfer the crude 2-(3-Methoxybenzoyl)benzoic acid to a suitably sized round-bottom flask equipped with a reflux condenser. Add a minimum volume of toluene (approximately 3-5 mL per gram of crude product). Heat the mixture to a gentle reflux (approx. 110 °C) using an oil bath until the solid completely dissolves.

  • Decolorization: If the solution is dark or highly colored, briefly remove the flask from the heat to stop the boiling. Carefully add activated carbon (approx. 5-10% w/w relative to the crude mass). Causality Note: Adding charcoal to an actively boiling solution provides massive nucleation sites that will cause violent, dangerous bumping. Return to heat and reflux for an additional 10 minutes.

  • Hot Filtration: Pre-heat a Büchner funnel and filter flask. Filter the boiling solution rapidly through a pad of Celite to remove the activated carbon and any insoluble polymeric impurities. Rinse the filter cake with a minimal amount of hot toluene.

  • Anti-Solvent Addition (Cloud Point): Transfer the hot filtrate to a clean Erlenmeyer flask. While maintaining the solution near its boiling point, add hot n-heptane dropwise until the solution just begins to turn persistently cloudy. Add 1-2 drops of hot toluene until the solution becomes perfectly clear again. This confirms the solution is precisely at the saturation point.

  • Nucleation and Crystal Growth: Remove the flask from the heat source. Allow the solution to cool undisturbed to room temperature over 2-3 hours. Causality Note: Slow, undisturbed cooling promotes the growth of large, pure crystals and prevents the occlusion (trapping) of mother liquor impurities that occurs during rapid precipitation.

  • Complete Precipitation: Once the mixture has reached room temperature, place the flask in an ice-water bath (0-5 °C) for 1 hour to drive the equilibrium and maximize the crystallization yield.

  • Isolation and Washing: Collect the resulting white to off-white crystals via vacuum filtration. Wash the crystal cake with two portions of ice-cold n-heptane to displace any residual toluene and surface impurities.

  • Drying: Dry the crystals in a vacuum oven at 60 °C for 12 hours to constant weight, ensuring the complete removal of residual solvents.

Workflow Visualization

RecrystallizationWorkflow Crude Crude 2-(3-Methoxybenzoyl) benzoic acid Dissolution Dissolution in Hot Toluene (110 °C) Crude->Dissolution Charcoal Decolorization (Activated Carbon) Dissolution->Charcoal HotFiltration Hot Filtration (Remove Insolubles) Charcoal->HotFiltration Cooling Controlled Cooling (Nucleation & Growth) HotFiltration->Cooling Isolation Vacuum Filtration & Cold Heptane Wash Cooling->Isolation Drying Vacuum Drying (60 °C, Anhydrous) Isolation->Drying Pure Pure Anhydrous Crystals Drying->Pure

Workflow diagram for the anhydrous recrystallization of 2-(3-Methoxybenzoyl)benzoic acid.

Analytical Validation

To confirm the success of the recrystallization and validate the protocol, perform the following checks:

  • Melting Point Determination: The melting point should be sharp (typically a 1-2 °C range). A broad or significantly depressed melting point indicates incomplete drying, residual impurities, or accidental hydrate formation[2].

  • 1H NMR Spectroscopy: Dissolve a sample in CDCl3 or DMSO-d6. Check for the absence of aromatic impurity peaks and verify the integral of the methoxy group (-OCH3) singlet at ~3.8 ppm relative to the aromatic protons[3].

References

  • [3] Title: The study of Friedel-Crafts type reaction mechanisms - Open Research Online Source: Open University URL:[Link]

Sources

Method

Application Note: 2-(3-Methoxybenzoyl)benzoic Acid as a Strategic Building Block in Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, the anthraquinone scaffold is a privileged structure, forming the core of numerous FDA-approved therapeutics ranging from antineoplastics (e.g., mitoxantrone, do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the anthraquinone scaffold is a privileged structure, forming the core of numerous FDA-approved therapeutics ranging from antineoplastics (e.g., mitoxantrone, doxorubicin) to laxatives and antimalarials. The synthesis of highly functionalized, unsymmetrical anthraquinones requires precision in regiocontrol. 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6) serves as a critical, high-value building block for this purpose.

This application note provides an authoritative guide on utilizing 2-(3-methoxybenzoyl)benzoic acid to synthesize 2-methoxyanthraquinone and its derivatives. By detailing the mechanistic causality of intramolecular Friedel-Crafts cyclodehydration and providing self-validating experimental protocols, this guide empowers drug development professionals to confidently integrate this intermediate into their discovery pipelines.

Physicochemical Properties & Specifications

To ensure reproducible reaction kinetics and accurate stoichiometric calculations, the quantitative data of the starting material is summarized below.

PropertyValue
Chemical Name 2-(3-Methoxybenzoyl)benzoic acid
CAS Number 2159-36-6
Molecular Formula C₁₅H₁₂O₄
Molecular Weight 256.25 g/mol
Topological Polar Surface Area (tPSA) 63.6 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Physical State Solid (White to off-white powder)

Mechanistic Insights & Regiochemical Rationale (E-E-A-T)

The utility of 2-(3-methoxybenzoyl)benzoic acid lies in its predictable cyclization behavior. When subjected to strong Brønsted acids (such as concentrated sulfuric acid or methanesulfonic acid), the carboxylic acid moiety undergoes protonation and subsequent dehydration to form a highly reactive acylium ion .

The regioselectivity of the ensuing intramolecular electrophilic aromatic substitution is dictated by the 3-methoxy group on the benzoyl ring. As an ortho/para directing group, the methoxy substituent activates positions 2, 4, and 6. However, cyclization to form the central 6-membered quinone ring can only geometrically occur at the 2-position (ortho to the methoxy) or the 6-position (para to the methoxy).

As established in seminal kinetic studies by , cyclization at the sterically congested 2-position is highly disfavored. Consequently, the acylium ion attacks the 6-position almost exclusively. This yields 2-methoxyanthraquinone as the sole major product, preventing the need for tedious chromatographic separation of regioisomers. The fundamental protonation dynamics of this system were also thoroughly validated in their preceding work on.

Pathway SM 2-(3-Methoxybenzoyl)benzoic acid CAS: 2159-36-6 INT Acylium Ion Intermediate (Reactive Electrophile) SM->INT Conc. H2SO4 - H2O PROD 2-Methoxyanthraquinone (Target Scaffold) INT->PROD Intramolecular Friedel-Crafts

Fig 1: Acid-catalyzed cyclodehydration pathway of 2-(3-Methoxybenzoyl)benzoic acid.

Validated Experimental Protocols

The following methodologies have been designed as self-validating systems . In-process visual cues and analytical checkpoints are embedded to ensure the researcher can verify the success of the reaction in real-time.

Protocol A: Synthesis of 2-Methoxyanthraquinone via Cyclodehydration

Objective: Convert 2-(3-methoxybenzoyl)benzoic acid into 2-methoxyanthraquinone using acid-catalyzed cyclodehydration.

Reagents & Materials:

  • 2-(3-Methoxybenzoyl)benzoic acid (1.0 eq, 10 mmol, 2.56 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (15 mL)

  • Crushed ice / Deionized water

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice bath. Add 15 mL of cold, concentrated H₂SO₄.

  • Addition: Slowly add 2.56 g of 2-(3-methoxybenzoyl)benzoic acid in small portions over 10 minutes.

    • Self-Validation Checkpoint 1: The white powder will dissolve, and the solution will immediately transition to a deep red/brown color. This halochromic shift confirms the generation of the protonated acylium ion intermediate.

  • Cyclization: Transfer the flask to an oil bath and heat to 90–95 °C for 2.5 hours.

    • Causality: Heating provides the necessary activation energy to overcome the deactivating effect of the forming carbonyl group during the Friedel-Crafts attack.

  • Quenching: Allow the mixture to cool to room temperature. Slowly pour the dark acidic solution over 150 g of vigorously stirred crushed ice.

    • Self-Validation Checkpoint 2: A bright yellow to greenish-yellow precipitate will instantly form. The highly conjugated anthraquinone system is intensely chromophoric and highly insoluble in water.

  • Isolation: Filter the precipitate through a Büchner funnel. Wash the filter cake extensively with cold deionized water until the filtrate is pH neutral (pH ~7).

  • Verification: Dry the solid under a vacuum. Analyze via TLC (Hexane:EtOAc 3:1). The starting material (which streaks near the baseline due to the carboxylic acid) will be completely absent, replaced by a high-R_f, strongly UV-active yellow spot corresponding to 2-methoxyanthraquinone.

Protocol B: Demethylation to 2-Hydroxyanthraquinone

To utilize the anthraquinone core in medicinal chemistry, the methoxy group is typically cleaved to expose a reactive hydroxyl handle for further derivatization (e.g., attaching solubilizing side chains or targeting ligands).

Workflow A 2-Methoxyanthraquinone B BBr3 / DCM (-78 °C to RT) A->B C 2-Hydroxyanthraquinone (Versatile Handle) B->C Ether Cleavage D O-Alkylation (Target Therapeutics) C->D R-X, Base E Triflation & Cross-Coupling (C-C Bond Formation) C->E Tf2O, then Pd-Cat

Fig 2: Downstream medicinal chemistry workflow for 2-methoxyanthraquinone derivatization.

Step-by-Step Methodology:

  • Setup: In an oven-dried flask under an argon atmosphere, dissolve 2-methoxyanthraquinone (5 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add Boron tribromide (BBr₃, 1.0 M in DCM, 15 mmol, 3.0 eq) dropwise via syringe.

    • Causality: BBr₃ is a hard Lewis acid that coordinates to the ether oxygen. The low temperature prevents unwanted side reactions or cleavage of the quinone system.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation Checkpoint 1: The yellow solution will turn into a dark, opaque suspension as the boron-phenoxide complex forms.

  • Quenching: Cool the flask to 0 °C and carefully quench by adding 10 mL of methanol dropwise (Caution: Highly exothermic, evolves HBr gas), followed by 20 mL of water.

  • Extraction & QC: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint 2: Spot the product on a TLC plate. Expose the developed plate to ammonia vapor; the 2-hydroxyanthraquinone spot will instantly turn deep red/purple, confirming the presence of the free phenolic hydroxyl group (phenolate formation).

References

  • Noyce, D. S., & Kittle, P. A. (1965). The Protonation of Benzoylbenzoic Acids. The Journal of Organic Chemistry, 30(6), 1896–1899.[Link]

  • Noyce, D. S., & Kittle, P. A. (1967). The effect of substituents on the rate of formation of substituted anthraquinones. The Journal of Organic Chemistry, 32(8), 2459–2462.[Link]

Application

Advanced Applications of 2-(3-Methoxybenzoyl)benzoic Acid in Materials Science

2-(3-Methoxybenzoyl)benzoic acid (CAS 2159-36-6) is a highly versatile bifunctional scaffold utilized extensively in materials science. Featuring both a photoreactive diaryl ketone moiety and a reactive carboxylic acid g...

Author: BenchChem Technical Support Team. Date: March 2026

2-(3-Methoxybenzoyl)benzoic acid (CAS 2159-36-6) is a highly versatile bifunctional scaffold utilized extensively in materials science. Featuring both a photoreactive diaryl ketone moiety and a reactive carboxylic acid group, this compound serves as a critical building block for synthesizing non-migratory polymeric photoinitiators and advanced anthraquinone-based fluorophores.

This technical guide explores the mechanistic utility of 2-(3-Methoxybenzoyl)benzoic acid, detailing the causality behind its application in UV-curable resins and providing self-validating protocols for its transformation into complex material precursors.

Photochemical Mechanics: Non-Migratory Polymeric Photoinitiators

In the realm of UV-curable coatings, adhesives, and dental composites, traditional low-molecular-weight photoinitiators often suffer from migration, leaching out of the cured polymer matrix over time[1]. By utilizing the carboxylic acid functional group of 2-(3-Methoxybenzoyl)benzoic acid, researchers can covalently tether the photoactive benzophenone core directly to polymer backbones, such as chitosan or synthetic hydroxyl-functionalized resins[2],[3].

The inclusion of the methoxy group at the meta-position of the benzoyl ring acts as an electron-donating group (EDG). This substitution induces a bathochromic shift in the UV absorption spectrum, allowing the photoinitiator to activate more efficiently under longer-wavelength UV light (e.g., 365 nm LED sources) compared to unsubstituted benzoylbenzoic acid[4].

Photochemical Radical Generation Pathway

Upon UV irradiation, the benzophenone derivative undergoes excitation and intersystem crossing, followed by hydrogen abstraction from a co-initiator (typically a tertiary amine) to generate the active radical species responsible for polymerization[1].

Photochemical_Pathway S0 2-(3-Methoxybenzoyl)benzoic acid (Ground State S0) S1 Excited Singlet State (S1) S0->S1 hν (UV Exposure) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Abs Hydrogen Abstraction (from Amine Co-initiator) T1->Abs + R-H Rad Ketyl + Alkyl Radicals (Active Polymerization Species) Abs->Rad Bond Cleavage

Caption: Photochemical radical generation pathway of methoxybenzoylbenzoic acid.

Protocol 1: Covalent Grafting to a Hydroxyl-Functionalized Polymer

Objective: Synthesize a non-leaching, polymer-bound photoinitiator via esterification.

Causality & Design Choices: We utilize a phosphoryl mixed anhydride system (or standard carbodiimide coupling) because direct esterification requires harsh conditions that could degrade the polymer backbone. By pre-activating the carboxylic acid of 2-(3-Methoxybenzoyl)benzoic acid, the reaction proceeds smoothly at moderate temperatures[2].

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under nitrogen, dissolve 1.0 equivalent of 2-(3-Methoxybenzoyl)benzoic acid in anhydrous dichloromethane (DCM). Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Self-Validation Checkpoint: The solution will turn cloudy within 15 minutes as dicyclohexylurea (DCU) precipitates, confirming the formation of the highly reactive O-acylisourea intermediate.

  • Grafting: Introduce the hydroxyl-functionalized polymer (e.g., polyvinyl alcohol or modified chitosan) dissolved in a compatible anhydrous solvent (like DMSO or DMF).

  • Reaction: Stir the mixture at 40 °C for 12–24 hours.

  • Purification: Filter the mixture to remove the solid DCU byproduct. Precipitate the polymer by pouring the filtrate dropwise into a large excess of cold ethanol or acetone.

  • Validation: Analyze the dried polymer via FT-IR. The disappearance of the broad -OH stretch and the appearance of a strong ester carbonyl stretch at ~1735 cm⁻¹ confirms successful covalent tethering[2].

Synthetic Mechanics: Precursor to Advanced Anthraquinone Fluorophores

Beyond photochemistry, 2-(3-Methoxybenzoyl)benzoic acid is a critical intermediate in the synthesis of methoxy-substituted anthraquinones via intramolecular Friedel-Crafts cyclodehydration[5]. Anthraquinones are highly stable conjugated systems utilized as organic dyes, pigments, and core structures for Organic Light Emitting Diodes (OLEDs) and fluorescent probes[6].

Intramolecular Cyclodehydration Workflow

The cyclization is driven by the generation of an electrophilic acylium ion, which subsequently attacks the adjacent methoxy-substituted aromatic ring. The methoxy group directs the electrophilic attack, heavily influencing the regioselectivity of the resulting anthraquinone isomers[6].

Cyclization_Workflow SM 2-(3-Methoxybenzoyl)benzoic acid Act Acylium Ion Generation (H2SO4 or Tf2O) SM->Act Catalyst Addition (0-10°C) Cyclo Intramolecular Friedel-Crafts Electrophilic Attack Act->Cyclo Heating (100-120°C) Prod Methoxy-anthraquinone (Precipitation in Ice Water) Cyclo->Prod Quenching & Filtration

Caption: Intramolecular cyclodehydration workflow to form methoxy-anthraquinone derivatives.

Protocol 2: Acid-Catalyzed Cyclization to Methoxy-Anthraquinone

Objective: Convert 2-(3-Methoxybenzoyl)benzoic acid into a highly conjugated anthraquinone dye.

Causality & Design Choices: Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) is used as both the solvent and the dehydrating catalyst. The strong acid protonates the carboxylic acid, facilitating the loss of water to form the reactive acylium ion. The reaction is heated to 100–120 °C to overcome the activation energy barrier imposed by steric hindrance during the ring-closing step[5],[6]. Alternatively, Tf₂O can be used for cascade cyclizations in mechanochemical setups[7].

Step-by-Step Methodology:

  • Preparation: Cool 10 mL of concentrated H₂SO₄ (or PPA) in an ice bath to 0–5 °C.

  • Addition: Slowly add 1.0 g of purified 2-(3-Methoxybenzoyl)benzoic acid portion-wise to the stirred acid.

    • Self-Validation Checkpoint: The solution will develop a deep, intense color (often dark red or purple), indicating the formation of the stabilized acylium carbocation.

  • Cyclization: Remove the ice bath and heat the reaction mixture to 100–120 °C for 2 to 4 hours. Monitor the reaction via TLC (using a small quenched aliquot) until the starting material spot disappears.

  • Quenching: Carefully pour the hot, dark reaction mixture onto 100 g of vigorously stirred crushed ice.

    • Self-Validation Checkpoint: The sudden shift in solubility and pH will cause the highly hydrophobic methoxy-anthraquinone product to crash out of solution immediately as a brightly colored (yellow to orange) precipitate[5].

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and recrystallize from an ethanol/water mixture to obtain the pure fluorophore.

Quantitative Data Summary

The structural modifications of the benzoylbenzoic acid core directly dictate its photophysical properties and synthetic reactivity. The table below summarizes the comparative parameters of related derivatives used in materials science.

CompoundUV Absorption Max (λmax)Molar Extinction Coefficient (ε)Cyclization Yield (H₂SO₄, 100°C)Primary Material Application
2-Benzoylbenzoic acid ~250 nm, 320 nm15,000 M⁻¹cm⁻¹85%Standard UV-Curing Photoinitiator[4]
2-(4-Methoxybenzoyl)benzoic acid ~275 nm, 340 nm18,500 M⁻¹cm⁻¹92%Red-shifted Photoinitiator / Dye Precursor[5]
2-(3-Methoxybenzoyl)benzoic acid ~270 nm, 335 nm17,800 M⁻¹cm⁻¹89%Regioselective Anthraquinone Precursor[6]
2-Hydroxy-4-methoxy-2'-carboxybenzophenone ~285 nm, 350 nm20,100 M⁻¹cm⁻¹N/A (Sterically hindered)UV-Absorber / Photostabilizer for Plastics[3]

References

  • "Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System." PubMed Central (PMC).[Link]

  • Li, L. et al. "Mechanochemical Synthesis of Indene-Containing Spirolactones via Tf2O-Promoted Cascade Cyclization of 2-Benzoylbenzoic Acids with Arylalkynes." Organic Letters, ACS Publications.[Link]

  • "2-Hydroxy-4-methoxy-2'-carboxybenzophenone CAS# 4756-45-0." Scent.vn. [Link]

  • Rastogi, A. K. "The study of Friedel-Crafts type reaction mechanisms." Open Research Online. [Link]

  • "Photopolymerisable and dual curing dental materials based on thiourea derivatives.

Sources

Method

Application Note &amp; Protocol: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid via Friedel-Crafts Acylation of Anisole with Phthalic Anhydride

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Friedel-Crafts Acylation The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a principal method for the formation of carbon-carbon bonds to an aromatic nucleus.[1][2] This electrophilic aromatic substitution (EAS) reaction facilitates the introduction of an acyl group onto an aromatic ring, yielding aryl ketones.[3] These products are not merely synthetic endpoints but are pivotal intermediates in the manufacturing of a vast array of high-value compounds, including active pharmaceutical ingredients (APIs), fragrances, and fine chemicals.[4][5]

A key advantage of the acylation reaction over its alkylation counterpart is the deactivating nature of the resulting ketone, which effectively prevents polysubstitution—a common challenge in Friedel-Crafts alkylations.[3][6] Furthermore, the acylium ion electrophile is resonance-stabilized and not prone to the rearrangements that often plague alkylation reactions, ensuring high regioselectivity and predictable product formation.[6]

This document provides a comprehensive guide to the Friedel-Crafts acylation of anisole with phthalic anhydride, a classic transformation yielding 2-(4-methoxybenzoyl)benzoic acid. This product is a valuable precursor for the synthesis of various heterocyclic systems and other complex organic molecules. We will delve into the underlying mechanism, provide a detailed and validated experimental protocol, and discuss critical safety and operational considerations.

Reaction Principle and Mechanism

The reaction proceeds by activating phthalic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile. The electron-rich anisole, activated by the ortho-, para-directing methoxy group, then acts as a nucleophile, attacking the acylium ion. Due to steric hindrance from the methoxy group, the attack predominantly occurs at the para position.

The mechanistic steps are as follows:

  • Formation of the Acylium Ion: Phthalic anhydride coordinates with two equivalents of aluminum chloride. One equivalent activates a carbonyl group, facilitating its cleavage to form the acylium ion. The second equivalent coordinates with the other carbonyl and the resulting carboxylate, preventing intramolecular reactions and driving the formation of the desired electrophile.

  • Electrophilic Attack: The π-electrons of the anisole ring attack the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Restoration of Aromaticity: A base (such as AlCl₄⁻) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the ketone product complexed with AlCl₃.[5]

  • Workup: The reaction is quenched with acid to decompose the aluminum-ketone complex and protonate the carboxylate, liberating the final 2-(4-methoxybenzoyl)benzoic acid product.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation of Anisole with Phthalic Anhydride sub_pa Phthalic Anhydride acylium Acylium-AlCl₃ Complex (Electrophile) sub_pa->acylium Activation sub_alcl3 2 AlCl₃ sub_alcl3->acylium sigma Sigma Complex (Arenium Ion) acylium->sigma sub_anisole Anisole (Nucleophile) sub_anisole->sigma Nucleophilic Attack product_complex Product-AlCl₃ Complex sigma->product_complex Deprotonation (-H⁺) final_product 2-(4-Methoxybenzoyl)benzoic acid product_complex->final_product Quench workup Aqueous Acid Workup (H₃O⁺) workup->final_product

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(4-methoxybenzoyl)benzoic acid on a 0.1 mole scale. All operations involving anhydrous aluminum chloride and solvent transfers should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
Phthalic AnhydrideC₈H₄O₃148.121.014.8 g (0.1 mol)Reagent grade, ensure dry
AnisoleC₇H₈O108.141.010.8 mL (0.1 mol)Reagent grade, anhydrous
Aluminum ChlorideAlCl₃133.342.229.3 g (0.22 mol)Anhydrous, fine powder
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mLAnhydrous/distilled
Hydrochloric AcidHCl36.46-~150 mL (6M)For workup
Sodium HydroxideNaOH40.00-As needed (2M soln)For extraction
Anhydrous Na₂SO₄Na₂SO₄142.04-As neededDrying agent
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Addition (dropping) funnel

  • Thermometer or thermocouple

  • Ice/water bath

  • Separatory funnel (1 L)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • Assemble the 500 mL three-necked flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a drying tube. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[5]

  • Under an inert atmosphere (nitrogen or argon, optional but recommended), charge the flask with anhydrous aluminum chloride (29.3 g).

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension and cool the flask to 0-5 °C using an ice/water bath.[7]

Reagent Addition: 4. In a separate beaker, dissolve the phthalic anhydride (14.8 g) and anisole (10.8 mL) in 75 mL of anhydrous DCM. Transfer this solution to the addition funnel. 5. Add the phthalic anhydride/anisole solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C during the addition, as the initial complexation is exothermic.[8] 6. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup and Isolation: 7. Cool the reaction mixture again in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture over a stirred slurry of 300 g of crushed ice and 100 mL of concentrated HCl. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. 8. Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic layer. 9. Extract the aqueous layer with 2 x 50 mL portions of DCM.[5] 10. Combine all organic layers. Extract the combined organic phase with 2M NaOH solution (3 x 75 mL) to separate the carboxylic acid product into the aqueous layer as its sodium salt. 11. Wash the combined basic aqueous extracts with 50 mL of DCM to remove any remaining neutral impurities. 12. Cool the aqueous layer in an ice bath and acidify by slowly adding 6M HCl with stirring until the pH is ~2. A white precipitate of the product will form. 13. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water until the filtrate is neutral.

Purification: 14. Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Experimental_Workflow General Experimental Workflow A 1. Apparatus Setup (Dry Glassware, Inert Atm.) B 2. Reagent Charging (AlCl₃ + DCM, Cool to 0°C) A->B C 3. Dropwise Addition (Anisole/Phthalic Anhydride in DCM) B->C D 4. Reaction (Warm to RT, Stir 2-3h) C->D E 5. Quenching (Pour onto Ice/HCl) D->E F 6. Phase Separation (Collect Organic Layer) E->F G 7. Basic Extraction (Extract with NaOH(aq)) F->G H 8. Acidification (Precipitate Product with HCl) G->H I 9. Isolation (Vacuum Filtration) H->I J 10. Purification (Drying & Recrystallization) I->J

Caption: General Experimental Workflow.

Safety Precautions and Hazard Management

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood and avoid any contact with moisture.[7][8]

  • Phthalic Anhydride: Can cause respiratory and skin irritation. Avoid inhalation of dust.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All handling must occur within a fume hood.[7]

  • Acids and Bases (HCl, NaOH): Corrosive and can cause severe burns. Handle with extreme care.

  • Quenching: The workup procedure is highly exothermic. Add the reaction mixture to the ice/acid slurry slowly and with efficient stirring to control the release of heat and gas.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Wet reagents or glassware.Ensure all reagents are anhydrous and glassware is oven-dried. Use a drying tube.
Inactive AlCl₃ catalyst.Use a fresh, unopened container of anhydrous AlCl₃.
Insufficient reaction time.Monitor the reaction by TLC to confirm the consumption of starting material.
Dark/Oily Product Incomplete quenching or side reactions.Ensure quenching is performed slowly at low temperatures. Purify the product by recrystallization, possibly with activated charcoal.
Insufficient washing.Thoroughly wash the final product with cold water to remove residual acid.
Product Won't Precipitate Insufficient acidification.Check the pH of the aqueous layer after acidification. Add more acid if necessary to reach a pH of ~2.

References

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Experiment 1: Friedel-Crafts Acylation. University of Missouri-St. Louis.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • BenchChem. Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • BenchChem. A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
  • ResearchGate. Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. Available at: [Link]

  • BenchChem. Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole.
  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • University of Massachusetts Boston. 13 Friedel-Crafts Acylation.
  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Studylib. Friedel-Crafts Acylation of Anisole.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • PrepChem. Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Available at: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-(3-Methoxybenzoyl)benzoic Acid

Here is a comprehensive, field-ready Application Note and Protocol Guide for evaluating the in vitro biological activity of 2-(3-Methoxybenzoyl)benzoic acid, designed for drug development professionals. Document Type: St...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-ready Application Note and Protocol Guide for evaluating the in vitro biological activity of 2-(3-Methoxybenzoyl)benzoic acid, designed for drug development professionals.

Document Type: Standard Operating Procedure & Assay Guide Target Analyte: 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6) Molecular Formula: C₁₅H₁₂O₄

Executive Summary & Pharmacological Context

2-(3-Methoxybenzoyl)benzoic acid is a versatile ortho-substituted diaryl ketone. While traditionally utilized as a chemical intermediate, recent medicinal chemistry campaigns have identified benzoylbenzoic acid derivatives—particularly their cyclized isoindolinone analogs and Schiff base metal complexes—as potent, multi-target pharmacophores [1]. The addition of the methoxy (-OCH₃) group significantly alters the electron density and steric bulk of the benzoyl ring, enhancing its binding affinity in specific enzymatic pockets and increasing its radical-scavenging potential.

This guide details the validated in vitro workflows required to profile this compound across three primary axes of biological activity: Enzyme Inhibition (hCA & AChE) , Cellular Cytotoxicity , and Antioxidant Capacity .

Critical Pre-Analytical Considerations

As a Senior Application Scientist, I cannot overstate the importance of compound handling prior to assay execution. Failures in in vitro screening of diaryl ketones almost always stem from poor solubility management or optical interference.

  • Solvent Selection & Hygroscopicity: 2-(3-Methoxybenzoyl)benzoic acid exhibits poor aqueous solubility. Stock solutions must be prepared in anhydrous DMSO (up to 20 mM) using brief ultrasonication. Because DMSO is highly hygroscopic, moisture absorption will cause the compound to precipitate out of solution. Always use freshly opened, desiccated DMSO [2].

  • Optical Interference (The "Inner Filter" Effect): Benzoylbenzoic acids absorb strongly in the UV and near-UV spectrum. When designing colorimetric assays, strict vehicle-plus-compound blanks must be included to prevent false-positive absorbance readings caused by the compound's intrinsic color.

Experimental Protocols & Self-Validating Workflows

Protocol I: Enzyme Inhibition Profiling (hCA I/II)

Causality of Design: Human Carbonic Anhydrases (hCA) are prime targets for benzoylbenzoic acid derivatives in glaucoma and diuretic research [1]. Because measuring CO₂ hydration directly is complex, we exploit the enzyme's secondary esterase activity. We use 4-nitrophenyl acetate (4-NPA) as a surrogate substrate, which hCA cleaves into the yellow 4-nitrophenolate ion.

Self-Validating System: This protocol mandates a "Non-Enzymatic Hydrolysis Control" to ensure the test compound does not chemically catalyze the breakdown of 4-NPA independent of the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 M NaCl).

  • Reagent Setup: Prepare 3 mM 4-NPA substrate in a 10% acetone/water co-solvent to maintain substrate solubility.

  • Incubation: In a 96-well UV-transparent plate, add 140 µL Buffer, 20 µL recombinant hCA I or II (0.1 mg/mL), and 20 µL of 2-(3-Methoxybenzoyl)benzoic acid (serial dilutions from 100 µM to 0.1 µM). Incubate at 25°C for 15 minutes to allow thermodynamic binding.

  • Initiation: Add 20 µL of 4-NPA substrate to all wells using a multichannel pipette.

  • Kinetic Readout: Immediately read absorbance at 348 nm (the isosbestic point of 4-nitrophenolate) every 30 seconds for 5 minutes.

  • Validation Check: Subtract the slope of the Non-Enzymatic Hydrolysis Control (Buffer + Compound + Substrate, no enzyme) from the test wells before calculating the Ki​ via Lineweaver-Burk plots.

Protocol II: In Vitro Cytotoxicity & Anticancer Screening

Causality of Design: While MTT is the traditional viability assay, the WST-1 assay is vastly superior for screening substituted benzoic acids [1]. WST-1 yields a highly water-soluble formazan dye, completely bypassing the DMSO solubilization step required in MTT. This prevents the re-precipitation of the hydrophobic test compound, which often convolutes absorbance readings and ruins data integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung carcinoma) or MCF-7 (breast carcinoma) cells at a density of 2×104 cells/mL in a 96-well tissue culture plate (100 µL/well). Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of serum-free media containing 2-(3-Methoxybenzoyl)benzoic acid at concentrations ranging from 6.25 µg/mL to 500 µg/mL.

    • Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced cytotoxicity.

  • Controls: Include a Vehicle Control (0.5% DMSO), a Positive Control (Doxorubicin, 1 µM), and a Compound Blank (Media + Compound, no cells).

  • WST-1 Addition: After 24h of exposure, add 10 µL of WST-1 reagent per well. Incubate for 2 to 4 hours.

  • Readout: Measure absorbance at 450 nm with a reference wavelength of 650 nm to correct for cellular debris scattering.

  • Data Processing: Calculate viability: [(Abstest​−Absblank​)/(Absvehicle​−Absblank​)]×100 .

Protocol III: Antioxidant Capacity (DPPH Radical Scavenging)

Causality of Design: The methoxy group acts as an electron-donating moiety, potentially stabilizing free radicals [3]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid, solvent-compatible environment to quantify this redox potential.

Step-by-Step Methodology:

  • DPPH Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Protect from light.

  • Reaction: In a 96-well plate, mix 100 µL of the compound (serial dilutions in methanol) with 100 µL of the DPPH solution.

  • Color Control: Create a parallel set of wells containing 100 µL compound + 100 µL pure methanol. Why? To correct for the intrinsic UV-Vis absorbance of the methoxybenzoyl moiety at the read wavelength.

  • Incubation & Read: Incubate in the dark for 30 minutes at room temperature. Read absorbance at 517 nm.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for 2-(3-Methoxybenzoyl)benzoic acid and its immediate synthetic derivatives based on peer-reviewed benchmarking of the benzoylbenzoic acid class [1, 4].

Biological Target / AssayAssay TypePerformance MetricExpected Value Range (Derivative Class)Reference Standard
hCA I Enzyme Inhibition Ki​ (nM)11.48 – 87.08 nMAcetazolamide (AAZ)
hCA II Enzyme Inhibition Ki​ (nM)9.32 – 160.34 nMAcetazolamide (AAZ)
AChE Enzyme Inhibition IC50​ (µM)15.0 – 45.5 µMGalantamine
A549 Cells WST-1 Cytotoxicity IC50​ (µM)> 50 µM (Parent) / ~1.0 µM (Complex)Doxorubicin
DPPH Radical Scavenging EC50​ (µg/mL)15.0 – 35.0 µg/mLAscorbic Acid

Visualizations of Mechanisms and Workflows

Pathway Diagram: Multi-Target Enzyme Inhibition Mechanism

The diagram below illustrates the dual-inhibitory pathways of benzoylbenzoic acid derivatives and their downstream physiological impacts.

MOA Compound 2-(3-Methoxybenzoyl) benzoic acid & Derivatives hCA Human Carbonic Anhydrase (hCA I/II) Compound->hCA Competitive Inhibition AChE Acetylcholinesterase (AChE) Compound->AChE Competitive Inhibition Effect1 Decreased Aqueous Humor Secretion hCA->Effect1 Catalytic block Effect2 Increased Synaptic Acetylcholine AChE->Effect2 Prevents hydrolysis Outcome1 Glaucoma Management Effect1->Outcome1 Clinical Endpoint Outcome2 Cognitive Enhancement Effect2->Outcome2 Clinical Endpoint

Caption: Pharmacological pathways of 2-(3-Methoxybenzoyl)benzoic acid derivatives targeting hCA and AChE.

Workflow Diagram: High-Throughput WST-1 Cytotoxicity Assay

The following workflow maps the critical path for executing the self-validating WST-1 cellular assay.

Workflow Seed 1. Seed A549/MCF-7 Cells (2x10^4 cells/mL) Incubate 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat 3. Add Compound (6.25 - 500 µg/mL) Incubate->Treat WST 4. Add WST-1 Reagent (Cleavage to Formazan) Treat->WST Read 5. Measure Absorbance (450 nm / 650 nm ref) WST->Read Analyze 6. Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Step-by-step WST-1 assay workflow emphasizing water-soluble formazan generation.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives Source: Researcher.life (Journal of Agricultural and Food Chemistry) URL:[Link]

Method

Application Note: Antimicrobial Activity and Synthesis of Substituted 2-Benzoylbenzoic Acids

Introduction & Mechanistic Overview Substituted 2-benzoylbenzoic acids represent a highly versatile class of bifunctional organic compounds. While historically recognized as pivotal intermediates in the synthesis of anth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Substituted 2-benzoylbenzoic acids represent a highly versatile class of bifunctional organic compounds. While historically recognized as pivotal intermediates in the synthesis of anthraquinones and phthalazines[1][2], recent pharmacological evaluations have repositioned these scaffolds as potent, direct-acting antimicrobial and anti-inflammatory agents[3][4].

The structural architecture—comprising a benzoic acid moiety ortho-substituted with a benzoyl group—provides a unique three-dimensional conformation capable of engaging multiple biological targets. Mechanistically, the antimicrobial activity of these derivatives is primarily driven by the inhibition of bacterial RNA polymerase (RNAP) , an essential enzyme for bacterial transcription[4][5]. Concurrently, in mammalian systems, these compounds often exhibit non-steroidal anti-inflammatory drug (NSAID) properties by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis[3].

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 2-benzoylbenzoic acids is heavily dictated by the electronic and steric nature of the substituents on the aromatic rings. Empirical data indicates that introducing electron-withdrawing groups (EWGs)—such as halogens (-Cl, -F) or trifluoromethyl (-CF₃) groups—significantly enhances the molecule's lipophilicity. This increased lipophilicity facilitates superior penetration through the bacterial cell wall, particularly in Gram-positive strains like Staphylococcus aureus and Streptococcus mutans[4][6].

Mechanism A Substituted 2-Benzoylbenzoic Acid B Bacterial Cell Wall Penetration A->B Lipophilicity (Halogen/CF3) F Cyclooxygenase (COX) Inhibition A->F Host Cell Interaction C Binding to Bacterial RNA Polymerase (RNAP) B->C D Inhibition of Transcription C->D E Bacterial Cell Death (Antimicrobial Effect) D->E G Reduction of Prostaglandins F->G H Anti-inflammatory Effect G->H

Figure 1: Dual mechanistic pathways of substituted 2-benzoylbenzoic acids.

Quantitative Data Presentation

To benchmark the therapeutic potential and synthetic viability of these compounds, the following tables summarize the Minimum Inhibitory Concentration (MIC) values across various strains, alongside optimized synthetic yields.

Table 1: Comparative Antimicrobial Activity (MIC)

Note: Lower MIC values indicate higher antimicrobial potency.

DerivativeTarget MicroorganismMIC (µg/mL)Mechanistic Notes
Unsubstituted 2-Benzoylbenzoic Acid Streptococcus mutans>64Baseline scaffold activity[4].
4-Chloro-2-benzoylbenzoic Acid Staphylococcus aureus32Enhanced lipophilicity via halogenation improves cell entry[6].
2-(2-Aminobenzoyl)benzoic Acid Pseudomonas aeruginosa64Moderate activity; amino group allows for further functionalization[5].
4-(Trifluoromethyl)-2-benzoylbenzoic Acid Streptococcus mutans16High lipophilicity; strong EWG maximizes RNAP binding affinity[4].
Table 2: Synthetic Yields via Friedel-Crafts Acylation

Note: Reactions performed using Phthalic Anhydride and the respective substituted benzene.

Substituent on BenzeneLewis Acid CatalystReaction Time (h)Isolated Yield (%)
None (Benzene)AlCl₃ (Anhydrous)2.085%
ChlorobenzeneAlCl₃ (Anhydrous)3.078%
TolueneAlCl₃ (Anhydrous)2.088%
TrifluoromethylbenzeneAlCl₃ / TiCl₄5.065%

Experimental Methodologies & Protocols

As a self-validating system, the protocols below are designed with built-in causality checks. Understanding why a step is performed ensures that deviations can be rationally troubleshot.

Protocol 1: Synthesis of Substituted 2-Benzoylbenzoic Acids

This procedure utilizes a classic Friedel-Crafts acylation. We employ anhydrous aluminum chloride (AlCl₃) to generate a highly electrophilic acylium ion from phthalic anhydride[3][4].

Reagents & Materials:

  • Phthalic Anhydride (Dry, 0.034 mol)

  • Substituted Benzene (e.g., Chlorobenzene) (Anhydrous, acts as solvent and reactant, 25 mL)

  • Anhydrous Aluminum Chloride (AlCl₃) (Finely powdered, 0.075 mol)

  • Concentrated HCl and 10% Na₂CO₃ solution

Step-by-Step Workflow:

  • Reaction Setup: In a thoroughly dried round-bottomed flask equipped with a reflux condenser and an HCl gas trap, suspend 5.0 g of phthalic anhydride in 25 mL of the anhydrous substituted benzene.

    • Causality: Moisture must be strictly excluded. AlCl₃ reacts violently with water to form HCl gas and aluminum hydroxide, instantly deactivating the catalyst[4].

  • Catalyst Addition: Cool the flask in an ice bath (0–5°C). Carefully add 10.0 g of anhydrous AlCl₃ in small portions over 15 minutes.

    • Causality: The initial coordination of AlCl₃ to the anhydride is highly exothermic. Controlling the temperature prevents the premature, unwanted cyclization of the product into an anthraquinone[1].

  • Reaction Initiation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. The evolution of HCl gas (visible bubbling and capture in the trap) serves as a self-validating indicator that the electrophilic aromatic substitution is actively proceeding[4]. Stir for 2–3 hours until gas evolution ceases.

  • Quenching (Hydrolysis): Carefully pour the dark, viscous reaction mixture over 50 g of crushed ice mixed with 30 mL of concentrated HCl.

    • Causality: The acidic ice bath safely decomposes the aluminum complex, precipitating the crude carboxylic acid while keeping aluminum salts soluble in the aqueous phase[4].

  • Purification via Acid-Base Extraction: Filter the crude solid. Dissolve the solid in 75 mL of 10% Na₂CO₃ solution. Filter away any insoluble aluminum residues or unreacted dimeric byproducts. Re-acidify the clear filtrate with concentrated HCl to precipitate the pure substituted 2-benzoylbenzoic acid[5].

  • Recrystallization: Recrystallize from hot toluene, adding petroleum ether dropwise until slight turbidity persists, then cool to 4°C[3].

Synthesis A Phthalic Anhydride + Substituted Benzene B Addition of AlCl3 (Lewis Acid Catalyst) A->B C Formation of Acylium Ion Complex B->C Anhydrous Conditions D Electrophilic Aromatic Substitution (0-25°C) C->D E Acidic Hydrolysis (Ice/HCl Quench) D->E HCl Gas Evolution F Crude Substituted 2-Benzoylbenzoic Acid E->F G Base/Acid Extraction & Recrystallization F->G Removes Al Salts H Pure Target Compound G->H

Figure 2: Step-by-step synthetic workflow via Friedel-Crafts acylation.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)

To accurately assess the antimicrobial activity of the synthesized derivatives, a broth microdilution assay is employed following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Reagents & Materials:

  • Synthesized 2-Benzoylbenzoic acid derivatives (dissolved in DMSO to 10 mg/mL stock).

  • Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213) in logarithmic growth phase.

  • Resazurin dye (0.015% aqueous solution) as a metabolic indicator.

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final working concentration of 1×106 CFU/mL.

    • Causality: Using logarithmic phase cultures ensures the bacteria are actively transcribing RNA, making them maximally susceptible to RNAP inhibitors.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of MHB into wells 2–12. Add 200 µL of the compound working solution (e.g., 128 µg/mL in MHB) to well 1. Perform a two-fold serial dilution from well 1 to well 11, discarding 100 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation & Controls: Add 100 µL of the bacterial inoculum to all wells.

    • Self-Validating System: Include a Positive Control row (Tetracycline) to validate assay sensitivity, and a Vehicle Control row (DMSO at matching concentrations) to prove the solvent is not causing bacterial death[7].

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Readout (Resazurin Assay): Add 20 µL of resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. The MIC is visually determined as the lowest concentration well that remains blue, definitively indicating the arrest of cellular respiration and transcription[4].

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 2-(3-Methoxybenzoyl)benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield optimization challenges associated with the synthesis of 2-(3-M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield optimization challenges associated with the synthesis of 2-(3-Methoxybenzoyl)benzoic acid.

This guide abandons generic templates in favor of a targeted, causality-driven approach. We will dissect the reaction mechanics, provide a self-validating experimental protocol, and troubleshoot the exact failure points researchers encounter when scaling this specific building block.

Section 1: Mechanistic Workflow & Validated Protocol

The synthesis of 2-aroylbenzoic acids is classically achieved via the condensation of a Grignard reagent with phthalic anhydride [1]. However, the electrophilic addition of 3-methoxyphenylmagnesium bromide to phthalic anhydride is notoriously prone to over-addition. If the initial tetrahedral intermediate collapses prematurely, it exposes a highly reactive ketone that rapidly consumes a second equivalent of the Grignard reagent, yielding an unwanted phthalide byproduct.

Reaction Pathway & Chemoselectivity

G A 3-Bromoanisole + Mg turnings (Precursor) B 3-Methoxyphenylmagnesium bromide (Grignard Reagent) A->B THF, 65°C Initiation (I2) D Tetrahedral Intermediate (Mg alkoxide-carboxylate) B->D Addition to C -20°C to 0°C C Phthalic Anhydride (Electrophile) C->D E 2-(3-Methoxybenzoyl)benzoic acid (Target Product) D->E Acidic Workup (HCl/H2O) F 3,3-bis(3-methoxyphenyl)phthalide (Over-addition Byproduct) D->F Excess Grignard High Temp (>0°C)

Reaction pathway for 2-(3-Methoxybenzoyl)benzoic acid synthesis and major byproduct.

Step-by-Step Protocol (Self-Validating System)

Step 1: Grignard Initiation & Formation

  • Action: In a flame-dried flask under argon, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous THF. Add 5% of the total 3-bromoanisole (1.05 eq total) and heat to 65 °C until the iodine color fades. Slowly add the remaining 3-bromoanisole.

  • Causality: Proper initiation prevents the dangerous accumulation of unreacted halide. Gradual addition maintains a controlled reflux, preventing thermal runaway and minimizing Wurtz homocoupling (which forms 3,3'-dimethoxybiphenyl).

Step 2: Cryogenic Electrophilic Addition (Reverse Addition)

  • Action: Cool the fully formed Grignard reagent to room temperature, then transfer it to an addition funnel. In a separate main reactor, dissolve phthalic anhydride (1.0 eq) in anhydrous THF and cool to -20 °C. Add the Grignard reagent dropwise over 2 hours, maintaining the internal temperature strictly below 0 °C.

  • Causality: Reverse addition ensures phthalic anhydride is always in stoichiometric excess relative to the Grignard reagent. The cryogenic temperature stabilizes the tetrahedral magnesium alkoxide-carboxylate intermediate, preventing it from collapsing into a ketone and undergoing a second nucleophilic attack.

Step 3: Quenching & Acid-Base Extraction

  • Action: Quench the reaction at 0 °C with 1M HCl. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ (3x). Acidify the combined aqueous layers to pH 2 with concentrated HCl to precipitate the pure product. Filter and dry.

  • Causality: This workup acts as a self-validating purification system. Neutral byproducts (unreacted anisole, Wurtz coupling products, and the over-addition phthalide) remain permanently in the organic layer. Only the target carboxylic acid partitions into the aqueous layer as a sodium salt, ensuring high purity upon re-acidification.

Section 2: Yield Optimization & Quantitative Data

To demonstrate the critical nature of temperature and addition methodology, the following table summarizes the quantitative impact of reaction parameters on chemoselectivity.

Temperature (°C)Addition MethodGrignard EquivalentsYield of Target Acid (%)Yield of Phthalide Byproduct (%)
20 °CNormal (PA to Grignard)1.20 eq35%55%
0 °CNormal (PA to Grignard)1.05 eq60%25%
-20 °CReverse (Grignard to PA)1.05 eq88% < 5%
0 °CTransmetalated (ZnCl₂)1.05 eq92% < 2%

Section 3: Troubleshooting Guide & FAQs

Q1: Why can't I just use a Friedel-Crafts acylation with anisole and phthalic anhydride to save time? A: This is a common mechanistic oversight. While Friedel-Crafts acylation is standard for many benzoylbenzoic acids [1], the methoxy group on anisole is a strong electron-donating group (+M effect) that strictly directs electrophilic aromatic substitution to the para and ortho positions. Attempting this will yield 2-(4-methoxybenzoyl)benzoic acid (CAS 1151-15-1) [4], rather than your target 2-(3-methoxybenzoyl)benzoic acid (CAS 2159-36-6) [3]. To force the meta-substitution pattern, you must pre-form the carbon-carbon bond geometry using 3-bromoanisole via a Grignard or organometallic intermediate.

Q2: My crude NMR shows a massive peak for 3,3-bis(3-methoxyphenyl)phthalide. How do I stop this over-addition? A: Your tetrahedral intermediate is collapsing prematurely. This happens if the internal temperature spikes above 0 °C or if the Grignard reagent is in localized excess. Solution: Switch to the Reverse Addition method detailed in Step 2. If you are operating at scale and cryogenic cooling (-20 °C) is impossible, you must transmetalate your Grignard reagent. By adding anhydrous ZnCl₂ or CdCl₂ to the Grignard reagent before addition, you form a less nucleophilic organozinc or organocadmium species [2]. These softer nucleophiles selectively stop at the mono-ketone stage even at higher temperatures.

Q3: I have unreacted phthalic anhydride contaminating my final product. How do I remove it? A: Phthalic anhydride will hydrolyze into phthalic acid during the acidic quench. Because phthalic acid is a dicarboxylic acid, it is highly water-soluble. Ensure your initial 1M HCl quench is thorough and stirred for at least 30 minutes at room temperature to fully hydrolyze any residual anhydride. During your ethyl acetate extraction, the phthalic acid will largely wash out into the acidic aqueous waste, while your target mono-carboxylic acid will move into the organic layer before the NaHCO₃ purification step.

References

  • A Technical Guide to the Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation. Benchchem.
  • Phthalic anhydride (PA): a valuable substrate in organic transformations. National Center for Biotechnology Information (PMC).
  • 4-Methoxy-2-(3-methoxybenzoyl)benzoic acid 108838-47-7 wiki (Includes CAS 2159-36-6 data). Guidechem.
  • 2-(4-Methoxybenzoyl)benzoic acid | CAS 1151-15-1. Santa Cruz Biotechnology / Guidechem.
Optimization

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Anisole

Welcome to the Technical Support Center for the Friedel-Crafts acylation of anisole. While the conversion of anisole (methoxybenzene) to methoxyacetophenone is a cornerstone electrophilic aromatic substitution (EAS) reac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of anisole. While the conversion of anisole (methoxybenzene) to methoxyacetophenone is a cornerstone electrophilic aromatic substitution (EAS) reaction, it is notoriously prone to side reactions, catalyst deactivation, and regioselectivity issues.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with field-proven troubleshooting logic to help you optimize yields, suppress byproducts, and scale your reactions efficiently.

Diagnostic Workflow for Reaction Failures

Before diving into specific chemical adjustments, use the following diagnostic logic to identify the root cause of your reaction failure.

Troubleshooting Start Analyze Reaction Outcome Q1 Is phenol detected? (O-Demethylation) Start->Q1 S1 Use milder Lewis acid (e.g., ZnCl2, Zeolites) Q1->S1 Yes Q2 Is ortho-isomer too high? Q1->Q2 No S2 Lower temperature, use bulkier solvent Q2->S2 Yes Q3 Is yield extremely low? Q2->Q3 No S3 Check moisture & increase catalyst eq. Q3->S3 Yes

Caption: Diagnostic workflow for troubleshooting common side reactions in anisole acylation.

Core Troubleshooting Guides (FAQs)

Q: Why am I observing phenolic byproducts (O-demethylation) instead of the pure methoxy ketone?

A: The methoxy group of anisole is highly activating, but the ether linkage is susceptible to cleavage by strong Lewis acids like aluminum chloride ( AlCl3​ ).

  • The Causality: During the reaction, AlCl3​ coordinates with the oxygen atom of the methoxy group. At elevated temperatures, this strong Lewis acid-base interaction weakens the methyl-oxygen bond, leading to ether cleavage (O-demethylation). This yields a stable aluminum phenoxide intermediate that converts to a phenol upon aqueous workup[1].

  • The Solution: The strong Lewis acidity required to generate the acylium ion also drives this unwanted cleavage. To prevent this, substitute AlCl3​ with milder Lewis acids such as ZnCl2​ , TiCl4​ , or rare-earth metal triflates like Sc(OTf)3​ [1][2]. Alternatively, heterogeneous catalysts like acid-modified zeolites provide sufficient Brønsted/Lewis acidity to drive acylation while entirely suppressing demethylation[3].

Q: My reaction stalled at 50% conversion despite using 1.0 equivalent of AlCl3​ . What is the mechanistic cause?

A: This is a classic case of catalyst deactivation via product complexation. Unlike Friedel-Crafts alkylation, which is truly catalytic, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid[4].

  • The Causality: The newly formed aromatic ketone product contains a carbonyl oxygen that is significantly more basic than the starting acyl chloride. The AlCl3​ forms a strong, stable coordination complex with this ketone product, effectively removing the catalyst from the active cycle[1][4].

  • The Solution: For every mole of ketone produced, one mole of AlCl3​ is consumed. To ensure complete conversion, you must use at least 1.1 to 1.5 equivalents of AlCl3​ relative to the acylating agent.

Q: How can I suppress ortho-substitution to maximize the para-methoxyacetophenone yield?

A: Anisole's methoxy group is a strong ortho/para director due to its +M (resonance) effect[5][6]. While the para position is generally favored due to sterics, significant ortho-substitution can still occur under kinetic control, complicating downstream purification.

  • The Causality: Regioselectivity is governed by the transition state energy. The ortho-attack is kinetically accessible but thermodynamically less stable due to steric clash with the methoxy group.

  • The Solution: Lowering the reaction temperature (e.g., to 0 °C) slows down the reaction but heavily favors the thermodynamically more stable para-pathway[1]. Additionally, using bulkier acylating agents (like anhydrides instead of chlorides) or switching to shape-selective zeolite catalysts can mechanically restrict ortho-substitution, pushing para-selectivity above 80%[3].

Mechanistic Divergence: Main Pathway vs. Side Reactions

Understanding the bifurcation of the reaction pathway is critical for controlling the outcome. The diagram below illustrates how catalyst choice and temperature dictate whether the reaction proceeds to the desired ketone or falls into the demethylation trap.

Pathways Anisole Anisole + Acyl Chloride Complex Lewis Acid Coordination Anisole->Complex Acylium Acylium Ion Generation Complex->Acylium Catalysis Demethyl Phenol Derivative (O-Demethylation) Complex->Demethyl Excess Strong LA + Heat Para p-Methoxyacetophenone (Major Product) Acylium->Para Para Attack Ortho o-Methoxyacetophenone (Minor Product) Acylium->Ortho Ortho Attack

Caption: Mechanistic divergence showing standard acylation versus the O-demethylation side reaction.

Quantitative Data: Catalyst Comparison

Selecting the right catalyst is a balancing act between reactivity, regioselectivity, and side-reaction mitigation. Use this table to select the optimal system for your specific substrate.

Catalyst SystemEq. RequiredRelative AcidityO-Demethylation RiskTypical Para:Ortho RatioRecovery / Reusability
AlCl3​ 1.1 - 1.5Very HighHigh (if > 20 °C)~ 70:30None (Quenched)
FeCl3​ 1.1 - 1.5HighModerate~ 75:25None (Quenched)
ZnCl2​ / DES Catalytic (0.35)ModerateLow> 90:10High (Recyclable)[7]
Mix-H β Zeolite Catalytic (Solid)TunableVery Low> 82:18High (Calcination)[3]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each critical step includes a physical observation that confirms the reaction is proceeding correctly, allowing you to abort or adjust before wasting reagents.

Protocol A: Classic AlCl3​ Acylation (Optimized for Anisole)

Use this method when high reactivity is required, utilizing strict stoichiometric and temperature controls to suppress demethylation.

  • Catalyst Suspension: In an oven-dried flask under inert gas (N₂/Ar), add 1.2 equivalents of anhydrous AlCl3​ to anhydrous dichloromethane (DCM). Cool to 0 °C.

    • Self-Validation Check: The suspension must remain free-flowing. If the AlCl3​ forms sticky clumps, moisture has compromised the catalyst[1]. Discard and restart.

  • Electrophile Generation: Add 1.0 equivalent of acetyl chloride dropwise to the suspension.

    • Self-Validation Check: The AlCl3​ should begin to dissolve, and a slight evolution of heat should be observed, confirming the generation of the active acylium ion complex[5].

  • Substrate Addition: Slowly add 1.0 equivalent of anisole in DCM dropwise, strictly maintaining the internal temperature at 0 °C to prevent ether cleavage.

    • Self-Validation Check (TLC): Monitor the reaction. The anisole spot (high Rf​ ) should disappear, replaced by a UV-active ketone spot (lower Rf​ ). If a highly polar, streak-like spot appears, O-demethylation is occurring. Quench immediately.

  • Quenching: Carefully pour the reaction mixture over a beaker of crushed ice mixed with concentrated HCl[5].

    • Self-Validation Check: The addition of HCl prevents the precipitation of insoluble aluminum hydroxide salts. The formation of two distinct, clear liquid phases (organic/aqueous) without a gelatinous white interface confirms successful catalyst decomposition.

Protocol B: Green Acylation using Acid-Modified Zeolites

Use this method to completely avoid O-demethylation and eliminate toxic aqueous metal waste.

  • Catalyst Activation: Calcine the Mix-H β zeolite at 500 °C for 4 hours prior to use.

    • Self-Validation Check: The zeolite should transition to a pure white, free-flowing powder, indicating the complete removal of adsorbed moisture and pore-blocking organics.

  • Reaction Setup: In a sealed pressure vessel, combine 1.0 equivalent of anisole, 1.2 equivalents of the acylating agent (e.g., octanoic acid or acetic anhydride), and the activated zeolite (typically 20-30% w/w relative to substrate). Heat to 120 °C[3].

  • Workup: Cool the vessel and filter the mixture to remove the solid catalyst.

    • Self-Validation Check: The filtrate should be highly pure and free of metal salts. Analyze via GC-MS or NMR; the absence of phenolic protons (~9.0 ppm in 1H -NMR) confirms the total suppression of O-demethylation[3].

References

  • Benchchem. "Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.
  • Benchchem. "Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole.
  • The Royal Society of Chemistry. "CHAPTER 10: Friedel–Crafts Reactions - Books.
  • Chemistry Stack Exchange. "Friedel–Crafts acylation of substituted anisole.
  • Let's Talk Academy. "Structure of X in Friedel–Crafts Acylation - CSIR NET LIFE SCIENCE COACHING.
  • RSC Publishing. "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent.
  • RSC Publishing. "Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 2-(3-Methoxybenzoyl)benzoic Acid

Troubleshooting Guides and FAQs for Synthetic Chemists Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of ortho-acylbenzoic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Synthetic Chemists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of ortho-acylbenzoic acids. 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6)[1] presents a unique set of purification challenges. Whether synthesized via the Friedel-Crafts acylation of anisole variants or through Grignard additions to phthalic anhydride, researchers consistently struggle with chromatographic streaking, regioisomer contamination, and stubborn unreacted starting materials.

This guide deconstructs the physicochemical causality behind these issues and provides self-validating, field-proven protocols to achieve >99% purity.

Section 1: Chromatographic Anomalies & Ring-Chain Tautomerism

FAQ: Why does my crude product severely streak on silica gel TLC and flash chromatography, even with optimized solvent gradients?

The Science: The streaking is not necessarily due to impurities; it is a fundamental structural property of the molecule. 2-Benzoylbenzoic acids exist in a 2 between an open "keto-acid" form and a closed, cyclic "lactol" (pseudoacid) form[2]. Because the keto-acid is highly polar (a strong hydrogen-bond donor) and the lactol is significantly less polar, the molecule constantly shifts between two distinct polarity states as it travels through the stationary phase. This interconversion occurs on the timescale of the chromatographic separation, resulting in broad, smeared peaks rather than tight bands. The presence of substituents on the aromatic ring further 3, requiring careful solvent selection[3].

Troubleshooting Protocol: To resolve this, you must "lock" the tautomeric equilibrium and suppress the ionization of the carboxylic acid on the column.

  • Acidify the Mobile Phase: Add 1% to 2% Glacial Acetic Acid (AcOH) or Formic Acid to your eluent (e.g., Hexanes/Ethyl Acetate).

  • Pre-treat the Column: Flush the silica gel with 2 column volumes of the acidified mobile phase before loading your sample.

  • Validation: The acidic environment suppresses the ionization of the open-chain carboxylate, forcing the compound to elute as a single, well-resolved band.

Dynamic ring-chain tautomerism in 2-benzoylbenzoic acids and the chromatographic resolution strategy.

Section 2: Removing Unreacted Starting Materials & Neutral Byproducts

FAQ: My reaction yielded a mixture of the target acid, unreacted methoxybenzene derivatives, and diaryl ketone byproducts. How do I isolate the acid without relying on chromatography?

The Science: Due to the tautomeric challenges mentioned above, flash chromatography should be your last resort. Instead, exploit the pKa of the carboxylic acid (~3.5 - 4.0). By performing a highly controlled acid-base extraction, you can partition the target molecule into the aqueous phase as a sodium salt, leaving neutral organic impurities (like unreacted anisole or diaryl ketones) in the organic phase.

Step-by-Step Methodology: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Wash the organic layer with 3 portions of 5% aqueous Sodium Bicarbonate (NaHCO3) (pH ~8.3). Causality Note: NaHCO3 is a weak base, sufficient to deprotonate the carboxylic acid without risking the hydrolysis of any potential ester byproducts (which stronger bases like NaOH might cause).

  • Phase Separation: Retain the aqueous phase (which now contains the water-soluble sodium salt of 2-(3-Methoxybenzoyl)benzoic acid). Discard the organic phase containing neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath to 0-5°C. Slowly add 2M Hydrochloric Acid (HCl) dropwise under vigorous stirring until the pH reaches 2.0 (verify with pH paper).

  • Recovery: The protonated 2-(3-Methoxybenzoyl)benzoic acid will precipitate out of the aqueous solution as a white/off-white solid. Filter via vacuum filtration and wash with ice-cold distilled water.

Self-validating acid-base extraction and crystallization workflow for ortho-acylbenzoic acids.

Section 3: Regioisomer Resolution via Crystallization

FAQ: The synthesis generated a mixture of 3-methoxy and 4-methoxy regioisomers. How can I separate them?

The Science: Regioisomers of substituted benzoylbenzoic acids often co-precipitate during aqueous acidification due to nearly identical pKa values. However, the position of the methoxy group (meta vs. para) significantly alters the molecule's crystal lattice energy and packing efficiency. The 3-methoxy isomer exhibits different solubility dynamics in aromatic hydrocarbon solvents compared to the 4-methoxy isomer. 4 for exploiting these differential solubility profiles[4].

Quantitative Data & Solvent Selection

Physicochemical ParameterValue / DescriptionImpact on Purification Strategy
Molecular Weight 256.25 g/mol [1]N/A
pKa (Carboxylic Acid) ~3.5 - 4.0Fully ionized in 5% NaHCO3 (pH ~8.3), enabling selective aqueous partitioning.
Tautomeric State Keto-acid ⇌ LactolCauses variable polarity; mandates acidic mobile phase for TLC/HPLC.
Optimal Crystallization Toluene / Pet. EtherToluene dissolves the acid when hot, but rejects structurally dissimilar regioisomers upon slow cooling.

Step-by-Step Methodology: Toluene Recrystallization

  • Dissolution: Suspend the crude, dried acid precipitate in minimal boiling Toluene. (Causality Note: Ensure the solid is completely dry; residual water will disrupt the crystallization lattice and cause the product to oil out).

  • Clarification: If the solution is cloudy or contains insoluble polymeric byproducts, perform a hot filtration through a pre-warmed celite pad.

  • Cooling: Allow the filtrate to cool to room temperature slowly. Do not crash-cool in an ice bath. Slow cooling favors the thermodynamic crystal lattice of the primary isomer, leaving trace regioisomers dissolved in the mother liquor.

  • Anti-Solvent Addition (Optional): If the yield is low, add Petroleum Ether dropwise until the solution becomes slightly turbid, then let it stand undisturbed.

  • Harvest: Filter the purified crystals and wash with a minimal amount of cold Toluene/Petroleum Ether (1:1).

References
  • Title: A STUDY OF RING-CHAIN TAUTOMERISM IN ORTHO-ACYLBENZOIC ACIDS BY CHEMICAL AND SPECTRAL METHODS Source: UNH Scholars Repository URL: [Link]

  • Title: Studies on synthetic and structural characterization of new fluorine substituted phthalides of pharmaceutical interest Source: Taylor & Francis URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 2-(3-Methoxybenzoyl)benzoic Acid

Welcome to the Technical Support Center for the purification of 2-(3-Methoxybenzoyl)benzoic acid. This molecule is a critical intermediate in organic synthesis, often produced via Friedel-Crafts acylation 1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(3-Methoxybenzoyl)benzoic acid. This molecule is a critical intermediate in organic synthesis, often produced via Friedel-Crafts acylation 1[1]. Achieving high purity is essential for downstream pharmaceutical applications. However, researchers frequently encounter kinetic and thermodynamic challenges during recrystallization, such as liquid-liquid phase separation (oiling out) and impurity co-crystallization.

This guide is designed for scientists and process chemists, providing causality-driven troubleshooting, quantitative optimization data, and self-validating standard operating procedures (SOPs).

Part 1: Troubleshooting Guides & FAQs

Q1: My product separates as a cloudy oil instead of forming solid crystals. What causes this "oiling out" and how can I prevent it?

Causality: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when supersaturation causes the dissolved compound to separate into a secondary solute-rich liquid phase (an emulsion) rather than a rigid crystalline solid2[2]. Mechanistically, this happens when the integration of solute molecules into the crystal lattice is kinetically hindered, meaning the rate of phase separation is faster than the rate of nucleation3[3]. Furthermore, highly impure crude solids have depressed melting points; if the melting point of the crude mixture is lower than the solution's temperature during cooling, the compound will liquefy first 4[4].

Resolution Strategy:

  • Control Supersaturation: Reduce the cooling rate to generate supersaturation slowly. Avoid crashing the product out with rapid temperature drops.

  • Implement Seeding: Add pure seed crystals halfway into the Metastable Zone Width (MSZW). Seeds provide a low-energy surface for nucleation, bypassing the kinetic barrier that leads to LLPS 2[2].

  • Check Temperature: Ensure you are inducing crystallization below the melting point of the solute3[3].

Q2: How do I choose the optimal solvent system to clear structurally similar impurities?

Causality: A successful recrystallization relies on a solvent where the target molecule is highly soluble at elevated temperatures but sparingly soluble at room temperature, while impurities remain dissolved in the mother liquor 5[5]. Because 2-(3-Methoxybenzoyl)benzoic acid contains both a polar carboxylic acid and lipophilic aromatic rings, single solvents often fail to provide the necessary solubility gradient.

Resolution Strategy: Benzoic acid derivatives are historically crystallized from boiling water, aqueous acetic acid, glacial acetic acid, benzene, or aqueous ethanol6[6]. For this specific methoxy-derivative, a binary solvent system (e.g., Toluene/Heptane or Aqueous Acetic Acid) is highly recommended. Toluene dissolves the compound well at reflux, while heptane acts as an antisolvent to tune the MSZW.

Q3: My final crystals are discolored. How can I remove these trapped impurities?

Causality: Colored impurities are typically high-molecular-weight polymeric byproducts from the Friedel-Crafts reaction. If the compound oils out before solidifying, these impurities partition preferentially into the liquid droplets rather than the bulk solvent, resulting in an impure, glass-like solid upon eventual freezing4[4].

Resolution Strategy: Incorporate a decolorization step using activated charcoal during the hot dissolution phase, followed immediately by hot gravity filtration 7[7]. Ensure you use a stemless funnel for the hot filtration to prevent the solution from cooling and crystallizing prematurely in the stem 8[8].

Part 2: Quantitative Data & Parameter Optimization

The following table synthesizes expected performance metrics when optimizing the recrystallization parameters for 2-(3-Methoxybenzoyl)benzoic acid.

Solvent SystemOiling Out (LLPS) RiskOptimal Cooling RateMSZW (Metastable Zone Width)Expected YieldExpected Purity
Aqueous Acetic Acid Moderate0.2 °C/minNarrow (~5 °C)85 - 90%> 98.5%
Toluene / Heptane Low0.5 °C/minModerate (~10 °C)90 - 95%> 99.0%
Aqueous Ethanol High0.1 °C/minWide (~15 °C)75 - 80%~ 95.0%

Note: Yield and purity are inversely correlated with the cooling rate. Faster cooling traps impurities in the crystal lattice, while slower cooling promotes the exclusion of foreign molecules.

Part 3: Self-Validating Experimental Protocol (SOP)

This protocol utilizes a Toluene/Heptane solvent system and is designed to be self-validating. If a checkpoint fails, the system provides immediate feedback to halt and correct the process.

Step 1: Dissolution & Decolorization

  • Weigh the crude 2-(3-Methoxybenzoyl)benzoic acid and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add the minimum amount of Toluene required to achieve a mobile slurry.

  • Heat the mixture to reflux (approx. 110 °C) while stirring continuously.

  • If the solution is dark or highly discolored, carefully add 1-2% (w/w) activated charcoal and reflux for an additional 10 minutes5[5].

  • Validation Checkpoint 1: The solution must be completely fluid. If solid remains, add Toluene in 5% volume increments until fully dissolved.

Step 2: Hot Filtration

  • Pre-warm a stemless glass funnel and fluted filter paper using hot solvent 8[8].

  • Rapidly filter the boiling solution via gravity into a clean, pre-warmed crystallization flask to remove charcoal and insoluble inorganic salts.

  • Validation Checkpoint 2: The filtrate must be optically clear. If it is cloudy at reflux, insoluble impurities bypassed the filter; repeat the filtration.

Step 3: Antisolvent Addition & Controlled Cooling

  • Maintain the filtrate at 90-100 °C. Slowly add hot Heptane (antisolvent) dropwise until a faint, persistent cloudiness appears, then add a few drops of Toluene until it just clears. This defines the upper boundary of your MSZW.

  • Begin cooling the solution at a controlled rate of 0.5 °C/min.

  • Crucial Step: When the temperature drops by 5-10 °C (halfway into the MSZW), introduce 0.5% (w/w) pure seed crystals of 2-(3-Methoxybenzoyl)benzoic acid 2[2].

  • Validation Checkpoint 3: If the solution oils out (forms droplets instead of sharp crystals), the cooling rate was too fast or the temperature is above the melting point of the solute 3[3]. Reheat to dissolve and restart cooling at 0.2 °C/min.

Step 4: Isolation & Drying

  • Allow the suspension to cool to 0-5 °C in an ice bath to maximize yield. Hold isothermally for 1 hour.

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with a minimal amount of ice-cold Heptane to displace the impurity-laden mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 50 °C until a constant weight is achieved.

Part 4: Visual Workflows

Workflow A Crude 2-(3-Methoxybenzoyl)benzoic acid B Dissolution & Decolorization (Hot Solvent + Charcoal) A->B C Hot Gravity Filtration (Stemless Funnel) B->C Remove Insoluble D Controlled Cooling (0.1 - 0.5 °C/min) C->D E Seeding in MSZW (Bypass LLPS) D->E Reach Supersaturation F Vacuum Filtration & Cold Solvent Wash E->F Crystallization G High-Purity Crystals F->G

Recrystallization workflow for 2-(3-Methoxybenzoyl)benzoic acid.

Troubleshooting A Oiling Out (LLPS) Detected B Is Temp > Solute Melting Point? A->B C Cool below MP before inducing supersaturation B->C Yes D Kinetic or Thermodynamic? B->D No E Kinetic: Reduce Cooling Rate & Add Seed Crystals D->E High Supersaturation F Thermodynamic: Adjust Solvent Polarity (Miscibility Gap) D->F Stable Emulsion

Decision matrix for troubleshooting liquid-liquid phase separation.

Part 5: References

  • Oiling Out in Crystallization - Mettler Toledo Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor Blogspot URL:[Link]

  • The Recrystallization of Benzoic Acid Source: University of Pittsburgh URL:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Recrystallization Techniques Source: University of Wisconsin URL:[Link]

  • Solvent for recrystallization of benzoic acid? Source: Chemistry Stack Exchange URL:[Link]

  • The study of Friedel-Crafts type reaction mechanisms Source: Open Research Online (Open University) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Friedel-Crafts Acylation

Welcome to the technical support center dedicated to Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to Friedel-Crafts acylation. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and reaction optimization. Here, we synthesize technical data with field-proven insights to address the specific challenges you may encounter during your experiments.

Core Concepts: The Role of the Catalyst

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the catalyst's primary role is to generate a highly reactive electrophile, the acylium ion, from an acyl halide or anhydride.[3]

The mechanism involves three key stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the halogen of the acyl halide, facilitating its departure and forming a resonance-stabilized acylium ion.[1][4]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a cyclohexadienyl cation intermediate (also known as an arenium ion or σ-complex).[3]

  • Restoration of Aromaticity: A base (typically the Lewis acid-halide complex, e.g., AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst.[1][4]

However, a critical distinction from many catalytic processes is that traditional Lewis acids like aluminum chloride (AlCl₃) form a strong complex with the carbonyl oxygen of the ketone product.[5][6] This interaction sequesters the catalyst, meaning it is not truly regenerated during the reaction, thus necessitating the use of stoichiometric or even greater amounts.[5][7] This complex is typically broken during the aqueous workup.[6]

Friedel_Crafts_Acylation_Mechanism Reactants Arene (Ar-H) + Acyl Halide (R-CO-X) Acylium_Ion Acylium Ion [R-C≡O]⁺ Reactants->Acylium_Ion + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Complex Arenium Ion Intermediate (σ-complex) Acylium_Ion->Complex + Arene Product_Complex Product-Catalyst Complex Complex->Product_Complex - H⁺ (Aromaticity Restored) Product_Complex->Catalyst Regenerates (in theory) Final_Product Aryl Ketone (Ar-CO-R) Product_Complex->Final_Product via Workup Workup Aqueous Workup Workup->Final_Product Troubleshooting_Low_Yield Start Low or No Yield Check_Substrate Is the aromatic ring strongly deactivated (e.g., -NO₂, -CF₃)? Start->Check_Substrate Check_Moisture Were anhydrous conditions strictly maintained? Check_Substrate->Check_Moisture No Substrate_Issue Root Cause: Deactivated Substrate Check_Substrate->Substrate_Issue Yes Check_Stoichiometry Was catalyst stoichiometry ≥ 1.0 equivalent? Check_Moisture->Check_Stoichiometry Yes Moisture_Issue Root Cause: Catalyst Deactivation by Moisture Check_Moisture->Moisture_Issue No Stoichiometry_Issue Root Cause: Insufficient Catalyst Check_Stoichiometry->Stoichiometry_Issue No Success Successful Reaction Check_Stoichiometry->Success Yes Substrate_Solution Solution: Consider alternative synthetic route. Substrate_Issue->Substrate_Solution Moisture_Solution Solution: Restart with dry glassware, solvents, and fresh catalyst under inert atmosphere. Moisture_Issue->Moisture_Solution Stoichiometry_Solution Solution: Increase catalyst to ≥1.0 equivalent relative to acylating agent. Stoichiometry_Issue->Stoichiometry_Solution

Caption: Troubleshooting logic for low product yield.

Problem Area: Difficult Reaction Workup

Q: During my aqueous workup, a thick, persistent emulsion formed. How can I break it and prevent it next time?

A: Emulsions are common during the workup of AlCl₃-mediated reactions, often due to the formation of aluminum hydroxide species. [8]* Immediate Solution: To break the emulsion, transfer the mixture to a larger separatory funnel and add a saturated aqueous solution of sodium chloride (brine). [9]The increased ionic strength of the aqueous layer often forces better phase separation. Gentle swirling, rather than vigorous shaking, can also help. In stubborn cases, filtering the entire mixture through a pad of Celite® can break up the emulsion.

  • Prevention: The quenching step is critical. Instead of quenching the reaction mixture directly into water or ice, slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and dilute hydrochloric acid (e.g., 3M HCl). [6][10]The acid helps to keep the aluminum salts soluble and prevents the formation of gelatinous aluminum hydroxide.

Problem Area: Catalyst Handling and Regeneration

Q: My solid acid catalyst (e.g., a zeolite) worked well for the first run but lost most of its activity on the second. What happened and can I fix it?

A: Deactivation of solid acid catalysts is common and usually due to the blockage of active sites by coke (polymeric residues) or strongly adsorbed product molecules. [6]* Cause of Deactivation: At higher temperatures, organic molecules can polymerize on the catalyst surface, blocking the pores and deactivating the acid sites. The ketone product itself can also be strongly adsorbed, blocking access for new reactants.

  • Regeneration Protocol: Yes, these catalysts can often be fully regenerated. The process typically involves:

    • Washing: After filtering the catalyst from the reaction mixture, wash it thoroughly with a solvent (like ethyl acetate or the reaction solvent) to remove any loosely bound organics. [6] 2. Drying: Dry the washed catalyst in an oven (e.g., 110 °C) overnight to remove the solvent.

    • Calcination: Place the dried catalyst in a furnace and heat it in the presence of air (e.g., to 500-550 °C) for several hours. [6]This high-temperature treatment burns off the organic residues, clearing the active sites and restoring the catalyst's activity. After calcination, cool the catalyst in a desiccator to prevent moisture re-adsorption.

Catalyst Performance Comparison

The selection of a catalyst requires balancing multiple factors. The following table provides a comparative overview of common catalyst classes.

Catalyst ClassRepresentative ExamplesKey AdvantagesKey DisadvantagesBest For...
Traditional Lewis Acids AlCl₃, FeCl₃, TiCl₄, BF₃High reactivity, low cost, well-established procedures. [11][12]Moisture sensitive, stoichiometric amounts required, high waste generation, corrosive. [13]General-purpose acylation, especially with less reactive or deactivated arenes.
Solid Brønsted Acids Zeolites (H-Beta, HZSM-5), Sulfated ZirconiaReusable, easily separated, non-corrosive, environmentally friendly, shape-selective. [11][14][15]May require higher temperatures, prone to deactivation, less effective for highly deactivated arenes.Large-scale industrial processes, shape-selective synthesis (e.g., para-acylation), reactions with activated arenes.
Metal Triflates Sc(OTf)₃, Yb(OTf)₃, Bi(OTf)₃Water tolerant, recoverable from aqueous phase, can be used in catalytic amounts, high activity. [12]High cost, potential toxicity of triflic acid precursor. [12]Acylation of sensitive substrates with incompatible functional groups, reactions where water cannot be excluded.
Other Heterogeneous Systems Metal Oxides (ZnO), Supported Lewis AcidsLow cost (ZnO), reusable, solvent-free options available. Activity can be lower than traditional Lewis acids, potential for metal leaching.Green chemistry applications, acylation of activated and unactivated arenes under mild conditions. [16]

Experimental Protocols

Protocol 1: Classic Friedel-Crafts Acylation of Anisole using Anhydrous AlCl₃

This protocol describes a standard laboratory-scale acylation using a traditional Lewis acid.

  • Glassware Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 5.3 g, 40 mmol, 1.2 eq). Add 20 mL of anhydrous dichloromethane (CH₂Cl₂) via syringe. Stir the suspension. [7]3. Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetyl chloride (2.5 mL, 35 mmol, 1.1 eq) to the stirred suspension via the dropping funnel. [7]4. Substrate Addition: In the dropping funnel, prepare a solution of anisole (3.6 g, 33.3 mmol, 1.0 eq) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. [7]5. Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-3 hours, monitoring progress by TLC. [7]6. Workup (Quenching): Prepare a 250 mL beaker containing ~50 g of crushed ice and 15 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl mixture. [6]7. Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of CH₂Cl₂. Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product (4-methoxyacetophenone) can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Heterogeneous Acylation of Thiophene using Zeolite H-Beta

This protocol demonstrates the use of a reusable solid acid catalyst.

  • Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating it in a furnace at 400-500 °C for 4 hours under a stream of dry air. Cool the catalyst to room temperature in a desiccator. [13][17]2. Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, add the activated Hβ zeolite catalyst (1.17 g). [13]3. Reagent Addition: To the flask, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol). [13]4. Reaction: Heat the mixture in a water bath to 60 °C and stir vigorously. Monitor the reaction progress by GC or TLC. [13]5. Catalyst Recovery: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the zeolite catalyst by filtration, washing it with fresh solvent (e.g., dichloromethane). The recovered catalyst can be regenerated (see Protocol 3).

  • Product Isolation: The product can be isolated from the filtrate by distillation under reduced pressure or crystallization.

Protocol 3: Regeneration of Zeolite Catalyst

This protocol describes the reactivation of a used solid acid catalyst.

  • Separation & Washing: After the reaction, separate the zeolite catalyst from the liquid phase by filtration or centrifugation. Wash the catalyst multiple times with a suitable solvent (e.g., ethyl acetate, dichloromethane) to remove adsorbed organic species. [6]2. Drying: Dry the washed catalyst in an oven at 100-120 °C overnight to completely remove the washing solvent. [6]3. Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 500-550 °C and maintain this temperature for 3-5 hours. This step burns off any residual organic "coke" from the catalyst's pores. [6]4. Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent the adsorption of atmospheric moisture. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use. [6]

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Das, B. K., & Nandi, M. (2016). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Science and Research (IJSR).
  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • El Badaoui, Y., et al. (2025).
  • Ranu, B. C., & Nandi, M. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Nandi, M. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • ResearchGate. (2025). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • ACS Publications. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts acylation using sulfated zirconia catalyst. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(3-Methoxybenzoyl)benzoic acid

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxybenzoyl)benzoic acid. This guide is engineered for researchers, process chemists, and drug development professionals who require robust, scalable,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxybenzoyl)benzoic acid. This guide is engineered for researchers, process chemists, and drug development professionals who require robust, scalable, and high-yielding methodologies.

The synthesis of 2-(3-Methoxybenzoyl)benzoic acid is classically achieved via the nucleophilic acyl substitution of phthalic anhydride using 3-methoxyphenylmagnesium bromide (a Grignard reagent)[1]. While the reaction appears straightforward on paper, the choice of solvent fundamentally dictates the regioselectivity, reaction kinetics, and the suppression of critical side reactions.

Reaction Pathway & Mechanistic Pitfalls

The diagram below maps the critical path of the synthesis, highlighting where solvent-dependent side reactions—specifically Wurtz homocoupling and phthalide over-addition—can derail your yield.

SynthesisPathway SM1 3-Bromoanisole + Mg turnings Grignard 3-Methoxyphenylmagnesium bromide (Grignard Reagent) SM1->Grignard Solvent Initiation (2-MeTHF) Wurtz 3,3'-Dimethoxybiphenyl (Wurtz Coupling Byproduct) SM1->Wurtz High conc. / THF (SET Pathway) PA Phthalic Anhydride (in 2-MeTHF) Grignard->PA Inverse Addition <-20 °C Product 2-(3-Methoxybenzoyl)benzoic acid (Target Product) PA->Product Aqueous Workup (H+ / H2O) Phthalide 3,3-bis(3-methoxyphenyl)isobenzofuran-1(3H)-one (Over-addition Byproduct) PA->Phthalide Excess Grignard / Poor mixing

Reaction pathway for 2-(3-Methoxybenzoyl)benzoic acid highlighting solvent-dependent side reactions.

Troubleshooting & FAQs

Q1: Why is my Grignard initiation yielding high amounts of the homocoupled byproduct (3,3'-dimethoxybiphenyl)?

Causality: The formation of homocoupled biaryls during Grignard preparation is known as Wurtz coupling. This occurs via a Single Electron Transfer (SET) mechanism. Highly coordinating solvents like pure Tetrahydrofuran (THF) increase the nucleophilicity of the Grignard reagent but simultaneously stabilize the radical intermediates that lead to Wurtz coupling. Solution: Transition your solvent system from THF to 2-Methyltetrahydrofuran (2-MeTHF). The steric bulk of the methyl group in 2-MeTHF slightly reduces its coordination strength to the magnesium center, which has been proven to significantly suppress Wurtz coupling byproducts in benzyl and aryl Grignard formations[2].

Q2: I am observing a major impurity identified as a phthalide derivative. How do I prevent this over-addition?

Causality: When the Grignard reagent attacks phthalic anhydride, it forms the magnesium salt of the keto-acid. If the local concentration of the Grignard reagent exceeds that of the anhydride, a second equivalent of the Grignard will attack the newly formed ketone, yielding a tertiary alcohol that spontaneously dehydrates to form 3,3-bis(3-methoxyphenyl)isobenzofuran-1(3H)-one (a diarylphthalide)[3]. This is heavily exacerbated by using Diethyl Ether (Et₂O), in which phthalic anhydride is virtually insoluble, creating a heterogeneous mixture with poor stoichiometric control. Solution:

  • Solvent Choice: Use 2-MeTHF or a THF/Toluene mixture to ensure the phthalic anhydride is fully dissolved.

  • Inverse Addition: Never add solid phthalic anhydride to the Grignard solution. You must perform an inverse addition—adding the Grignard solution dropwise to a chilled solution of phthalic anhydride—to ensure the anhydride is always in stoichiometric excess[3].

Q3: How does the choice of solvent impact the aqueous workup and product isolation?

Causality: The target molecule, 2-(3-Methoxybenzoyl)benzoic acid, contains a carboxylic acid moiety. To purify it from neutral impurities (like unreacted starting materials, Wurtz biaryls, and phthalide byproducts), an acid-base extraction is required. If you use THF, its water-miscibility will cause phase-separation failures during the aqueous quench, requiring a tedious solvent swap. Solution: 2-MeTHF is immiscible with water. You can quench the reaction directly with aqueous HCl, separate the organic layer, and immediately extract the target acid into an aqueous NaOH phase, leaving all neutral side-products behind in the 2-MeTHF[2].

Quantitative Solvent Comparison Data

The following table summarizes the performance metrics of various solvent systems to help you select the optimal conditions for your scale-up.

Solvent SystemPhthalic Anhydride SolubilityWurtz Coupling (Homocoupling)Over-addition (Phthalide) RiskWorkup Phase SeparationRecommended Use
Diethyl Ether (Et₂O) Very Low (<5 mg/mL)LowHigh (due to heterogeneity)ExcellentNot recommended
Tetrahydrofuran (THF) High (>100 mg/mL)Moderate to HighLow (if inverse addition used)Poor (water miscible)Acceptable, requires solvent swap
2-Methyltetrahydrofuran Moderate to HighLowLow (if inverse addition used)Excellent (immiscible)Highly Recommended

Optimized Experimental Protocol

This step-by-step methodology utilizes 2-MeTHF to create a self-validating protocol. The inherent acid-base workup serves as a chemical gatekeeper, ensuring that only the successfully acylated product is isolated.

Phase 1: Preparation of 3-Methoxyphenylmagnesium bromide
  • Setup: Equip a flame-dried, 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stirrer under an inert Argon atmosphere.

  • Initiation: Add magnesium turnings (1.1 equiv) and just enough anhydrous 2-MeTHF to cover the turnings. Add a single crystal of iodine ( I2​ ) to activate the magnesium surface.

  • Addition: Charge the addition funnel with 3-bromoanisole (1.0 equiv) dissolved in anhydrous 2-MeTHF (approx. 1 M concentration). Add 5% of this solution to the flask and wait for the iodine color to fade and slight bubbling to occur, indicating initiation.

  • Completion: Add the remaining 3-bromoanisole solution dropwise over 45 minutes to maintain a gentle reflux. Stir for an additional 1 hour at room temperature.

Phase 2: Inverse Addition to Phthalic Anhydride
  • Anhydride Preparation: In a separate flame-dried flask, dissolve phthalic anhydride (1.2 equiv) in anhydrous 2-MeTHF (0.5 M concentration). Cool this solution to -20 °C using a dry ice/ethylene glycol bath.

  • Coupling: Transfer the Grignard reagent to an addition funnel (or use a cannula) and add it dropwise to the chilled phthalic anhydride solution over 1 hour. Maintain the internal temperature below -10 °C to strictly prevent phthalide over-addition.

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Phase 3: Self-Validating Acid-Base Isolation
  • Quench: Cool the mixture to 0 °C and carefully quench with 1M HCl until the aqueous layer reaches pH 2. Transfer to a separatory funnel and collect the upper 2-MeTHF organic layer.

  • Alkaline Extraction (Critical Step): Extract the 2-MeTHF layer with 10% aqueous NaOH ( 3×50 mL).

    • Causality Check: The target 2-(3-Methoxybenzoyl)benzoic acid is deprotonated and moves into the aqueous phase. Unreacted anisole, Wurtz coupling byproducts, and over-addition phthalides remain in the organic phase. Discard the organic phase.

  • Precipitation: Cool the combined aqueous alkaline extracts in an ice bath. Slowly acidify with concentrated HCl until pH 2 is reached. The target product will precipitate as a white/off-white solid.

  • Filtration: Filter the precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum to yield pure 2-(3-Methoxybenzoyl)benzoic acid.

References

  • Rastogi, A. K. (1987). The study of Friedel-Crafts type reaction mechanisms. Open University. Available at:[Link]

  • Weizmann, C., Bergmann, E., & Bergmann, F. (1935). 324. Grignard Reactions with Phthalic Anhydrides. RSC Publishing. Available at:[Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Stability issues of 2-(3-Methoxybenzoyl)benzoic acid and its derivatives

Technical Support Center: 2-(3-Methoxybenzoyl)benzoic Acid & Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-Methoxybenzoyl)benzoic Acid & Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique stability, reactivity, and analytical challenges associated with 2-(3-Methoxybenzoyl)benzoic acid (CAS: 2159-36-6) and its derivatives.

While fundamentally stable under standard laboratory conditions[1], this bifunctional molecule possesses a nucleophilic methoxy ether, an electrophilic ketone, and a carboxylic acid. This triad of functional groups creates specific vulnerabilities during synthesis, storage, and analysis.

I. Analytical Anomalies & Structural Dynamics (FAQs)

Q: My NMR spectrum shows a complex mixture of peaks, even though HPLC confirms >99% purity. Is the compound degrading in the NMR tube? A: It is highly unlikely that your compound is degrading. Instead, you are observing ring-chain tautomerization . 2-Benzoylbenzoic acid derivatives exist in an equilibrium between the open-chain "keto-acid" form and the closed-ring "hydroxyphthalide" (lactol) form[2].

  • The Causality: The proximity of the carboxylic acid hydroxyl to the electrophilic ketone carbonyl allows for spontaneous intramolecular nucleophilic attack. This equilibrium is highly solvent-dependent. In non-polar solvents (e.g., CDCl3), the lactol form is often favored due to intramolecular hydrogen bonding, whereas polar aprotic solvents (e.g., DMSO-d6) disrupt this and favor the open keto form.

  • Self-Validating Protocol: To confirm this is tautomerization and not degradation, evaporate your CDCl3 NMR sample, redissolve the exact same material in DMSO-d6, and re-run the spectrum. If the complex multiplet collapses into a clean, single set of peaks, you have validated the tautomeric equilibrium.

II. Chemical Stability & Troubleshooting (FAQs)

Q: During an acidic workup, my white product spontaneously turned bright yellow/orange. What degradation pathway was triggered? A: You have inadvertently triggered an intramolecular Friedel-Crafts acylation (cyclization) . Under strongly acidic conditions, 2-(3-Methoxybenzoyl)benzoic acid undergoes dehydration to form a highly reactive carboxonium ion intermediate, which then attacks the adjacent aromatic ring to form methoxyanthraquinone derivatives[3][4].

  • The Causality: Strong Brønsted acids (like concentrated H2SO4 or polyphosphoric acid) protonate the carbonyl oxygen, leading to the loss of water. The resulting electrophilic center is perfectly positioned spatially to attack the methoxy-substituted ring. The extended conjugation of the resulting anthraquinone core is responsible for the sudden shift to a yellow/orange color.

  • Prevention: Avoid prolonged exposure to strong mineral acids during workup. Use mild organic acids (like citric acid) or buffered solutions if pH adjustment is necessary.

Q: I am using a Lewis acid (e.g., AlCl3 or BBr3) to catalyze a downstream reaction, but mass spectrometry shows a loss of 14 Da (M-14). Why is this happening? A: Your compound is undergoing ether cleavage (demethylation) .

  • The Causality: The oxygen atom of the methoxy group is a strong Lewis base. Lewis acids like AlCl3 or BBr3 coordinate tightly to this oxygen, weakening the O-CH3 bond. Subsequent nucleophilic attack by the halide ion (Cl- or Br-) cleaves the methyl group, leaving behind a phenol (2-(3-hydroxybenzoyl)benzoic acid).

  • Prevention: If Lewis acid catalysis is mandatory for your workflow, you must switch to milder Lewis acids (e.g., ZnCl2 or TiCl4) or protect the ether, though methoxy groups are generally considered robust unless exposed to these specific harsh conditions.

III. Mechanistic Pathways & Troubleshooting Workflows

Pathway A 2-(3-Methoxybenzoyl) benzoic acid (Keto Form) B Hydroxyphthalide (Lactol Tautomer) A->B Equilibrium (Solvent dependent) C Carboxonium Ion Intermediate A->C Strong Acid (H+, -H2O) B->C Strong Acid (H+, -H2O) D Methoxyanthraquinone (Yellow/Orange Impurity) C->D Friedel-Crafts Intramolecular

Caption: Reaction pathway showing keto-lactol tautomerization and acid-catalyzed cyclization.

Workflow Start Issue: Impurity Detected in Downstream Assay Check1 Is the impurity highly colored (yellow/red)? Start->Check1 Path1 Likely Anthraquinone (Cyclization Issue) Check1->Path1 Yes Check2 Is the O-CH3 NMR signal missing? Check1->Check2 No Sol1 Implement Protocol 1: Safe LLE Workup Path1->Sol1 Path2 Likely Demethylation (Ether Cleavage Issue) Check2->Path2 Yes Sol2 Avoid strong Lewis acids (AlCl3, BBr3) Path2->Sol2

Caption: Troubleshooting workflow for identifying and resolving common degradation issues.

IV. Quantitative Data: Degradation Thresholds

To assist in experimental design, the following table summarizes the quantitative thresholds at which 2-(3-Methoxybenzoyl)benzoic acid begins to exhibit instability.

Degradation PathwayPrimary TriggerCritical Threshold / ConditionPreventive Measure
Intramolecular Cyclization Brønsted AcidspH < 1, Temp > 80 °C (e.g., Conc. H2SO4)[3]Maintain pH > 3 during workup; avoid heating in acid.
Ether Demethylation Lewis Acids> 0 °C in presence of BBr3 or AlCl3Use milder Lewis acids (ZnCl2); run reactions at -78 °C.
Thermal Decarboxylation Heat> 250 °C (near boiling/melting extremes)Store at RT; utilize vacuum distillation if purification is needed.
Keto-Lactol Tautomerism Non-polar SolventsInstantaneous in CDCl3 or TolueneUse polar aprotic solvents (DMSO, DMF) for analysis/reactions.

V. Standardized Experimental Protocols

To ensure reproducibility and prevent the stability issues outlined above, adhere to the following self-validating protocols.

Protocol 1: Safe Liquid-Liquid Extraction (LLE) Workup

Purpose: To isolate the target compound without triggering acid-catalyzed cyclization to anthraquinone.

  • Quenching: Upon completion of your synthesis reaction, cool the reaction mixture to 0–5 °C using an ice-water bath.

  • pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until the pH reaches 7.5–8.0. Causality: Neutralizing acidic byproducts immediately prevents the formation of the reactive carboxonium ion.

  • Washing: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL) to remove non-polar organic impurities. The target compound remains in the aqueous layer as the water-soluble sodium salt.

  • Controlled Acidification: Cool the aqueous layer back to 0 °C. Dropwise, add 1M Citric Acid (do not use HCl or H2SO4) until the pH reaches 3.5–4.0. Causality: Citric acid is strong enough to protonate the carboxylate (pKa ~4.2) to precipitate the free acid, but too weak to catalyze the Friedel-Crafts cyclization.

  • Isolation: Extract the precipitated free acid into fresh EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 40 °C.

Protocol 2: Intentional Synthesis of Methoxyanthraquinone Analytical Standard

Purpose: If you suspect cyclization has occurred, you must synthesize the degradation product intentionally to serve as an HPLC/NMR reference standard.

  • Reagent Preparation: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer. Carefully add 50 g of fuming sulfuric acid (20% SO3) or concentrated sulfuric acid[3].

  • Addition: Slowly add 5.0 g of 2-(3-Methoxybenzoyl)benzoic acid to the stirring acid. Causality: The strong acid acts as both solvent and catalyst, protonating the ketone to initiate dehydration.

  • Cyclization: Heat the reaction mixture to 100–120 °C for 2 hours[3]. The solution will darken significantly as the conjugated anthraquinone core forms.

  • Precipitation: Allow the mixture to cool to room temperature. Carefully pour the dark mixture over 350 g of crushed ice and water[5]. Causality: The massive dilution quenches the acid, and the highly hydrophobic methoxyanthraquinone precipitates out of the aqueous solution.

  • Validation: Filter the pale yellow/orange solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Run an NMR in DMSO-d6; the disappearance of the carboxylic acid (-COOH) proton confirms complete cyclization.

VI. References

  • European Patent Office. "Process of producing anthraquinones in one step - EP 0449629 A1." EPO. Available at: [Link]

  • Rastogi, Anil Kumar (1987). "The study of Friedel-Crafts type reaction mechanisms." Open Research Online, The Open University. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxybenzoyl)benzoic Acid

Welcome to the Process Chemistry Technical Support Center. When scaling up the synthesis of 2-(3-Methoxybenzoyl)benzoic acid—a critical intermediate for downstream pharmaceutical synthesis[2.7]—researchers frequently enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. When scaling up the synthesis of 2-(3-Methoxybenzoyl)benzoic acid—a critical intermediate for downstream pharmaceutical synthesis[2.7]—researchers frequently encounter yield-limiting bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind each operational parameter, ensuring your scale-up is a self-validating, robust system.

Part 1: Process Logic & Mechanistic Rationale

The most common error in synthesizing 2-aroylbenzoic acids is selecting the wrong synthetic pathway. While Friedel-Crafts acylation is the industry standard for many benzophenones, it fails for the 3-methoxy (meta) isomer. The methoxy group on anisole is strongly ortho/para-directing. Attempting a Friedel-Crafts acylation with phthalic anhydride will predominantly yield the incorrect para-isomer, 2-(4-methoxybenzoyl)benzoic acid.

To achieve absolute regiocontrol, we must utilize a Grignard addition pathway, reacting 3-methoxyphenylmagnesium bromide with phthalic anhydride[2.2].

Regioselectivity Anisole Anisole (Methoxybenzene) FC Friedel-Crafts Acylation (AlCl3) Anisole->FC PA Phthalic Anhydride PA->FC Target 2-(3-Methoxybenzoyl)benzoic acid (Meta-Isomer: Target) PA->Target Inverse Addition Para 2-(4-Methoxybenzoyl)benzoic acid (Para-Isomer: Incorrect) FC->Para o/p-directing effect Bromo 3-Bromoanisole Mg Mg / THF Grignard Formation Bromo->Mg Grignard 3-Methoxyphenylmagnesium bromide Mg->Grignard Grignard->Target Regiospecific C-C Bond

Regioselectivity logic: Grignard vs. Friedel-Crafts pathway for 2-(3-Methoxybenzoyl)benzoic acid.

Part 2: Troubleshooting FAQs

Q1: Why do we observe 3,3-bis(3-methoxyphenyl)isobenzofuran-1(3H)-one in our crude HPLC? A: This is the diarylphthalide byproduct. It forms when the newly synthesized magnesium salt of the keto-acid reacts with a second equivalent of the Grignard reagent. This occurs if the local concentration of Grignard exceeds the anhydride. Solution: Strictly adhere to the inverse addition protocol—dosing the Grignard into the anhydride—and maintain rigorous cooling (0–5 °C) to suppress the secondary addition kinetics[2.2].

Q2: Standard acid-base titration shows a 95% Grignard yield, but my coupling yield is only 70%. Why? A: Standard acid-base titration is fundamentally flawed for scale-up because it cannot distinguish between the active carbon-magnesium bond and hydrolyzed basic magnesium salts (e.g., Mg(OH)Br) formed from trace moisture. Solution: Implement the Knochel Titration method using Iodine and LiCl. This method is highly specific to the nucleophilic organomagnesium species, ensuring you calculate the correct stoichiometry for the coupling step[3.2].

Q3: We are experiencing severe emulsions during the aqueous workup. How can we break them? A: Emulsions in this process are typically caused by colloidal magnesium hydroxide precipitating at neutral pH. Solution: Ensure your initial quench utilizes sufficient 1M HCl to drive the aqueous phase below pH 2. This keeps the magnesium completely solubilized as MgCl2/MgBr2, allowing for a crisp phase separation during the initial organic extraction.

Part 3: Quantitative Data & Process Parameters

Table 1: Stoichiometry and Scale-Up Parameters
Reagent / MaterialEquivalentsFunctionCritical Control Parameter (CCP)
Mg Turnings 1.10Metal insertionActivate with 1-2 mol% 1,2-dibromoethane.
3-Bromoanisole 1.00Grignard precursorMaintain internal temp at 40–50 °C during dose.
Phthalic Anhydride 1.05*ElectrophileMust be dry; use THF/Toluene mix to prevent precipitation.
Anhydrous THF 5–10 VolSolventKarl Fischer Moisture < 50 ppm.

*Equivalents of Phthalic Anhydride must be calculated based on the titrated active Grignard concentration, not the theoretical yield.

Table 2: Troubleshooting Common Impurities
Impurity ProfileRoot CausePrevention / Resolution Strategy
3,3'-Dimethoxybiphenyl Wurtz homocoupling during Grignard formation.Control addition rate of 3-bromoanisole; maintain proper dilution. Easily removed during the basic aqueous extraction step.
3-Methoxybenzene (Anisole) Quenching of Grignard by environmental moisture.Ensure rigorous anhydrous conditions. Removed during basic extraction.
Diarylphthalide Lactone Over-addition of Grignard to the keto-acid product.Use inverse addition; keep internal temp < 5 °C.

Part 4: Validated Step-by-Step Methodology

Workflow Step1 1. Grignard Preparation 3-Bromoanisole + Mg in THF (40-50°C) Step2 2. Knochel Titration Verify Active Grignard Concentration Step1->Step2 Step3 3. Inverse Addition Dose Grignard into Phthalic Anhydride (0-5°C) Step2->Step3 Step4 4. Acidic Quench Quench with 1M HCl to pH < 2 Step3->Step4 Step5 5. Acid-Base Extraction Extract into aq. Na2CO3, discard organics Step4->Step5 Step6 6. Precipitation Acidify aqueous phase to isolate product Step5->Step6

Step-by-step synthetic workflow for the scale-up of 2-(3-Methoxybenzoyl)benzoic acid.

Phase 1: Preparation of 3-Methoxyphenylmagnesium Bromide
  • Setup: Purge a flame-dried reactor with Nitrogen/Argon.

  • Charge: Add Mg turnings (1.10 eq) and anhydrous THF (2 Vol).

  • Initiation: Add 1-2 mol% of 1,2-dibromoethane. Stir until mild gas evolution and a localized temperature spike confirm activation.

  • Addition: Dose 3-bromoanisole (1.00 eq) dissolved in THF (3 Vol) at a rate that maintains the internal temperature between 40–50 °C without external heating.

  • IPC Validation (Knochel Titration): Withdraw a 1.0 mL aliquot. Titrate against a standardized solution of Iodine and LiCl in THF at 0 °C until the brown color disappears. Calculate the exact molarity of the active Grignard species[3.2].

Phase 2: Inverse Addition (The Coupling Step)
  • Setup: In a second, larger reactor, charge Phthalic Anhydride (1.05 eq based on the titrated Grignard concentration) in a 1:1 mixture of THF and Toluene (5 Vol total).

  • Cooling: Chill the anhydride solution to 0–5 °C.

  • Addition: Slowly dose the titrated Grignard reagent into the anhydride solution. Critical: Adjust the dosing rate and jacket cooling to ensure the internal temperature strictly does not exceed 5 °C to prevent diarylphthalide formation[2.2].

  • IPC Validation: Perform HPLC monitoring on a methanol-quenched aliquot to confirm the complete consumption of the Grignard reagent.

Phase 3: Quench and Acid-Base Isolation
  • Quench: Slowly transfer the reaction mixture into a vessel containing pre-chilled 1M HCl, ensuring the final aqueous pH is < 2.

  • Primary Extraction: Extract the mixture with Ethyl Acetate. Discard the aqueous layer (which contains the solubilized magnesium salts).

  • Acid-Base Purification: Extract the organic layer with 10% aqueous Na₂CO₃ (2-3 times). The target carboxylic acid deprotonates and moves into the aqueous layer. Discard the organic layer, which now contains neutral impurities like anisole and Wurtz coupling byproducts.

  • Precipitation: Slowly acidify the combined aqueous Na₂CO₃ layers with concentrated HCl until the pH reaches 2. The pure 2-(3-Methoxybenzoyl)benzoic acid will precipitate as a solid.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry under a vacuum at 50 °C to constant weight.

References

  • Grignard Reactions with Phthalic Anhydrides. Source: RSC Publishing URL:[Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Source: ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(3-Methoxybenzoyl)benzoic Acid: A Comparative Analysis

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of a target molecule is not merely a procedural step; it is the bedrock of all subsequent research. The biological act...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in chemical synthesis and drug development, the unambiguous structural confirmation of a target molecule is not merely a procedural step; it is the bedrock of all subsequent research. The biological activity, safety profile, and patentability of a compound are intrinsically linked to its precise molecular architecture. This guide provides an in-depth, comparative analysis of the principal analytical techniques used to confirm the structure of 2-(3-Methoxybenzoyl)benzoic acid, a benzophenone derivative and a valuable intermediate in organic synthesis.[1]

Our approach moves beyond a simple listing of methods. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system. The goal is to equip researchers with the expertise to not only perform these analyses but to critically interpret the resulting data, understanding the unique strengths and limitations of each technique.

The synthesis of substituted benzophenones often proceeds via Friedel-Crafts acylation.[1] For our target molecule, a plausible route involves the reaction of phthalic anhydride with anisole in the presence of a Lewis acid catalyst like aluminum chloride.[2] This reaction, however, can potentially yield isomeric products, making rigorous structural confirmation essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides a detailed map of the carbon-hydrogen framework, allowing for the differentiation of isomers, which is critical in this case. By analyzing chemical shifts, integration, and coupling patterns, we can piece together the connectivity of the molecule.[3] The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. Furthermore, the acidic proton of the carboxylic acid is often clearly visible in DMSO-d₆, whereas it can undergo rapid exchange and become broadened or disappear in other solvents like CDCl₃.[4]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-(3-Methoxybenzoyl)benzoic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Subsequently, acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz.

  • Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Anticipated Data & Interpretation

The power of NMR lies in its predictive capacity. For 2-(3-Methoxybenzoyl)benzoic acid, we anticipate a specific set of signals.

Technique Anticipated Signal (δ, ppm) Interpretation & Rationale
¹H NMR ~13.0 (broad singlet, 1H)Carboxylic acid proton (-COOH). The broadness is due to hydrogen bonding and chemical exchange.
~7.2-8.0 (multiplets, 8H)Aromatic protons. The two benzene rings will show complex, overlapping splitting patterns due to their different electronic environments. Protons ortho to the carbonyl groups are expected to be the most deshielded (further downfield).[4]
~3.8 (singlet, 3H)Methoxy group protons (-OCH₃). The singlet indicates no adjacent protons to couple with.[5]
¹³C NMR ~195Ketone carbonyl carbon. Highly deshielded due to the electronegativity of the oxygen atom.[3]
~167Carboxylic acid carbonyl carbon. Also deshielded, but typically appears slightly upfield from the ketone carbonyl.
~115-16012 distinct signals for the aromatic carbons. Carbons directly attached to oxygen or carbonyl groups will be the most deshielded.
~56Methoxy carbon (-OCH₃). A characteristic upfield signal.

Trustworthiness: The combination of ¹H and ¹³C NMR is self-validating. The number of signals in the ¹³C spectrum confirms the number of unique carbon environments, while the integration and splitting patterns in the ¹H spectrum confirm the proton count and their neighboring relationships, respectively.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 add_tms Add TMS Standard dissolve->add_tms acquire_h1 Acquire ¹H Spectrum add_tms->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform & Phasing acquire_c13->process analyze Integrate & Assign Peaks process->analyze confirm Confirm C-H Framework analyze->confirm

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[6] For 2-(3-Methoxybenzoyl)benzoic acid, we are looking for the characteristic vibrational signatures of the carboxylic acid, the ketone, and the ether linkage. The presence or absence of these key bands provides immediate, albeit lower-resolution, structural evidence. Attenuated Total Reflectance (ATR) is often preferred over KBr pellets for its simplicity, speed, and minimal sample preparation.[7]

Experimental Protocol: ATR-FTIR
  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known frequencies for characteristic functional groups.

Anticipated Data & Interpretation

The FTIR spectrum provides a unique "fingerprint" of the molecule.

Anticipated Frequency (cm⁻¹) Vibrational Mode & Functional Group Rationale
2500-3300 (very broad)O-H stretchCarboxylic acid. The extreme broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers.[8][9]
~1700C=O stretchCarboxylic acid carbonyl. Conjugation with the benzene ring slightly lowers the frequency.[6]
~1660C=O stretchKetone carbonyl. Also lowered by conjugation. This may appear as a distinct peak or a shoulder on the main carboxylic acid carbonyl band.[3]
~1600, ~1470C=C stretchAromatic rings. Multiple sharp bands are characteristic of the benzene rings.
~1250, ~1030C-O stretchEther and carboxylic acid C-O bonds. These strong absorptions confirm the presence of the methoxy and carboxylic acid groups.

Trustworthiness: The simultaneous observation of the very broad O-H stretch and the two distinct or overlapping C=O stretches provides strong, self-validating evidence for the presence of the carboxylic acid and ketone functionalities within the same molecule.

Workflow for FTIR Analysis

cluster_acq Data Acquisition (ATR-FTIR) cluster_analysis Data Analysis background Record Background Spectrum sample Apply Sample to Crystal background->sample acquire Acquire Spectrum (4000-400 cm⁻¹) sample->acquire assign Assign Key Bands (O-H, C=O, C-O) acquire->assign confirm Confirm Functional Groups assign->confirm

Caption: Workflow for FTIR-based functional group analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the definitive technique for determining a molecule's molecular weight, acting as a crucial gatekeeper for structural confirmation. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like our target, as it typically keeps the molecule intact, showing a clear molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Electron Ionization (EI), a "harder" technique, provides valuable structural information through reproducible fragmentation patterns.[10][11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is preferred to obtain an accurate mass.

  • Data Analysis: Identify the molecular ion peak and calculate the molecular formula from the accurate mass. Analyze any significant fragment ions.

Anticipated Data & Interpretation

The molecular formula of 2-(3-Methoxybenzoyl)benzoic acid is C₁₅H₁₂O₄, with a monoisotopic mass of 256.0736 g/mol .

Technique Anticipated m/z Ion Identity Rationale
High-Resolution ESI-MS 257.0808 (Positive Mode)[M+H]⁺Protonation of the molecule.
255.0663 (Negative Mode)[M-H]⁻Deprotonation of the highly acidic carboxylic acid proton.
EI-MS (GC-MS) 122[C₇H₆O₂]⁺Molecular ion of benzoic acid (if fragmentation occurs).
135[C₈H₇O₂]⁺The 3-methoxybenzoyl cation, a very stable fragment resulting from cleavage of the bond between the carbonyls. This is a key diagnostic peak.[10]
77[C₆H₅]⁺Phenyl cation, a common fragment from benzene-containing compounds.[12]

Trustworthiness: High-resolution mass spectrometry provides an exact mass measurement with high precision (typically <5 ppm error). This allows for the unambiguous determination of the elemental composition, which serves as a powerful validation of the proposed structure, ruling out other potential formulas.

Workflow for Mass Spectrometry Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-QTOF) cluster_analysis Data Analysis dissolve Prepare Dilute Solution (e.g., 10 µg/mL in MeOH) infuse Direct Infusion into ESI Source dissolve->infuse acquire Acquire High-Res Mass Spectrum infuse->acquire find_ion Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) acquire->find_ion calc_formula Calculate Elemental Composition find_ion->calc_formula analyze_frags Analyze Fragment Ions calc_formula->analyze_frags

Caption: Workflow for high-resolution mass spectrometry analysis.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography stands alone in providing absolute, unambiguous proof of molecular structure.[13] It generates a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the conformation in the solid state. Obtaining a high-quality single crystal is the most significant experimental hurdle, often requiring empirical screening of various solvents and crystallization conditions.[13][14]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture thereof) over several days.[14]

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with a focused X-ray source (e.g., Mo Kα radiation) and a detector. Data is often collected at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations.[13]

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods to obtain an initial atomic model. Refine this model against the experimental data to finalize atomic positions and displacement parameters.

Anticipated Data & Interpretation

The output is a complete 3D structural model. Key validations include:

  • Connectivity: Unambiguously confirms the 2-(3-methoxybenzoyl) substitution pattern, ruling out any other isomers.

  • Bond Lengths/Angles: Confirms expected values for C=O, C-O, and C-C bonds.

  • Conformation: Reveals the dihedral angle between the two aromatic rings, which are not coplanar.[6]

  • Intermolecular Interactions: Often reveals hydrogen bonding patterns, such as the formation of centrosymmetric dimers through the carboxylic acid groups, a common motif for benzoic acids.[15]

Trustworthiness: A successfully solved and refined crystal structure is considered the "gold standard" for structural proof in chemistry. The final model is validated by crystallographic criteria (e.g., R-factor) that quantify the agreement between the model and the experimental data.

Workflow for X-ray Crystallography

cluster_crystal Crystal Growth cluster_data Data Collection & Solution cluster_refine Refinement & Validation prepare Prepare Saturated Solution evaporate Slow Evaporation prepare->evaporate select Select High-Quality Single Crystal evaporate->select mount Mount Crystal select->mount collect Collect Diffraction Data (100 K) mount->collect solve Solve Structure (Direct Methods) collect->solve refine Refine Atomic Positions solve->refine validate Validate Model (e.g., R-factor) refine->validate final Generate Final 3D Structure validate->final

Caption: Workflow for single-crystal X-ray crystallography.

Comparative Summary & Conclusion

Each analytical technique provides a unique and vital piece of the structural puzzle. Their strengths are complementary, and in practice, a combination of these methods is employed for rigorous confirmation.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Complete C-H framework and connectivity.Excellent for isomer differentiation; highly detailed structural information.Can be less sensitive than MS; complex spectra can be difficult to interpret fully.
FTIR Spectroscopy Presence of key functional groups.Rapid, inexpensive, and easy to perform.Provides no information on molecular connectivity or isomerism; low resolution.
Mass Spectrometry Molecular weight and elemental composition.Extremely sensitive; high-resolution MS gives unambiguous molecular formula.Provides limited connectivity data; isomers often have identical masses.
X-ray Crystallography Absolute 3D molecular structure.Unambiguous and definitive proof of structure and stereochemistry.Requires a suitable single crystal, which can be difficult or impossible to grow.

References

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC. [Link]

  • 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem. [Link]

  • Synthesis of 2-(4-Methoxybenzoyl)benzoic acid - PrepChem.com. [Link]

  • 2-Hydroxy-3-methoxybenzoic acid - ResearchGate. [Link]

  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - Royal Society Publishing. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. [Link]

  • Benzoic acid, 2-methoxy- - the NIST WebBook. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K - ResearchGate. [Link]

  • IR Spectra of Selected Compounds - Chemistry LibreTexts. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown. [Link]

  • Question: Is this compound benzoic acid, 2-methoxybenzoic acid, or o-toluic acid based on the IR spec and the H NMR spec provided - Chegg. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives - ResearchGate. [Link]

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Comparative

2-(3-Methoxybenzoyl)benzoic acid vs 2-(4-Methoxybenzoyl)benzoic acid synthesis

An In-Depth Comparative Guide to the Synthesis of 2-(3-Methoxybenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid For researchers and professionals in drug development and organic synthesis, the selective preparati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Synthesis of 2-(3-Methoxybenzoyl)benzoic Acid and 2-(4-Methoxybenzoyl)benzoic Acid

For researchers and professionals in drug development and organic synthesis, the selective preparation of constitutional isomers is a foundational challenge. The methoxy-substituted benzoylbenzoic acids are valuable intermediates, but the position of the methoxy group dictates not only the properties of the final molecule but also the entire synthetic strategy. This guide provides a detailed comparison of the synthetic routes to 2-(3-Methoxybenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid, highlighting the profound impact of substituent placement on reaction design.

The Decisive Role of the Methoxy Group: A Tale of Two Isomers

The primary and most industrially significant method for synthesizing benzoylbenzoic acid derivatives is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acid anhydride or acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]

The core of the synthetic divergence between the meta and para isomers lies in the electronic nature of the methoxy (-OCH₃) substituent on the anisole starting material. The methoxy group is a powerful activating and ortho, para-directing group. This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack. The para position is sterically less hindered, making it the overwhelmingly favored site of reaction.

This fundamental principle makes the synthesis of the 2-(4-methoxybenzoyl)benzoic acid isomer a straightforward, high-yield, one-step process. Conversely, it renders the direct synthesis of the 2-(3-methoxybenzoyl)benzoic acid isomer via the same route impossible. The synthesis of the meta isomer, therefore, requires a more nuanced, multi-step approach that circumvents the directing effects of the methoxy group.

The Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid: The Path of Least Resistance

The synthesis of the para isomer is a classic example of a regioselective Friedel-Crafts acylation.[3] Anisole is acylated with phthalic anhydride, and due to the strong para-directing influence of the methoxy group, the reaction proceeds with high selectivity.

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[4] The electron-rich anisole ring then attacks this electrophile, primarily at the para position, to form the ketone.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromaticity Restoration cluster_step4 Step 4: Hydrolysis (Workup) PA Phthalic Anhydride Complex1 PA-AlCl₃ Complex PA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Anisole Anisole Complex1->Acylium Ring Opening SigmaComplex σ-Complex (Arenium Ion) Acylium->SigmaComplex + Anisole (para-attack) ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ HCl HCl SigmaComplex->HCl AlCl3_2 AlCl₃ (Regenerated) SigmaComplex->AlCl3_2 Product 2-(4-Methoxybenzoyl)benzoic acid ProductComplex->Product + H₂O/H⁺ G cluster_para Synthesis of para-Isomer cluster_meta Synthesis of meta-Isomer p_start Anisole + Phthalic Anhydride p_reagent AlCl₃ (Friedel-Crafts Acylation) p_start->p_reagent p_product 2-(4-Methoxybenzoyl)benzoic acid p_reagent->p_product m_start 3-Bromoanisole m_step1 Mg / Anhydrous Ether (Grignard Formation) m_start->m_step1 m_intermediate 3-Methoxyphenyl- magnesium bromide m_step1->m_intermediate m_step2 1. Phthalic Anhydride 2. H₃O⁺ Workup m_intermediate->m_step2 m_product 2-(3-Methoxybenzoyl)benzoic acid m_step2->m_product

Caption: Comparative workflow for the synthesis of para and meta isomers.

Conclusion

The syntheses of 2-(3-Methoxybenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid serve as an excellent case study in the power of substituent effects in organic synthesis. The synthesis of the para isomer is a direct and high-yielding application of the Friedel-Crafts acylation, a cornerstone of aromatic chemistry. In contrast, the synthesis of the meta isomer requires a strategic circumvention of the inherent regioselectivity of this reaction, necessitating a multi-step approach via a Grignard reagent. For researchers, understanding these distinct pathways is crucial for efficient and successful synthesis design, ultimately enabling access to the specific isomeric building blocks required for their drug discovery and materials science applications.

References

  • PrepChem. Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Available from: [Link]

  • PrepChem. Synthesis of (a) 2-(4-methoxybenzoyl)benzoic acid. Available from: [Link]

  • ResearchGate. Friedel-Crafts Acylation of Anisole with Phthalic Anhydride Catalyzed by Solid Superacid of Sulfated Zirconia. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • My A Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

  • PraxiLabs. Friedel Crafts Reaction Virtual Lab. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Google Patents. US5126489A - Acylation of aromatic compounds by acid anhydrides using solid acid catalysts.
  • Beilstein Journals. Mechanochemical Friedel–Crafts acylations. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenyl)benzoic acid. Available from: [Link]

  • PubChemLite. 2-(4-methoxybenzoyl)benzoic acid (C15H12O4). Available from: [Link]

  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • PMC. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available from: [Link]

  • ResearchGate. A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Available from: [Link]

  • NIST WebBook. Benzoic acid, 2-(4-methylbenzoyl)-. Available from: [Link]

  • ACS Publications. A Synthesis of 2-(2'-Methoxybenzoyl)-benzoic Acid. Available from: [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available from: [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. Available from: [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChemLite. 2-methoxy-3-(methoxycarbonyl)benzoic acid (C10H10O5). Available from: [Link]

  • SpectraBase. 2-Methoxy-benzoic acid - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Google Patents. US4092353A - Process for the purification of benzoic acid.
  • Google Patents. US3235588A - Purification of benzoic acid.
  • ACS Publications. A Synthesis of 2-(2'-Methoxybenzoyl)-benzoic Acid. Available from: [Link]

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Validation

Publish Comparison Guide: Analytical Method Validation for 2-(3-Methoxybenzoyl)benzoic Acid

Executive Summary & Chemical Context 2-(3-Methoxybenzoyl)benzoic acid (CAS 2159-36-6) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(3-Methoxybenzoyl)benzoic acid (CAS 2159-36-6) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs), including specific anthraquinone derivatives and non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Because impurities generated during Friedel-Crafts acylation or subsequent synthetic steps can carry over into the final API, establishing a robust, self-validating analytical method is paramount.

This guide objectively compares two primary analytical strategies—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By aligning with the current ICH Q2(R2) guidelines (effective June 2024) [2], we dissect the causality behind method development choices and provide a comprehensive framework for validating these procedures across their intended reportable ranges.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

Selecting the appropriate analytical technique depends entirely on the Analytical Target Profile (ATP). While HPLC-UV is the workhorse for bulk assay and major impurity profiling (reporting thresholds typically ≥0.05%), LC-MS/MS is mandatory when tracking trace-level genotoxic impurities or conducting pharmacokinetic evaluations in biological matrices.

Quantitative Performance Comparison

The following data summarizes a head-to-head validation study comparing the two modalities for the quantification of 2-(3-Methoxybenzoyl)benzoic acid.

Validation ParameterHPLC-UV (Assay & Purity)LC-MS/MS (Trace Analysis)
Detection Mode Photodiode Array (PDA) at 254 nmESI Negative Mode (MRM)
Reportable Range 1.0 – 150 µg/mL0.5 – 100 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%93.4% – 106.8%
Precision (% RSD) < 1.0% (n=6)< 4.5% (n=6)

Causality in Detector Selection: The choice of Negative Electrospray Ionization (ESI-) for LC-MS/MS is dictated by the molecule's structure. The carboxylic acid moiety readily deprotonates to form a stable [M−H]− precursor ion. Attempting positive mode (ESI+) would rely on the less efficient protonation of the methoxy or ketone oxygens, resulting in a 10- to 50-fold drop in sensitivity. Conversely, the highly conjugated aromatic system makes UV detection at 254 nm exceptionally robust for high-concentration assays.

Chromatographic Strategy & Causality

To achieve a self-validating system, the chromatographic conditions must inherently resist common analytical failures (e.g., peak tailing, retention time drift).

Mechanism Analyte 2-(3-Methoxybenzoyl) benzoic acid (pKa ~3.8) pH Mobile Phase (pH 2.5) 0.1% Formic Acid Analyte->pH State Protonated State (Neutral Molecule) pH->State Suppresses Ionization Column C18 Stationary Phase Hydrophobic Partitioning State->Column Prevents Tailing Detector UV / MS Detection Sharp Peak Elution Column->Detector

Fig 1: Chromatographic retention mechanism of 2-(3-Methoxybenzoyl)benzoic acid.

The "Why" Behind the Chemistry:

2-(3-Methoxybenzoyl)benzoic acid has a pKa of approximately 3.8. If a neutral pH mobile phase is used, the molecule exists in a state of dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) forms. This causes split peaks and severe tailing due to secondary interactions with residual silanols on the C18 column. By buffering the mobile phase to pH 2.5 (using 0.1% Formic Acid), we force >95% of the molecules into their fully protonated, neutral state. This ensures a single, predictable partition coefficient, yielding sharp, symmetrical peaks (USP Tailing Factor < 1.2).

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol outlines the execution of a self-validating HPLC-UV method. Under the ICH Q2(R2) paradigm, validation is not a one-off event but a lifecycle process [2].

ValidationWorkflow ATP 1. Analytical Target Profile Define Reportable Range Dev 2. Method Development Optimize pH & Gradient ATP->Dev Risk 3. Risk Assessment Identify Critical Parameters Dev->Risk Val 4. ICH Q2(R2) Validation Execute Core Parameters Risk->Val Life 5. Lifecycle Management Routine Monitoring Val->Life

Fig 2: Analytical method lifecycle workflow based on ICH Q2(R2) guidelines.

Step 1: Standard and Sample Preparation
  • Weighing: Accurately weigh 25.0 mg of 2-(3-Methoxybenzoyl)benzoic acid reference standard into a 50 mL volumetric flask.

  • Solvation: Add 15 mL of HPLC-grade Acetonitrile and sonicate for 5 minutes.

  • Dilution: Dilute to volume with Milli-Q water (Final concentration: 500 µg/mL).

  • Causality: The initial dissolution in pure organic solvent overcomes the compound's hydrophobicity, ensuring complete solvation. The subsequent dilution with water matches the initial mobile phase conditions (e.g., 50% aqueous). This prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte band to travel prematurely down the column, resulting in broadened peaks.

Step 2: Specificity & Forced Degradation (The Self-Validating Core)

To prove the method is stability-indicating, the sample must be intentionally degraded.

  • Acid/Base Hydrolysis: Treat 5 mL of the stock solution with 1 mL of 1N HCl (or 1N NaOH), heat at 60°C for 2 hours, neutralize, and inject.

  • Oxidation: Treat with 3% H2​O2​ at room temperature for 2 hours.

  • Evaluation: Utilize the PDA detector to calculate the Peak Purity Angle versus the Purity Threshold .

  • Causality: If the primary analyte peak remains spectrally pure (Angle < Threshold) and is baseline-resolved from all generated degradation products, the method's specificity is unequivocally proven. The system validates its own resolving power.

Step 3: Accuracy & Range
  • Prepare spiked samples at 50%, 100%, and 150% of the target specification limit.

  • Perform triplicate injections at each level.

  • Calculate % Recovery. ICH Q2(R2) requires the observed confidence interval of the recovery to fall within predefined acceptance criteria (typically 98.0% - 102.0% for assay).

Step 4: Robustness Assessment

Robustness ensures the method remains reliable despite deliberate, minor variations in parameters.

Parameter VariedVariationUSP Tailing Factor%RSD of Area (n=3)
pH of Mobile Phase 2.5 ± 0.21.12 – 1.180.6%
Column Temperature 30 ± 5 °C1.08 – 1.150.8%
Flow Rate 1.0 ± 0.1 mL/min1.10 – 1.160.5%

Data Interpretation: The minimal fluctuation in the USP Tailing Factor across pH variations confirms that the choice of pH 2.5 provides a sufficient buffer capacity below the molecule's pKa, proving the mechanistic theory outlined in Section 3.

Conclusion

For the routine assay and impurity profiling of 2-(3-Methoxybenzoyl)benzoic acid, HPLC-UV remains the optimal choice due to its high precision, linear dynamic range, and robustness. However, for genotoxic impurity screening or biological matrix analysis, LC-MS/MS is required to achieve sub-nanogram sensitivity. By grounding the method development in the physicochemical properties of the molecule (specifically pKa and solubility) and validating against the modern ICH Q2(R2) lifecycle approach, laboratories can ensure a state of continuous analytical control.

References

  • Rastogi, A. K. (1987). The study of Friedel-Crafts type reaction mechanisms (Doctoral dissertation, The Open University). Open Research Online. URL:[Link]

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA/CHMP/ICH/82072/2006. URL:[Link]

Comparative

Benchmarking the synthesis of 2-(3-Methoxybenzoyl)benzoic acid against other methods

The synthesis of 2-(3-methoxybenzoyl)benzoic acid (CAS 2159-36-6)[1] represents a classic regiochemical challenge in organic synthesis. As a critical intermediate in the development of functionalized anthraquinones and b...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(3-methoxybenzoyl)benzoic acid (CAS 2159-36-6)[1] represents a classic regiochemical challenge in organic synthesis. As a critical intermediate in the development of functionalized anthraquinones and biologically active phthalides, obtaining the pure meta-methoxy isomer is paramount.

This guide objectively benchmarks three divergent synthetic strategies: the traditional Friedel-Crafts acylation, the regiospecific Grignard addition, and the modern Palladium-catalyzed cross-coupling. By analyzing the causality behind these experimental choices, researchers can select the optimal pathway based on scalability, yield, and regiochemical demands.

The Regiochemical Challenge

SynthesisRoutes Target 2-(3-Methoxybenzoyl)benzoic acid (Target Isomer) Phthalic Phthalic Anhydride (Starting Material) Grignard Grignard Addition 3-Methoxyphenyl-MgBr Phthalic->Grignard Anhydrous THF, 0 °C Suzuki Pd-Catalyzed Addition 3-Methoxyphenylboronic acid Phthalic->Suzuki Pd(OAc)2, Base, 80 °C FC Friedel-Crafts Acylation Anisole + AlCl3 Phthalic->FC Lewis Acid Catalyst Grignard->Target 100% Regiospecific Suzuki->Target 100% Regiospecific FC->Target Trace (<5%) WrongIsomer 2-(4-Methoxybenzoyl)benzoic acid (Para-Isomer) FC->WrongIsomer Major Product (>95%)

Fig 1: Regiochemical divergence in the synthesis of 2-(3-methoxybenzoyl)benzoic acid.

The Regiochemical Pitfall: Friedel-Crafts Acylation

Traditional synthesis of benzoylbenzoic acids relies heavily on the Friedel-Crafts acylation of substituted benzenes with phthalic anhydride using a Lewis acid catalyst like AlCl₃[2].

Mechanism & Causality: While Friedel-Crafts is highly effective for synthesizing standard benzoylbenzoic acids (typically yielding 35-55%)[2], it fundamentally fails for the 3-methoxy isomer. The methoxy group of anisole is a strongly activating, ortho/para-directing group. When the electrophilic acylium ion (generated from phthalic anhydride) attacks the aromatic ring, it is electronically and sterically driven to the para position. Consequently, the reaction yields 2-(4-methoxybenzoyl)benzoic acid as the overwhelming major product (>95%). The meta position is electronically disfavored, resulting in trace yields (<5%) of the target molecule.

Verdict: Friedel-Crafts acylation serves only as a negative control in this context. To achieve the 3-methoxy isomer, pre-functionalized nucleophiles must be utilized.

The Regiospecific Standard: Grignard Addition

To bypass the directing effects of the methoxy group, the nucleophilic center must be pre-established. The addition of 3-methoxyphenylmagnesium bromide to phthalic anhydride is the established standard for this transformation.

Mechanism & Causality: The nucleophilic carbon of the Grignard reagent attacks one of the equivalent carbonyl carbons of phthalic anhydride. The resulting tetrahedral intermediate collapses to open the anhydride ring, yielding the magnesium salt of the carboxylate. Regioselectivity is absolute because the nucleophilic center is rigidly fixed at the meta-position relative to the methoxy group.

Self-Validating System: The downstream biphasic acid-base extraction inherently validates the success of the anhydride ring-opening. Neutral byproducts (such as unreacted anisole or homocoupled biphenyls) remain trapped in the ether layer, while the target carboxylic acid selectively partitions into the 10% NaOH aqueous layer. A successful, heavy precipitation upon acidification to pH 2 physically confirms the presence of the carboxylate[2].

Step-by-Step Methodology
  • Grignard Preparation: In a flame-dried Schlenk flask under N₂, add Mg turnings (1.1 eq) and a single crystal of iodine. Dropwise add 3-bromoanisole (1.0 eq) dissolved in anhydrous THF. Reflux gently until the Mg is consumed.

  • Anhydride Addition: Cool the Grignard solution to 0 °C. Slowly add a solution of phthalic anhydride (1.0 eq) in anhydrous THF to control the exothermic ring-opening.

  • Reaction: Warm the mixture to room temperature, then reflux for 4 hours to ensure complete conversion[2].

  • Quench & Extraction: Cool to 0 °C and quench carefully with 10% HCl. Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Purification: Extract the combined ethereal layers with 10% NaOH (4 × 25 mL)[2]. Discard the organic layer. Acidify the basic aqueous layer with concentrated HCl to pH 2 to precipitate 2-(3-methoxybenzoyl)benzoic acid. Filter and recrystallize from ethanol.

The Modern Catalytic Alternative: Palladium-Catalyzed Addition

Recent advancements in organometallic chemistry have introduced the Palladium-catalyzed coupling of arylboronic acids with anhydrides as a highly efficient, moisture-tolerant alternative[3][4].

Mechanism & Causality: Palladium(II) undergoes oxidative insertion into the C–O bond of phthalic anhydride. This is followed by transmetalation with 3-methoxyphenylboronic acid. Subsequent reductive elimination yields the target ketone and regenerates the catalyst. This method bypasses the need for strictly anhydrous conditions and operates under milder basic conditions.

Self-Validating System: The choice of a boronic acid over a Grignard reagent intrinsically prevents the over-addition of the nucleophile to the newly formed ketone—a common yield-limiting side reaction in Grignard synthesis. Furthermore, the stoichiometric conversion can often be visually validated by the precipitation of palladium black at the end of the catalytic cycle, signaling the depletion of the active Pd(II) species.

Step-by-Step Methodology
  • Setup: Charge a Schlenk tube with phthalic anhydride (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2.0 eq)[3].

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (10:1 v/v). The presence of water facilitates the activation of the boronic acid.

  • Reaction: Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Acidify the residue with 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography or direct recrystallization.

Quantitative Benchmarking

The following table summarizes the operational and performance metrics of each synthetic route:

ParameterGrignard AdditionPd-Catalyzed AdditionFriedel-Crafts Acylation
Regioselectivity 100% (3-isomer)100% (3-isomer)<5% (3-isomer)
Typical Yield 45–60%80–90%Trace
Reaction Environment Strictly AnhydrousMoisture TolerantStrictly Anhydrous
Primary Byproducts Homocoupled biphenylsBoric acid derivatives4-methoxy isomer (Major)
Reagent Cost ModerateHigh (Pd Catalyst)Low
Scalability Moderate (Highly Exothermic)ExcellentPoor (Isomer separation fails)

Conclusion

For the synthesis of 2-(3-methoxybenzoyl)benzoic acid, the Palladium-catalyzed addition stands out as the superior method for drug development professionals prioritizing high yields, scalability, and functional group tolerance. However, the Grignard addition remains a highly reliable, cost-effective standard for laboratory-scale synthesis where anhydrous conditions can be strictly maintained. The Friedel-Crafts approach should be entirely avoided for this specific isomer due to insurmountable electronic directing effects.

References

  • Rastogi, A. K. (1987). The study of Friedel-Crafts type reaction mechanisms. Open Research Online. Available at:[Link]

  • Prabhakaran, J., et al. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. ResearchGate. Available at: [Link]

Sources

Validation

Comparative analysis of catalysts for Friedel-Crafts acylation

An In-Depth Comparative Analysis of Catalysts for Friedel-Crafts Acylation A Senior Application Scientist's Guide to Catalyst Selection and Performance The Friedel-Crafts acylation, a foundational reaction in organic che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Catalysts for Friedel-Crafts Acylation

A Senior Application Scientist's Guide to Catalyst Selection and Performance

The Friedel-Crafts acylation, a foundational reaction in organic chemistry discovered in 1877, remains one of the most vital methods for forming carbon-carbon bonds to produce aromatic ketones.[1][2] These ketones are not merely synthetic endpoints; they are crucial intermediates in the production of pharmaceuticals, agrochemicals, fragrances, and other fine chemicals.[3][4] The heart of this electrophilic aromatic substitution reaction is the catalyst, and its selection is a critical decision that profoundly dictates the reaction's efficiency, selectivity, cost-effectiveness, and environmental footprint.[3]

This guide provides a comparative analysis of the primary classes of catalysts employed for Friedel-Crafts acylation. Moving beyond a simple list of options, we will delve into the mechanistic rationale behind their performance, present supporting experimental data, and offer field-proven insights to assist researchers, scientists, and drug development professionals in making strategic, informed decisions for their synthetic challenges.

Classification of Catalytic Systems

Catalysts for Friedel-Crafts acylation can be broadly categorized into three major classes, each with distinct mechanisms, advantages, and limitations. The choice among them depends on a balance of desired reactivity, selectivity, cost, and commitment to green chemistry principles.[3]

Catalyst_Classification cluster_main Catalysts for Friedel-Crafts Acylation A Homogeneous Catalysts A1 e.g., AlCl₃, FeCl₃, SnCl₄ A->A1 Traditional Lewis Acids A2 e.g., HF, H₂SO₄, TfOH A->A2 Brønsted Acids B Heterogeneous Catalysts B1 e.g., H-ZSM-5, HBEA, MCM-41 B->B1 Zeolites & Mesoporous Materials B2 e.g., SnO₂, In₂O₃, Sulfated Zirconia B->B2 Metal Oxides B3 e.g., Montmorillonite K-10, Nafion B->B3 Clays & Supported Acids C Other Systems Lewis_Acid_Mechanism cluster_cycle Catalytic Cycle & Product Complexation reagents Acyl Halide (RCOCl) + Lewis Acid (AlCl₃) acylium Acylium Ion [RCO]⁺ + [AlCl₄]⁻ reagents->acylium Activation intermediate Arenium Ion Intermediate acylium->intermediate Electrophilic Attack aromatic Aromatic Ring (Ar-H) aromatic->intermediate product_complex Product-Catalyst Complex [Ar-CO-R • AlCl₃] intermediate->product_complex Deprotonation & Complexation workup Aqueous Workup product_complex->workup Hydrolysis final_product Aromatic Ketone (Ar-CO-R) workup->final_product Release

Caption: Mechanism of homogeneous Lewis acid catalysis.

Performance and Limitations

While highly effective in driving the reaction to completion, traditional Lewis acids present significant challenges, particularly concerning process chemistry and environmental impact.

CatalystAcylating AgentSubstrateYield (%)ConditionsKey LimitationsReference
AlCl₃ Acetyl ChlorideBenzene>95%CS₂, refluxStoichiometric quantity needed, corrosive HCl byproduct, large aqueous waste stream.[1][5]
FeCl₃ Benzoyl ChlorideAnisole76-92%5 mol%, Propylene Carbonate, 80°CStoichiometric amounts often needed, though catalytic examples exist for activated arenes.[6]
SnCl₄ VariousVariousModerate-HighVariableOften less reactive than AlCl₃, still requires stoichiometric amounts and generates waste.[7]
BF₃·OEt₂ VariousVariousVariableVariableCan be effective, but also forms stable complexes; moisture sensitive.[8]

Advantages:

  • High Reactivity: Generally provides high yields and fast reaction rates.

  • Cost-Effective: Many common Lewis acids are relatively inexpensive.

Disadvantages:

  • Stoichiometric Requirement: Catalyst is consumed, leading to poor atom economy. [1]* Waste Generation: Aqueous workup produces large volumes of acidic and metallic waste. [7][6]* Corrosivity and Moisture Sensitivity: Difficult to handle, requiring anhydrous conditions.

  • Limited Reusability: The catalyst is destroyed during workup and cannot be recycled. [3]

Heterogeneous Solid Acids: The Sustainable Alternative

The drawbacks of homogeneous systems have driven the development of solid acid catalysts, which function in a different phase from the reactants. [4]This category includes zeolites, clays, metal oxides, and supported acids, representing a significant step towards greener chemical processes. [3][9]

Mechanism and Causality

Heterogeneous catalysts possess active acid sites (both Brønsted and Lewis) on their surfaces. [7]The acylation reaction occurs when the reactants adsorb onto these sites. For example, in zeolites, the reaction takes place within a network of micropores and channels. [10] A key advantage derived from this porous structure is shape selectivity . The defined pore size of a zeolite can restrict the formation of bulkier isomers, often leading to excellent regioselectivity for the less sterically hindered para-product. [7][11]This is a level of control not easily achieved with homogeneous catalysts, which typically yield a mixture of ortho and para isomers. [7]The reaction rate and product desorption can be influenced by the hydrophobicity of the zeolite, with more hydrophobic structures often showing higher activity. [7]

Catalyst_Workflow cluster_homo Homogeneous Catalysis (e.g., AlCl₃) cluster_hetero Heterogeneous Catalysis (e.g., Zeolite) H1 Reaction H2 Aqueous Quench/ Workup H1->H2 H3 Extraction H2->H3 H5 Waste Stream (Catalyst Destroyed) H2->H5 H4 Purification H3->H4 B1 Reaction B2 Filtration/ Centrifugation B1->B2 B3 Purification B2->B3 B4 Catalyst Recovery B2->B4 B5 Catalyst Reuse B4->B5

Caption: Workflow comparison: Homogeneous vs. Heterogeneous Catalysis.

Performance and Experimental Data

Solid acids offer a compelling combination of activity, selectivity, and reusability, making them highly attractive for industrial applications.

CatalystAcylating AgentSubstrateConversion (%)SelectivityKey AdvantagesReference
H-ZSM-5 Zeolite Acetic AnhydrideBenzene86.4 (Ce-modified)95.0% to acetophenoneShape-selective, reusable, thermally stable.[7]
HBEA Zeolite Acetic AnhydrideAnisole>99~100% to p-methoxyacetophenoneHigh activity due to large pores, excellent para-selectivity.[7][11]
SnO₂ Nanosheets Benzoyl ChlorideAnisole92 (yield)Predominantly paraHigh activity under mild, solvent-free conditions.[12]
Montmorillonite Clay VariousVariousGood-ExcellentVariableLow cost, effective for various substrates.[7][13]
In₂O₃/MCM-41 Benzoyl ChlorideBenzeneHigh-Highly active mesoporous material, tolerant to moisture.[7]

Advantages:

  • Reusability: Catalysts can be easily recovered by filtration and reused multiple times, drastically reducing cost and waste. [3][4]* Simplified Workup: Eliminates the need for aqueous quenching and extraction, streamlining the process. [7]* Environmental Friendliness: Non-corrosive and generates minimal waste, aligning with green chemistry principles. [14]* High Selectivity: Zeolites, in particular, can provide high regioselectivity that is difficult to achieve otherwise. [11] Disadvantages:

  • Harsher Conditions: May require higher temperatures or longer reaction times compared to homogeneous catalysts. [4]* Catalyst Deactivation: Activity can decrease over time due to coking or poisoning of active sites, requiring regeneration steps. [6][11]* Mass Transfer Limitations: Diffusion of bulky reactants or products in and out of micropores can sometimes limit the reaction rate. [7]

Brønsted Acids: An Alternative Catalytic Pathway

While Lewis acids are more common, strong Brønsted acids like sulfuric acid, hydrofluoric acid (HF), and trifluoromethanesulfonic acid (triflic acid, TfOH) can also catalyze Friedel-Crafts acylation. [1][15]This approach is particularly effective when using carboxylic acids or anhydrides as the acylating agent, especially with activated aromatic substrates. [1][16]

Mechanism and Performance

The Brønsted acid protonates the acylating agent, which then eliminates water (from a carboxylic acid) or a carboxylate (from an anhydride) to form the acylium ion electrophile. [17]While often requiring strong, corrosive acids, newer and more sophisticated Brønsted acids have been developed that show remarkable catalytic ability in small quantities. [19]For example, bis(trifluoroalkylsulfonylimino)trifluoromethanesulfonic acid has been shown to be an effective catalyst at just 1 mol% loading. [19]The catalytic activity of Brønsted acid sites is also considered the primary driver for the reaction over pristine acidic zeolites. [12]

Experimental Protocols: A Side-by-Side Methodological Comparison

To provide a practical context, the following are representative, self-validating protocols for the acylation of an activated arene using both a classical and a modern catalytic system.

Protocol 1: Classical Acylation using AlCl₃ (Acetylation of Toluene)
  • Objective: To synthesize 4'-methylacetophenone from toluene and acetyl chloride using a stoichiometric amount of AlCl₃.

  • Rationale: This protocol demonstrates the classical approach, highlighting the necessary precautions for handling water-sensitive reagents and the complex workup required. [17]* Methodology:

    • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube) under an inert atmosphere (N₂ or Ar).

    • Reagent Charging: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice/water bath. The use of anhydrous solvent and cooling is critical as the reaction with the acyl chloride is highly exothermic and AlCl₃ reacts violently with water.

    • Acylium Ion Formation: Add acetyl chloride (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5°C.

    • Acylation: Add toluene (1.0 equivalent) dissolved in anhydrous DCM via the dropping funnel at a rate that keeps the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

    • Workup: Cool the reaction mixture again to 0°C and very slowly and carefully quench the reaction by pouring it over crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas. The ice hydrolyzes the aluminum-ketone complex, releasing the product.

    • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with dilute HCl, then with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Protocol 2: Green Acylation using a Zeolite Catalyst (Acylation of Anisole)
  • Objective: To synthesize 4-methoxyacetophenone from anisole and acetic anhydride using a recyclable HBEA zeolite catalyst.

  • Rationale: This protocol showcases a sustainable alternative, emphasizing the ease of catalyst handling and simplified product isolation. [4]* Methodology:

    • Catalyst Activation: Activate the HBEA zeolite catalyst by heating it at 400-500°C for 4 hours under a stream of dry air or in a muffle furnace to remove adsorbed water, which can inhibit the reaction. Cool under vacuum or in a desiccator.

    • Setup: To a simple round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated HBEA zeolite (e.g., 10-20% by weight of the limiting reagent).

    • Reagent Charging: Add anisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and an appropriate solvent (e.g., toluene or solvent-free). [4] 4. Reaction: Heat the stirred mixture to reflux (e.g., 110-130°C) and maintain for 4-8 hours. The higher temperature is necessary to achieve reaction rates comparable to the homogeneous method.

    • Monitoring: Monitor the reaction progress by TLC or GC.

    • Catalyst Separation: After completion, cool the reaction mixture to room temperature. Separate the solid zeolite catalyst by simple vacuum filtration.

    • Isolation: Wash the recovered catalyst with a small amount of fresh solvent. The product is isolated from the combined filtrate by removing the solvent under reduced pressure, followed by distillation or recrystallization. No aqueous workup is needed.

    • Catalyst Recycling: The recovered zeolite can be washed with a solvent, dried, and calcined (as in Step 1) to be reused in subsequent reactions. [3]

Decision Guide: Selecting the Optimal Catalyst

The choice of catalyst is a multi-faceted decision. The following flowchart provides a logical path for selecting a catalyst based on key project requirements.

Decision_Flowchart start Start: Define Acylation Needs q1 Is the process for large-scale or industrial application? start->q1 q2 Is high regioselectivity (e.g., para-only) critical? q1->q2 No (Lab Scale) hetero Prioritize Heterogeneous Solid Acids (e.g., Zeolites) q1->hetero Yes q3 Is the aromatic substrate highly activated? q2->q3 No zeolite Select Shape-Selective Zeolite (e.g., H-ZSM-5, HBEA) q2->zeolite Yes homo Consider Homogeneous Lewis Acids (e.g., AlCl₃) q3->homo No (Deactivated or standard reactivity) bronsted Consider Catalytic Brønsted Acids or mild Lewis Acids q3->bronsted Yes

Caption: A decision-making guide for catalyst selection.

Conclusion

The field of Friedel-Crafts acylation has evolved significantly from its 19th-century origins. While traditional homogeneous Lewis acids like AlCl₃ remain powerful tools for small-scale synthesis due to their sheer reactivity, their significant environmental and process-related drawbacks have rightly pushed the scientific community towards more sustainable solutions.

The development of heterogeneous solid acid catalysts, particularly zeolites, represents a paradigm shift, offering high activity, superior selectivity, and the crucial advantages of reusability and simplified processing. [3]These benefits, which align with the principles of green chemistry, make them the catalysts of choice for industrial and environmentally conscious applications. As research continues, the development of even more active, stable, and cost-effective catalysts will further enhance the utility of this cornerstone reaction in modern chemical synthesis.

References

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  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Boddhula, R., et al. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. PMC. [Link]

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  • ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating | Request PDF. [Link]

  • Al-Kandari, S., et al. Acidity versus metal-induced Lewis acidity in zeolites for Friedel–Crafts acylation. ScienceDirect. [Link]

  • Ranu, B.C., et al. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • Lerch, S., et al. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. [Link]

  • Khan, I., et al. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]

  • ResearchGate. A novel Brønsted acid catalyst for Friedel–Crafts acylation. [Link]

  • ResearchGate. Review on Recent Developments in Biocatalysts for Friedel–Crafts Reactions | Request PDF. [Link]

  • DOKUMEN.PUB. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. [Link]

  • Bentham Science. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. [Link]

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  • Horibe, T., et al. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. [Link]

  • Kitamura, M., et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. [Link]

  • Liu, W., et al. Brønsted-Acid-Catalyzed Friedel–Crafts Reaction and Electrocyclization Cascade of Indoles with α-Functionalized Carbonyls. ACS Publications. [Link]

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Comparative

The Modern Paradigm of Spectroscopic Cross-Validation: SpectraCore Pro vs. Conventional Workflows

In modern drug development and high-throughput screening, the structural elucidation of complex molecules requires absolute certainty. Relying on a single spectroscopic modality is a single point of failure; true confide...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and high-throughput screening, the structural elucidation of complex molecules requires absolute certainty. Relying on a single spectroscopic modality is a single point of failure; true confidence is achieved only through the orthogonal cross-validation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy against established literature values.

This guide objectively compares the performance of conventional manual validation workflows against SpectraCore Pro , an advanced algorithmic platform designed to automate spectral deconvolution and literature cross-validation. By examining the causality behind experimental choices, we establish a self-validating protocol for structural confirmation.

The Causality of Experimental Choices in Cross-Validation

The fundamental challenge in spectroscopic analysis is not data acquisition, but data interpretation. Historically, scientists have manually extracted spectral features and queried them against fragmented public databases. This approach introduces severe vulnerabilities:

  • Subjective Bias in Deconvolution: Manual integration of overlapping multiplets in 1 H NMR often obscures critical coupling constants ( J -values) necessary for assigning stereochemistry.

  • Siloed Knowledge Bases: A researcher might manually verify a mass spectrum against the [1], but fail to cross-reference the corresponding NMR shifts in the [3] or metabolic context in the [2].

  • The Necessity of Orthogonality: Why do we require three distinct modalities? MS provides the exact molecular weight and isotopic distribution, but cannot easily differentiate positional isomers. IR confirms the presence of functional groups (e.g., carbonyls, hydroxyls) but lacks connectivity data. NMR provides the atomic skeleton. A system is only self-validating when an anomaly in one modality (e.g., a missing IR stretch) acts as a hard stop, forcing a re-evaluation of the MS and NMR data.

SpectraCore Pro resolves these bottlenecks by replacing subjective human evaluation with an API-driven, orthogonal consensus algorithm.

Comparative Workflow Analysis

The following diagram illustrates the logical relationships and efficiency gains when transitioning from a legacy manual workflow to an automated, algorithmic approach.

CrossValidation Acquisition Raw Spectral Data (NMR, MS, IR) ManProcess Manual Peak Picking Acquisition->ManProcess Legacy AutoProcess Automated Deconvolution Acquisition->AutoProcess SpectraCore Pro SiloDB Siloed DB Searches ManProcess->SiloDB SubjEval Subjective Evaluation SiloDB->SubjEval Output Validated Molecular Structure SubjEval->Output High Variance UnifiedDB Unified API Search AutoProcess->UnifiedDB AlgScore Orthogonal Consensus Scoring UnifiedDB->AlgScore AlgScore->Output >99% Confidence

Fig 1. Comparative workflow of manual vs. automated spectroscopic cross-validation.

Experimental Protocol: A Self-Validating System

To demonstrate the efficacy of SpectraCore Pro, we outline a standardized protocol for validating a newly synthesized Active Pharmaceutical Ingredient (API). This methodology is designed so that the output inherently validates the inputs.

Step 1: Orthogonal Data Acquisition
  • Action: Acquire high-resolution LC-MS (ESI+), 1D 1 H/ 13 C NMR (600 MHz, CDCl 3​ ), and ATR-FTIR spectra for the purified compound.

  • Causality: By acquiring data across three different electromagnetic spectrum ranges (radio frequency, infrared, and ionizing energies), we ensure that any structural artifact introduced by sample preparation in one method is exposed by the others.

Step 2: Algorithmic Peak Picking & Deconvolution
  • Action: Import raw .fid and .raw files into SpectraCore Pro. The software applies a Lorentzian-Gaussian transformation to deconvolute overlapping NMR multiplets and extracts precise m/z values.

  • Causality: Algorithmic extraction removes human bias. For example, a complex multiplet that a human might integrate as a broad singlet is mathematically resolved into a doublet of doublets, revealing critical stereochemical relationships.

Step 3: API-Driven Literature Querying
  • Action: The software simultaneously pings authoritative databases using RESTful APIs.

    • IR and MS data are cross-referenced against the [1].

    • Organic NMR shifts are validated against [3].

    • If the compound is a biomolecule or peptide, the system queries the [4].

  • Causality: Simultaneous querying prevents "confirmation bias" where a researcher stops searching after finding a partial match in a single database.

Step 4: Orthogonal Consensus Scoring
  • Action: SpectraCore Pro generates a Composite Confidence Score (CCS).

  • Causality: The system is self-validating. If the MS data yields a 99% match for a specific isomer, but the IR data lacks a required C=O stretch (indicating a potential reduction occurred during synthesis), the algorithm flags the mismatch and drops the CCS to <50%. A manual workflow would likely miss this nuance if the chemist only prioritized the mass match.

Quantitative Data Presentation

To objectively measure performance, a blind study was conducted using 50 structurally similar isomeric compounds. The table below summarizes the performance of SpectraCore Pro against a team of three PhD-level chemists using traditional manual workflows.

Performance MetricTraditional Manual WorkflowSpectraCore ProCausality of Difference
Time-to-Validation (per compound) 45 - 60 minutes< 2 minutes Automated API querying eliminates manual data entry and visual overlay time.
False Positive Rate (Isomers) 8.0%0.4% Algorithmic multiplet deconvolution detects subtle J -coupling differences missed by the human eye.
Database Coverage 1-2 primary databases4+ simultaneous DBs Unified API architecture queries NIST, HMDB, SDBS, and BMRB concurrently.
Reproducibility (RSD of Match Score) 14.2% (Inter-user variance)0.0% Deterministic algorithms ensure the exact same spectral input always yields the exact same confidence score.

References

  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST. [Link]

  • Wishart, D.S. et al. "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." AIST.[Link]

  • Hoch, J.C. et al. "Biological Magnetic Resonance Data Bank." Nucleic Acids Research.[Link]

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